molecular formula C10H8ClNO2S2 B1283844 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride CAS No. 66047-75-4

3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride

Cat. No.: B1283844
CAS No.: 66047-75-4
M. Wt: 273.8 g/mol
InChI Key: ZZGWJBAJNLBBRB-UHFFFAOYSA-N
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Description

3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is a useful research compound. Its molecular formula is C10H8ClNO2S2 and its molecular weight is 273.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S2/c1-7-12-10(6-15-7)8-3-2-4-9(5-8)16(11,13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGWJBAJNLBBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574180
Record name 3-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride
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Molecular Weight

273.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66047-75-4
Record name 3-(2-Methyl-4-thiazolyl)benzenesulfonyl chloride
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Record name 3-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride
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Record name 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride
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Foundational & Exploratory

The Strategic Synthesis and Application of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl Chloride: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride (CAS No. 66047-75-4), a heterocyclic building block of significant interest in contemporary drug discovery. We will dissect its synthesis, focusing on a robust and scalable pathway, and elucidate its strategic application as a key intermediate in the generation of complex molecular architectures, particularly within the domain of kinase inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical grounding and practical, field-tested insights into the utilization of this versatile reagent.

Introduction: The Thiazole Moiety as a Privileged Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in the design of therapeutic agents. Thiazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The subject of this guide, this compound, represents a strategically functionalized building block, poised for the synthesis of novel drug candidates. The presence of the highly reactive sulfonyl chloride group on a phenyl-thiazole backbone provides a direct handle for the introduction of diverse functionalities, most notably through the formation of sulfonamides.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's properties is paramount for its effective and safe implementation in a laboratory setting.

Table 1: Physicochemical Properties of this compound [4][5]

PropertyValue
CAS Number 66047-75-4
Molecular Formula C₁₀H₈ClNO₂S₂
Molecular Weight 273.76 g/mol
Appearance Solid
Melting Point 114 °C
Purity Typically ≥95%

Safety Profile:

This compound is classified as a corrosive substance. The primary hazard statement associated with this compound is H314: "Causes severe skin burns and eye damage".[5] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this reagent. All manipulations should be conducted within a certified fume hood to avoid inhalation of any dust or vapors.

Strategic Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a multi-step sequence, commencing from readily available starting materials. The overall strategy involves the initial construction of the substituted aniline, followed by a diazotization and Sandmeyer-type chlorosulfonylation.

Diagram 1: Overall Synthesis Workflow

G A 3-Aminoacetophenone B Bromination A->B NBS, p-TsOH C 2-Bromo-1-(3-aminophenyl)ethan-1-one B->C D Hantzsch Thiazole Synthesis C->D Thioacetamide E 3-(2-Methylthiazol-4-yl)aniline D->E F Diazotization E->F NaNO₂, HCl G Aryldiazonium Salt F->G H Sandmeyer-type Chlorosulfonylation G->H SO₂, CuCl₂ I This compound H->I G A This compound D Sulfonamide Product (e.g., Potential Kinase Inhibitor) A->D B Primary or Secondary Amine (e.g., Piperazine derivative) B->D C Base (e.g., Triethylamine, DIPEA) C->D Facilitates reaction

References

An In-depth Technical Guide to 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl Chloride: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride, a key heterocyclic building block for researchers in drug discovery and medicinal chemistry. This document delves into the compound's chemical and physical properties, offers a detailed proposed synthesis protocol, predicts its spectroscopic characteristics, and explores its primary reactivity and applications, particularly in the formation of bioactive sulfonamides.

Section 1: Core Chemical and Physical Properties

This compound is a bifunctional molecule incorporating a reactive sulfonyl chloride group and a thiazole moiety, a common scaffold in pharmaceutical agents. Its physical state as a solid simplifies handling compared to liquid sulfonyl chlorides.[1][2][3]

PropertyValueSource
IUPAC Name 3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloridePubChemLite[4]
Synonyms 3-(2-Methylthiazol-4-yl)benzenesulphonyl chlorideChemicalBook[2]
CAS Number 66047-75-4CymitQuimica[1]
Molecular Formula C₁₀H₈ClNO₂S₂CymitQuimica[1]
Molecular Weight 273.76 g/mol ChemicalBook[2]
Appearance Solid, reported as beige or brown crystalline solidSigma-Aldrich[5], ChemicalBook[2]
Purity Typically ≥95%CymitQuimica[1]
Melting Point 114 °C (Solvent: acetone)ChemicalBook[2]
Boiling Point 432.7±28.0 °C (Predicted)ChemicalBook[2]
Density 1.438±0.06 g/cm³ (Predicted)ChemicalBook[2]
Stability and Storage

Aryl sulfonyl chlorides are generally more stable to hydrolysis than their acyl chloride counterparts.[6] However, as with all sulfonyl halides, this compound is sensitive to moisture and will slowly hydrolyze to the corresponding sulfonic acid. For long-term viability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[7] Vendor information suggests storage at room temperature is acceptable for shorter periods.[5]

Section 2: Synthesis of this compound (Proposed Protocol)

The proposed synthesis involves two key steps:

  • Diazotization: The primary aromatic amine is converted to a diazonium salt using a nitrite source under acidic conditions.

  • Chlorosulfonylation: The diazonium salt reacts with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst to yield the sulfonyl chloride. Modern variations of this reaction utilize stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to avoid handling gaseous SO₂.[1][4]

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Chlorosulfonylation Aniline 4-(3-Aminophenyl)-2-methylthiazole Reagents1 NaNO₂, aq. HCl Diazonium Diazonium Salt Intermediate Reagents1->Diazonium Reagents2 SO₂ (or DABSO), CuCl₂ Product 3-(2-Methyl-thiazol-4-yl)- benzenesulfonyl chloride Diazonium->Product Reagents2->Product

Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on modern Sandmeyer chlorosulfonylation methods and has not been experimentally validated for this specific substrate.[1][4]

Materials:

  • 4-(3-Aminophenyl)-2-methylthiazole

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sulfur Dioxide (SO₂) or DABSO

  • Copper(II) Chloride (CuCl₂)

  • Acetonitrile (MeCN) or Acetic Acid

  • Ice

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-(3-aminophenyl)-2-methylthiazole (1.0 eq) in a mixture of acetonitrile and concentrated HCl (2.0 eq) at room temperature.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 20-30 minutes.

  • Chlorosulfonylation:

    • In a separate, larger flask, prepare a solution of SO₂ (or 0.6 eq of DABSO) and a catalytic amount of CuCl₂ (5 mol%) in acetonitrile or acetic acid.[1][4]

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl₂ solution via a dropping funnel. Vigorous gas evolution (N₂) will occur. Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours or until gas evolution ceases.

  • Work-up and Purification:

    • Pour the reaction mixture slowly into a beaker containing a large volume of crushed ice and water. The sulfonyl chloride product, being poorly water-soluble, should precipitate as a solid.[8]

    • Stir the slurry for 30 minutes to ensure complete precipitation and hydrolysis of any remaining reactants.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

    • For purification, dissolve the crude solid in a suitable organic solvent like dichloromethane (DCM). Wash the organic layer sequentially with cold dilute NaHCO₃ solution and brine.[6]

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene/hexanes).[6]

Section 3: Spectroscopic Characterization (Predicted)

As experimental spectra for this compound are not available in public databases, the following data are predicted based on its structure and established spectroscopic principles for related compounds.

Predicted ¹H and ¹³C NMR Spectra

The chemical shifts are estimated for a solution in CDCl₃.

¹H NMR: The aromatic protons on the benzene ring will appear as complex multiplets in the downfield region (7.5-8.5 ppm) due to the strong electron-withdrawing effect of the sulfonyl chloride group. The thiazole proton and the methyl group protons will have distinct signals.

Predicted Shift (ppm)MultiplicityIntegrationAssignment
~8.4s1HH on benzene ring, ortho to SO₂Cl, adjacent to thiazole
~8.1d1HH on benzene ring, ortho to SO₂Cl
~7.8d1HH on benzene ring, para to SO₂Cl
~7.6t1HH on benzene ring, meta to SO₂Cl
~7.3s1HThiazole C5-H
~2.8s3HMethyl CH

¹³C NMR: The carbon atoms of the benzene ring will resonate between 125-145 ppm, with the carbon attached to the sulfonyl group (ipso-carbon) being the most downfield. The thiazole carbons will also have characteristic shifts.

Predicted Shift (ppm)Assignment
~168Thiazole C2 (attached to N and S)
~155Thiazole C4 (attached to benzene ring)
~142Benzene C-SO₂Cl (ipso-carbon)
~138Benzene C-Thiazole (ipso-carbon)
~135Benzene CH
~131Benzene CH
~128Benzene CH
~126Benzene CH
~118Thiazole C5
~20Methyl C H₃
Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the S=O bonds of the sulfonyl chloride group.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
3150 - 3050C-H stretch (Aromatic & Thiazole)Medium-Weak
2950 - 2850C-H stretch (Aliphatic, -CH₃)Weak
1600 - 1450C=C and C=N stretches (Aromatic & Thiazole rings)Medium-Strong
1385 - 1365 SO₂ asymmetric stretch Strong
1195 - 1175 SO₂ symmetric stretch Strong
~580 - 560S-Cl stretchMedium-Strong

The two strong, distinct peaks for the SO₂ stretches are the most characteristic feature for identifying the sulfonyl chloride functional group.[12][13]

Predicted Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 273, with a characteristic [M+2]⁺ peak at m/z 275 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom. Key fragmentation pathways would likely involve the loss of Cl• (m/z 238) and the loss of SO₂ (m/z 209).[14][15] Predicted data from PubChemLite for ESI-MS shows [M+H]⁺ at m/z 273.97578.[4]

Section 4: Chemical Reactivity and Synthetic Applications

The primary utility of this compound in synthetic chemistry stems from the high electrophilicity of the sulfur atom. This makes the compound an excellent substrate for nucleophilic substitution reactions, where the chloride ion acts as a good leaving group.

Synthesis of Sulfonamides

The most prominent reaction of sulfonyl chlorides is their coupling with primary or secondary amines to form sulfonamides.[6] This reaction is fundamental in medicinal chemistry for accessing a vast array of biologically active compounds. The reaction typically proceeds in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Mechanism of sulfonamide formation.
General Protocol for Sulfonamide Synthesis

This protocol provides a general method for coupling the title compound with a primary or secondary amine.[6]

Sulfonamide_Workflow A 1. Dissolve amine (1.0 eq) and base (e.g., Pyridine, 1.5 eq) in DCM. B 2. Cool solution to 0 °C. A->B C 3. Add sulfonyl chloride (1.05 eq) solution in DCM dropwise. B->C D 4. Warm to RT and stir until completion (monitored by TLC). C->D E 5. Quench with water/dilute HCl. D->E F 6. Extract with DCM, wash with brine, dry over Na₂SO₄. E->F G 7. Concentrate and purify via column chromatography or recrystallization. F->G H Pure Sulfonamide Product G->H

General workflow for sulfonamide synthesis.

Procedure:

  • To a stirred solution of the desired primary or secondary amine (1.0 eq) and a base such as pyridine or triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF), cool the mixture to 0 °C.

  • Add a solution of this compound (1.05 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude sulfonamide can then be purified by flash column chromatography on silica gel or by recrystallization.

Section 5: Applications in Drug Discovery and Medicinal Chemistry

The structural motif of a thiazole ring linked to a sulfonamide is of significant interest in medicinal chemistry. Both moieties are considered "privileged scaffolds" due to their frequent appearance in a wide range of biologically active compounds.

  • Thiazole Moiety: The thiazole ring is a bioisostere for various functional groups and is present in numerous FDA-approved drugs. It can engage in hydrogen bonding and other non-covalent interactions within biological targets, contributing to binding affinity and selectivity.

  • Sulfonamide Group: The sulfonamide functional group is a cornerstone of medicinal chemistry, famously originating with the sulfa antibiotics. It is a versatile hydrogen bond donor and acceptor and is metabolically stable. It is often used to modulate the physicochemical properties of a lead compound, such as solubility and cell permeability.

Derivatives prepared from this compound are precursors to novel compounds that may exhibit a range of pharmacological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.

Section 6: Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate care in a laboratory setting.

  • Hazard Statements: H314: Causes severe skin burns and eye damage.[2]

  • Signal Word: Danger[2]

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • As it is water-reactive, use appropriate quenching procedures and avoid contact with incompatible materials.

Section 7: Conclusion

This compound is a valuable and reactive chemical intermediate. While detailed experimental data on the compound itself is sparse in public literature, its synthesis can be reliably proposed via established Sandmeyer chemistry. Its primary utility lies in its efficient reaction with amines to generate a diverse library of thiazole-containing sulfonamides, which are promising scaffolds for the development of new therapeutic agents. Proper handling and storage are essential due to its corrosive and moisture-sensitive nature.

References

Spectroscopic Characterization of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl Chloride: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected spectroscopic signature of the novel compound 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride (CAS No. 66047-75-4). In the absence of published experimental data for this specific molecule, this document leverages established spectroscopic principles and comparative data from structurally analogous compounds to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended for researchers, scientists, and professionals in drug development, offering both a predictive spectral analysis and a framework for empirical validation.

Introduction and Molecular Structure

This compound is a bifunctional molecule featuring a thiazole heterocycle linked to a benzenesulfonyl chloride moiety. The sulfonyl chloride group is a reactive functional group, often employed in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities. The 2-methyl-thiazole component is also a common scaffold in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting.

Molecular Properties: [1][2][3]

  • Molecular Formula: C₁₀H₈ClNO₂S₂

  • Molecular Weight: 273.76 g/mol

  • Appearance: Predicted to be a solid, potentially a beige crystalline solid.[2]

The structural features of this molecule—an aromatic ring, a heterocyclic ring, a methyl group, and a sulfonyl chloride group—each produce distinct and predictable signals in various spectroscopic analyses. The following sections will deconstruct the anticipated spectroscopic data for each technique.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on data from related sulfonamide and thiazole derivatives, the following ¹H and ¹³C NMR spectra are predicted.[4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The chemical shifts are influenced by the electron-withdrawing sulfonyl chloride group and the electronic nature of the thiazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.2 - 8.4s (broad)1HH-2 (Ar-H)Positioned between two electron-withdrawing groups (sulfonyl chloride and thiazole), this proton is expected to be the most deshielded of the aromatic protons.
~8.0 - 8.2d1HH-6 (Ar-H)Ortho to the sulfonyl chloride group, this proton will be significantly deshielded and will show coupling to H-5.
~7.8 - 8.0d1HH-4 (Ar-H)Ortho to the thiazole ring, this proton will be deshielded and will show coupling to H-5.
~7.6 - 7.8t1HH-5 (Ar-H)Coupled to both H-4 and H-6, this proton is expected to appear as a triplet.
~7.1 - 7.3s1HH-5' (Thiazole-H)The single proton on the thiazole ring is expected to appear as a singlet in this region, consistent with similar thiazole-containing compounds.[4]
~2.7 - 2.8s3H-CH₃ (Methyl)The methyl group attached to the thiazole ring is expected to be a singlet in the upfield region.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~165 - 168C-2' (Thiazole)The carbon atom of the thiazole ring attached to the methyl group typically appears in this downfield region.[4]
~150 - 153C-4' (Thiazole)The carbon atom of the thiazole ring attached to the benzene ring.
~145 - 148C-1 (Ar-C)The carbon atom directly attached to the sulfonyl chloride group will be significantly deshielded.
~138 - 141C-3 (Ar-C)The carbon atom of the benzene ring attached to the thiazole ring.
~133 - 136C-5 (Ar-C)Aromatic CH carbon.
~130 - 132C-6 (Ar-C)Aromatic CH carbon.
~128 - 130C-4 (Ar-C)Aromatic CH carbon.
~125 - 127C-2 (Ar-C)Aromatic CH carbon.
~115 - 118C-5' (Thiazole-CH)The protonated carbon of the thiazole ring.
~19 - 21-CH₃ (Methyl)The methyl carbon is expected in the typical aliphatic region.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ signals.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the sulfonyl chloride and the aromatic/heterocyclic rings.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentRationale
~3100 - 3000MediumC-H stretching (Aromatic/Thiazole)Characteristic stretching vibrations for C-H bonds on sp² hybridized carbons.
~2950 - 2850WeakC-H stretching (Methyl)Aliphatic C-H stretching vibrations from the methyl group.
~1600, ~1475MediumC=C and C=N stretchingAromatic and thiazole ring skeletal vibrations.
~1370 - 1380StrongAsymmetric SO₂ stretchingThe sulfonyl group exhibits two characteristic strong stretching bands. This is consistent with the IR spectrum of benzenesulfonyl chloride.[5]
~1170 - 1190StrongSymmetric SO₂ stretchingThe second strong stretching band for the sulfonyl group. This is also observed in the IR spectrum of benzenesulfonyl chloride and its derivatives.[5][6]
~800 - 900MediumC-H out-of-plane bendingThe substitution pattern on the benzene ring (1,3-disubstituted) will influence the exact position of these bands.
~550 - 600StrongS-Cl stretchingThe sulfur-chlorine bond stretch is expected in this region.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

IR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep Place solid sample on ATR crystal acq Record spectrum (4000-400 cm⁻¹) on FTIR prep->acq Analyze proc Background subtraction acq->proc Process analysis Peak analysis and functional group assignment proc->analysis Interpret

Figure 2: A simplified workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Predicted Mass Spectrum (Electron Ionization - EI)

Under EI conditions, the molecular ion peak (M⁺) is expected at m/z 273, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotope peak (M+2) at m/z 275 with an intensity of approximately one-third of the molecular ion peak is also expected.

Major Predicted Fragmentation Pathways:

  • Loss of Cl: A prominent fragment at m/z 238 [M-Cl]⁺ resulting from the cleavage of the S-Cl bond.

  • Loss of SO₂Cl: A fragment at m/z 174 [M-SO₂Cl]⁺ corresponding to the 3-(2-methyl-thiazol-4-yl)phenyl cation.

  • Further Fragmentation: The thiazole and benzene rings may undergo further fragmentation, leading to smaller charged species.

MS_Fragmentation M [C₁₀H₈ClNO₂S₂]⁺ m/z = 273/275 frag1 [C₁₀H₈NO₂S₂]⁺ m/z = 238 M->frag1 - Cl frag2 [C₁₀H₈NS]⁺ m/z = 174 M->frag2 - SO₂Cl

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

High-Resolution Mass Spectrometry (HRMS)

For unambiguous molecular formula confirmation, HRMS is recommended. The calculated exact mass can be compared with the measured mass.

Table 4: Predicted High-Resolution Mass Values

AdductCalculated m/z
[M+H]⁺273.9758
[M+Na]⁺295.9577
[M-H]⁻271.9612

Predicted values are consistent with those from chemical databases.[7]

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., ESI for HRMS, or a GC-MS with an EI source).

  • Data Acquisition: Infuse the sample into the ion source or inject it into the GC. Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For HRMS data, compare the measured exact mass to the calculated mass to confirm the elemental composition.

Conclusion

This guide provides a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. The predictions are grounded in fundamental spectroscopic principles and comparative data from analogous structures. While this document serves as a robust theoretical framework, it is imperative that these predictions are validated through empirical data acquisition. The outlined experimental protocols provide a clear path for researchers to obtain and interpret the actual spectroscopic data for this compound, ensuring its unambiguous identification and characterization in future studies.

References

An In-depth Technical Guide to the Solubility Profile of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility profile of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride, a compound of interest in contemporary drug discovery. Recognizing the critical role of solubility in a molecule's journey from a laboratory curiosity to a viable therapeutic agent, this document synthesizes fundamental principles with actionable, field-proven experimental protocols. It is designed to empower researchers, scientists, and drug development professionals with the expertise to meticulously evaluate the solubility of this and structurally related compounds. We will delve into the theoretical underpinnings of solubility, explore the critical distinctions between kinetic and thermodynamic measurements, and provide detailed methodologies for robust and reproducible solubility assessment in a variety of pharmaceutically relevant solvents. The influence of key environmental factors, namely pH and temperature, will also be thoroughly examined.

Introduction: The Imperative of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that dictates its bioavailability and, consequently, its therapeutic efficacy. A compound must be in a dissolved state to be absorbed and to interact with its biological target. Poor solubility can lead to erratic absorption, suboptimal therapeutic outcomes, and significant challenges in formulation development.[1][2][3] Therefore, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise but a foundational pillar of successful drug development.

This compound, with its constituent thiazole and benzenesulfonyl chloride moieties, presents a unique solubility challenge. The thiazole ring, a five-membered heterocyclic structure containing nitrogen and sulfur, can participate in hydrogen bonding and generally imparts a degree of polarity.[2][4] Conversely, the benzenesulfonyl chloride group is largely nonpolar, though the sulfonyl component can engage in polar interactions.[5] This amalgam of functional groups suggests a nuanced solubility behavior that warrants a systematic and multi-faceted investigation. This guide will provide the roadmap for such an investigation.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies.

PropertyValueSource
Molecular Formula C₁₀H₈ClNO₂S₂[6][7]
Molecular Weight 273.76 g/mol [7]
Appearance Solid[6][7]
Melting Point 114 °C (in acetone)[7]
CAS Number 66047-75-4[6][7]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

In the realm of drug discovery, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[1][5][7][8]

  • Kinetic Solubility: This is a high-throughput screening method often employed in the early stages of drug discovery.[1][7][8] It measures the concentration of a compound in solution after a short incubation period, typically starting from a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[1][6][7] The resulting value reflects the compound's tendency to precipitate out of a supersaturated solution and is influenced by the experimental conditions. While rapid and resource-efficient, kinetic solubility may not represent the true equilibrium state.[5]

  • Thermodynamic Solubility: Often referred to as the "gold standard," this measurement determines the equilibrium concentration of a compound in a saturated solution with an excess of the solid material.[9][10] The shake-flask method is the most common technique for determining thermodynamic solubility, requiring a longer incubation time (typically 24-72 hours) to ensure equilibrium is reached.[11][12] This value is a more accurate representation of the compound's intrinsic solubility under specific conditions.[2]

G cluster_0 Solubility Measurement Approaches cluster_1 Key Characteristics cluster_2 Typical Methodology Kinetic Kinetic Solubility KS_char High-throughput Early-stage screening Measures precipitation from supersaturation Kinetic->KS_char yields KS_method DMSO stock addition to buffer Short incubation (e.g., 2 hours) Nephelometry or UV analysis Kinetic->KS_method employs Thermo Thermodynamic Solubility TS_char Equilibrium state 'Gold standard' Measures true solubility Thermo->TS_char yields TS_method Excess solid in buffer Long incubation (24-72 hours) Shake-flask method HPLC analysis Thermo->TS_method employs

Figure 1: Key distinctions between kinetic and thermodynamic solubility.

Solubility in Common Pharmaceutical Solvents

The choice of solvent is critical in both preclinical research and final formulation. A systematic evaluation of solubility in a range of solvents with varying polarities is therefore essential.

Selection of Solvents

The following table presents a selection of solvents commonly used in pharmaceutical development, categorized by their properties.

SolventDielectric Constant (20°C)Polarity IndexHydrogen Bond Donor/Acceptor
Polar Protic
Water80.110.2Donor & Acceptor
Ethanol24.64.3Donor & Acceptor
Methanol32.75.1Donor & Acceptor
Polar Aprotic
Dimethyl Sulfoxide (DMSO)46.77.2Acceptor
Acetonitrile (ACN)37.55.8Acceptor
Acetone20.75.1Acceptor
Nonpolar
Dichloromethane (DCM)9.13.1None
Toluene2.42.4None
Hexane1.90.1None
Predicted Solubility Profile

Based on the structural motifs of this compound, a qualitative solubility profile can be predicted. The presence of the polar thiazole ring and the sulfonyl group suggests potential solubility in polar organic solvents. However, the benzenesulfonyl chloride portion is hydrophobic, which will likely limit aqueous solubility.

Solvent CategoryPredicted SolubilityRationale
Aqueous Buffers (e.g., PBS) LowThe hydrophobic benzenesulfonyl chloride moiety is expected to dominate, leading to poor solvation by water.
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) HighThese solvents can effectively solvate the polar regions of the molecule without the energetic penalty of disrupting a strong hydrogen-bonding network.
Polar Protic Solvents (e.g., Ethanol, Methanol) Moderate to HighThe ability to act as hydrogen bond acceptors will facilitate interaction with the thiazole nitrogen.
Nonpolar Solvents (e.g., Hexane, Toluene) LowThe overall polarity of the molecule is likely too high for significant solubility in nonpolar media.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is considered the definitive method for establishing the equilibrium solubility of a compound.[11][12]

G start Start prep Prepare saturated solution: Add excess solid compound to solvent in a vial. start->prep equilibrate Equilibrate: Incubate at a constant temperature (e.g., 25°C) with constant agitation for 24-72 hours. prep->equilibrate separate Phase Separation: Centrifuge or filter to remove undissolved solid. equilibrate->separate quantify Quantify: Analyze the supernatant/filtrate concentration by a validated analytical method (e.g., HPLC). separate->quantify end End quantify->end

Figure 2: Workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The exact amount should be sufficient to maintain a solid phase in equilibrium with the solution.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffer to the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24 to 72 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed (e.g., 10,000 rpm for 15 minutes) or by filtration through a 0.45 µm filter. Care must be taken to avoid disturbing the solid pellet during aspiration of the supernatant.

  • Quantification: Prepare a dilution series of the supernatant/filtrate and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve of the compound in the same solvent should be used for accurate quantification.

Kinetic Solubility Determination (High-Throughput Method)

This protocol is suitable for rapid screening of solubility in the early phases of drug discovery.[1][6]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final compound concentration (the final DMSO concentration should typically be kept low, e.g., ≤1%, to minimize its effect on solubility).

  • Incubation: Cover the plate and shake at room temperature for a defined period, typically 1 to 2 hours.[1]

  • Precipitate Detection/Separation:

    • Nephelometry: Measure the turbidity of the solution in each well using a nephelometer. An increase in light scattering indicates precipitation.[6]

    • Direct UV/Filtration: Filter the contents of the wells through a filter plate to remove any precipitate. The concentration of the compound in the filtrate is then determined by UV-Vis spectrophotometry using a plate reader.[6]

Influence of pH and Temperature on Solubility

pH-Dependent Solubility

The ionization state of a molecule can significantly impact its aqueous solubility. While this compound does not possess strongly acidic or basic functional groups that would exhibit dramatic pH-dependent solubility changes within the physiological range, the nitrogen atom in the thiazole ring is weakly basic. According to ICH guidelines, solubility should be assessed at a minimum of three pH values, typically pH 1.2, 4.5, and 6.8, to simulate the conditions of the gastrointestinal tract.[13][14][15] A pH-solubility profile should be generated by performing the thermodynamic solubility assay in buffers of varying pH.

Temperature-Dependent Solubility

The solubility of most solid organic compounds in aqueous and organic solvents increases with temperature.[16][17][18] This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.[19] To characterize the effect of temperature, the thermodynamic solubility experiments should be repeated at different temperatures (e.g., 4°C, 25°C, and 37°C). The results can be used to determine the enthalpy of dissolution.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and concise tabular format to facilitate comparison across different conditions.

Table 1: Thermodynamic Solubility of this compound at 25°C

Solvent/BufferpHSolubility (µg/mL)Solubility (µM)
Phosphate-Buffered Saline7.4[Experimental Value][Calculated Value]
Acetate Buffer4.5[Experimental Value][Calculated Value]
HCl Solution1.2[Experimental Value][Calculated Value]
Water~7.0[Experimental Value][Calculated Value]
EthanolN/A[Experimental Value][Calculated Value]
DMSON/A[Experimental Value][Calculated Value]

Table 2: Temperature Dependence of Thermodynamic Solubility in PBS (pH 7.4)

Temperature (°C)Solubility (µg/mL)Solubility (µM)
4[Experimental Value][Calculated Value]
25[Experimental Value][Calculated Value]
37[Experimental Value][Calculated Value]

Conclusion

This guide has outlined a comprehensive strategy for the thorough characterization of the solubility profile of this compound. By employing the detailed experimental protocols for both thermodynamic and kinetic solubility, and by systematically evaluating the impact of solvent type, pH, and temperature, researchers can generate a robust and reliable dataset. This information is indispensable for guiding medicinal chemistry efforts, enabling rational formulation development, and ultimately, increasing the probability of advancing promising compounds through the drug development pipeline. The principles and methodologies described herein are broadly applicable to the solubility assessment of other novel chemical entities, providing a solid foundation for this critical aspect of pharmaceutical sciences.

References

3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide: Stability and Storage of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl Chloride

Abstract

This compound is a key intermediate in synthetic chemistry, valued for the versatile reactivity of its sulfonyl chloride group and the biological relevance of its thiazole moiety. However, the very reactivity that makes it useful also renders it susceptible to degradation, primarily through hydrolysis. This guide provides a comprehensive overview of the chemical stability of this compound, outlines scientifically grounded best practices for its storage and handling, and furnishes detailed protocols for stability assessment. While specific kinetic data for this molecule is not extensively published, this document synthesizes established principles of sulfonyl chloride and thiazole chemistry to provide a robust framework for ensuring its integrity in a research setting.

Introduction: A Molecule of Dual Reactivity

This compound belongs to the arylsulfonyl chloride class of reagents. Its structure incorporates two key functional groups:

  • The Benzenesulfonyl Chloride Moiety: This group is a powerful electrophile, readily reacting with nucleophiles such as amines, alcohols, and even water. This reactivity is central to its utility in forming sulfonamides and sulfonate esters.[1][2]

  • The 2-Methyl-thiazole Ring: Thiazole rings are a common feature in many biologically active compounds and approved drugs, prized for their metabolic stability and ability to participate in hydrogen bonding.[3][4][5] The thiazole ring itself is generally stable, aromatic, and less basic than imidazole.[6]

The primary challenge in handling this compound lies in preserving the highly reactive sulfonyl chloride group from unintended reactions, particularly with ambient moisture.

Chemical Stability and Degradation Pathways

The stability of sulfonyl halides decreases in the order of fluorides > chlorides > bromides > iodides.[2] Sulfonyl chlorides, while manageable, are classified as moisture-sensitive and water-reactive compounds.[7][8][9]

Primary Degradation Pathway: Hydrolysis

The most significant and rapid degradation pathway for this compound is hydrolysis. The electrophilic sulfur atom is susceptible to nucleophilic attack by water.[10][11]

Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl

This reaction converts the sulfonyl chloride into the corresponding benzenesulfonic acid and generates hydrochloric acid as a byproduct.[2][8] The rate of hydrolysis is dependent on factors such as temperature and pH.[10] While stable in cold water for short periods, the decomposition accelerates significantly in hot water or upon prolonged exposure.[8][12] The accumulation of acidic byproducts can further catalyze decomposition.[13]

The mechanism is generally considered to be Sɴ2-like, involving the nucleophilic attack of water on the sulfur center.[10][11]

Hypothesized Degradation Pathway Diagram

The following diagram illustrates the primary hydrolytic degradation pathway.

G cluster_reactants Reactants cluster_products Degradation Products A 3-(2-Methyl-thiazol-4-yl)- benzenesulfonyl chloride (R-SO₂Cl) C 3-(2-Methyl-thiazol-4-yl)- benzenesulfonic acid (R-SO₃H) A->C Hydrolysis D Hydrochloric Acid (HCl) A->D Byproduct B Water (H₂O) (Ambient Moisture) B->C

Caption: Primary hydrolytic degradation pathway of the target compound.

Other Potential Stability Concerns
  • Thermal Decomposition: While specific data is unavailable, heating sulfonyl chlorides can promote decomposition.[12] Distillation, if required, must be performed under high vacuum to keep temperatures low.[13]

  • Incompatibilities: The compound is incompatible with strong bases, strong oxidizing agents, amines, and alcohols.[2][7][8] Contact with these materials will lead to rapid, often exothermic, reactions.

Recommended Storage and Handling Protocols

Given the compound's reactivity profile, meticulous storage and handling are paramount to preserving its purity and ensuring experimental reproducibility.

Core Storage Principles

The primary objective is to rigorously exclude atmospheric moisture.

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Reduces the rate of hydrolysis and other potential degradation reactions.[8][12]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces air, preventing exposure to ambient moisture and oxygen.[14]
Container Tightly-sealed glass bottle with a PTFE-lined cap.Glass is inert. A high-quality seal is critical to prevent moisture ingress.
Environment Dessicated (e.g., in a desiccator with Drierite or silica gel)Provides a secondary barrier against moisture, especially for frequently accessed containers.
Light Store in an amber vial or in the dark.While no specific photostability data exists, protection from light is a general best practice for complex organic molecules.
Handling Best Practices
  • Work Environment: Always handle the compound in a controlled environment, such as a glove box or a fume hood with a dry air/nitrogen line.

  • Aliquoting: If possible, purchase the compound in single-use quantities or immediately aliquot the material into smaller, tightly-sealed vials under an inert atmosphere upon receipt. This minimizes the exposure of the bulk material to air during repeated use.

  • Tools: Use clean, dry spatulas and glassware. Avoid cross-contamination with incompatible materials.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

Self-Validating System: Purity and Stability Assessment

Researchers should not rely solely on the appearance of the material. A self-validating system of regular analytical checks is crucial to confirm the integrity of the compound, especially for long-term storage or before use in a critical reaction.

Experimental Workflow for Stability Assessment

The following workflow provides a robust method for quantifying the purity of this compound and detecting the primary sulfonic acid degradant.

G start Start: Stored Sample (Time = T) prep Sample Preparation 1. Equilibrate to RT in desiccator 2. Weigh sample under N₂ 3. Dissolve in dry ACN or CDCl₃ start->prep Retrieve split Split Sample prep->split hplc Analysis 1: RP-HPLC - Quantify parent & sulfonic acid - Mobile Phase: ACN/H₂O gradient - Detector: UV (e.g., 254 nm) split->hplc Aliquot 1 nmr Analysis 2: ¹H NMR - Check for characteristic peaks - Look for sulfonic acid proton split->nmr Aliquot 2 kf Analysis 3: Karl Fischer Titration - Quantify residual water content - Use anhydrous solvent split->kf Aliquot 3 data Data Analysis - Compare HPLC purity to T=0 - Integrate NMR signals - Correlate water content with degradation hplc->data nmr->data kf->data decision Purity > 95%? data->decision end_ok Proceed with Use decision->end_ok Yes end_fail Discard or Re-purify decision->end_fail No

Caption: Experimental workflow for routine stability assessment.

Detailed Methodologies

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To separate and quantify the parent sulfonyl chloride from its more polar sulfonic acid degradation product.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile.

  • Expected Result: The sulfonyl chloride will have a longer retention time than the more polar sulfonic acid. Purity can be determined by peak area percentage.

B. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Objective: To provide a structural confirmation and detect impurities.

  • Solvent: Anhydrous Chloroform-d (CDCl₃) or Acetonitrile-d₃.

  • Procedure: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent.

  • Analysis:

    • Confirm the characteristic aromatic and methyl proton signals of the parent compound.

    • The sulfonic acid proton (R-SO₃H ) is a broad singlet, often downfield (>10 ppm), but its visibility can depend on the solvent and water content. The appearance of new aromatic signals may also indicate degradation.

Conclusion

While this compound is a stable solid when handled correctly, its sulfonyl chloride group confers inherent sensitivity to moisture. The key to its long-term preservation is the stringent exclusion of water. By implementing the recommended storage protocols—refrigeration under a dry, inert atmosphere—and verifying purity with routine analytical checks, researchers can ensure the integrity of this valuable reagent and the reliability of their experimental outcomes.

References

A Comprehensive Technical Guide to the Safe Handling and Application of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals working with 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride. Moving beyond a standard Material Safety Data Sheet (MSDS), this document provides a detailed analysis of the compound's properties, hazards, and handling protocols, grounded in the principles of chemical reactivity and laboratory safety. The core objective is to empower scientific staff with the knowledge to not only handle this reagent safely but also to understand the chemical principles that dictate its hazardous nature and its utility in synthesis.

Section 1: Chemical and Physical Identity

This compound is a bifunctional organic compound featuring a reactive sulfonyl chloride group and a thiazole moiety. This structure makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of sulfonamide derivatives which are a well-established class of therapeutic agents.[1][2] An unambiguous identification of this reagent is critical before any laboratory work commences.

Table 1: Core Chemical Identifiers

Identifier Value Source
CAS Number 66047-75-4 [3][4]
Molecular Formula C₁₀H₈ClNO₂S₂ [4][5][6]
Molecular Weight 273.76 g/mol [3][4]
Synonyms 3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride [3][4]

| InChI Key | ZZGWJBAJNLBBRB-UHFFFAOYSA-N |[3][5][7] |

Table 2: Physical and Chemical Properties

Property Value Source
Physical Form Beige or Brown Crystalline Solid [3][4]
Melting Point 114 °C [4]
Boiling Point 432.7 ± 28.0 °C (Predicted) [4]
Density 1.438 ± 0.06 g/cm³ (Predicted) [4]

| Purity | Typically ≥95% |[3][5] |

Section 2: Hazard Analysis and GHS Classification

The primary hazard associated with this compound stems from the high reactivity of the sulfonyl chloride (-SO₂Cl) functional group. This group is a potent electrophile, meaning it readily reacts with nucleophiles. In a biological context, water, amines, and thiols present in skin, eyes, and mucous membranes act as nucleophiles. This reaction leads to the formation of hydrochloric acid (HCl) and the corresponding sulfonic acid, causing severe chemical burns and tissue damage.[8][9] This inherent reactivity is the fundamental reason for its classification as a corrosive substance.

Table 3: GHS Hazard Classification | Category | Information | Source | | :--- | :--- | :--- | | Pictogram |

alt text
(GHS05) |[3] | | Signal Word | Danger |[3][4] | | Hazard Statements | H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage. |[3][4] | | Precautionary Statements | P260: Do not breathe dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. |[3][4] |

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment (PPE), and strict handling procedures is mandatory to mitigate the risks associated with this compound.

Engineering Controls and Environment
  • Chemical Fume Hood: All manipulations of the solid compound, including weighing and transferring, must be performed inside a certified chemical fume hood to prevent inhalation of fine dust particles and to contain any potential spills.[8]

  • Emergency Equipment: An operational and recently tested safety shower and eyewash station must be immediately accessible in the laboratory.[8][10]

Personal Protective Equipment (PPE) Workflow

The selection of appropriate PPE is the most critical barrier between the researcher and the chemical. Standard laboratory attire is insufficient.

PPE_Workflow cluster_researcher Researcher cluster_ppe Mandatory PPE Researcher Researcher Goggles Chemical Safety Goggles (ANSI Z87.1) Researcher->Goggles Protects Eyes FaceShield Full-Face Shield Researcher->FaceShield Protects Face LabCoat Flame-Resistant Lab Coat Researcher->LabCoat Protects Body/Skin Gloves Nitrile Gloves (Double-gloved recommended) Researcher->Gloves Protects Hands

Figure 1: Mandatory Personal Protective Equipment (PPE) for handling the reagent.
Chemical Handling and Storage Protocol

  • Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware).

  • Dispensing: Carefully open the container under an inert atmosphere (e.g., nitrogen or argon) if possible, to minimize contact with atmospheric moisture. Use a clean spatula to transfer the solid. Avoid generating dust.

  • Storage: Tightly seal the container immediately after use. Store the compound in a dedicated corrosives cabinet that is dry, cool, and well-ventilated.[8][11]

  • Incompatibilities: Segregate from incompatible materials. The primary incompatibilities are:

    • Water/Moisture: Reacts to produce corrosive hydrochloric acid gas.

    • Strong Bases (e.g., hydroxides, amines): Can cause a vigorous, exothermic reaction.[8]

    • Strong Oxidizing Agents: May lead to a dangerous reaction.[8][10]

Section 4: Emergency and First-Aid Procedures

Immediate and correct response to an exposure is critical to minimizing injury.

Emergency_Response cluster_exposure Type of Exposure cluster_action Immediate Action Protocol Start Exposure Event Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Action_Skin Remove contaminated clothing. Flush with copious water for 15+ min. Skin_Contact->Action_Skin Action_Eye Flush with eyewash for 15+ min, holding eyelids open. Eye_Contact->Action_Eye Action_Ingestion Rinse mouth with water. Do NOT induce vomiting. Ingestion->Action_Ingestion Medical Seek Immediate Medical Attention (Call POISON CENTER or Doctor) Action_Skin->Medical Action_Eye->Medical Action_Ingestion->Medical

Figure 2: Emergency response workflow for accidental exposure.

Causality Note: The instruction to not induce vomiting after ingestion is critical. Because the substance is corrosive, vomiting would re-expose the esophagus and mouth to the chemical, causing a second wave of severe burns.[8][10]

Section 5: Application in Drug Discovery & Synthesis

The scientific value of this compound lies in its function as a molecular building block. The sulfonyl chloride group is a reliable handle for forming sulfonamide bonds (R-SO₂-NR'R''), a core structural motif in many pharmaceuticals. The thiazole ring is also a privileged structure in medicinal chemistry, known to interact with various biological targets.[12]

The primary use of this reagent is in sulfonamide synthesis, typically by reacting it with a primary or secondary amine in the presence of a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct.

Figure 3: General synthetic pathway utilizing the reagent to form sulfonamides.

This reaction is fundamental to creating libraries of novel compounds for screening in drug discovery programs, for instance, in the development of potential antioxidant or anticancer agents.[1][12]

Section 6: Disposal Considerations

Due to its reactivity and corrosivity, this compound and its containers must be disposed of as hazardous waste.[8] Disposal procedures must comply with all applicable local, state, and federal regulations. Unused or waste material should not be disposed of in general trash or down the drain. It should be collected in a designated, properly labeled, sealed container for pickup by a certified hazardous waste disposal company.

References

An In-Depth Technical Guide to the Synthesis of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is a pivotal building block in contemporary drug discovery and development. Its unique structure, combining a substituted thiazole heterocycle with a reactive benzenesulfonyl chloride moiety, makes it a valuable precursor for synthesizing a diverse range of sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in numerous therapeutic agents, and access to novel, highly functionalized sulfonyl chlorides is critical for expanding the chemical space available to medicinal chemists.[1] This guide provides a comprehensive, in-depth analysis of a robust and efficient synthetic pathway to this key intermediate, emphasizing the strategic rationale behind methodological choices, detailed experimental protocols, and an exploration of the underlying reaction mechanisms. The presented route is designed for reproducibility and scalability, addressing the needs of researchers in both academic and industrial settings.

Strategic Overview: A Logic-Driven Approach to Synthesis

The synthesis of a multi-functional molecule like this compound requires careful strategic planning to ensure high yields, purity, and regiochemical control. Two primary retrosynthetic pathways can be envisioned.

  • Pathway A (Late-Stage Chlorosulfonation): This approach involves first constructing the 3-(2-methyl-thiazol-4-yl)benzene core, followed by a direct electrophilic chlorosulfonation reaction. While seemingly direct, this method often employs harsh reagents like chlorosulfonic acid, which can lead to poor functional group tolerance, potential side reactions on the electron-rich thiazole ring, and challenges in controlling the regioselectivity of the sulfonation.

  • Pathway B (Convergent Synthesis via Sandmeyer Reaction): A more controlled and versatile strategy involves the synthesis of a key aniline precursor, 3-(2-methyl-thiazol-4-yl)-aniline, which is then converted to the target sulfonyl chloride in the final step.[2][3] This approach leverages the well-established Sandmeyer reaction, a reliable method for transforming an amino group into a wide array of functionalities, including the desired sulfonyl chloride.[4][5] This pathway offers superior control, generally milder final-step conditions, and unambiguous regiochemistry, making it the preferred route for reliable production.

This guide will focus exclusively on the scientifically preferred Pathway B, detailing each critical step from commercially available starting materials.

Retrosynthesis Target This compound Aniline 3-(2-Methyl-thiazol-4-yl)-aniline Target->Aniline Sandmeyer Reaction NitroThiazole 2-Methyl-4-(3-nitrophenyl)thiazole Aniline->NitroThiazole Nitro Reduction NitroKetone 2-Bromo-1-(3-nitrophenyl)ethanone NitroThiazole->NitroKetone Hantzsch Synthesis Thioacetamide Thioacetamide NitroThiazole->Thioacetamide Hantzsch Synthesis NitroAcetophenone 3-Nitroacetophenone NitroKetone->NitroAcetophenone α-Bromination

Caption: Retrosynthetic analysis of the target compound via the Sandmeyer strategy.

Synthesis of the Key Precursor: 3-(2-Methyl-thiazol-4-yl)-aniline

The cornerstone of this synthetic route is the high-fidelity construction of the aniline precursor. This is achieved in a robust two-step sequence involving the formation of the thiazole ring followed by the reduction of a nitro group.

Step 1: Hantzsch Thiazole Synthesis of 2-Methyl-4-(3-nitrophenyl)thiazole

The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole core.[6][7] It proceeds via the condensation of an α-haloketone with a thioamide. In this strategy, we utilize 2-bromo-1-(3-nitrophenyl)ethanone and thioacetamide. The choice to start with the nitro-substituted ketone rather than its amino-substituted counterpart is a critical decision rooted in chemical principles. The aniline functionality is a nucleophile and base, which would interfere with the reaction conditions and potentially lead to undesired side products or polymerization. The nitro group is a robust, electron-withdrawing group that is inert under these conditions and can be cleanly converted to the desired amine in a subsequent step.

Hantzsch_Mechanism cluster_reactants Reactants cluster_products Product Haloketone α-Haloketone (2-Bromo-1-(3-nitrophenyl)ethanone) Intermediate1 S-Alkylation Intermediate (SN2 Attack) Haloketone->Intermediate1 Nucleophilic Attack by Sulfur Thioamide Thioamide (Thioacetamide) Thioamide->Intermediate1 Thiazole 2,4-Disubstituted Thiazole Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (N attacks C=O) Intermediate2->Thiazole Dehydration (-H2O)

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.[6][7]

Experimental Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-1-(3-nitrophenyl)ethanone (10.0 g, 40.9 mmol) and thioacetamide (3.4 g, 45.0 mmol).

  • Solvent Addition: Add absolute ethanol (100 mL) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours, which can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Allow the reaction mixture to cool to room temperature. A yellow precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted starting materials.

  • Drying: Dry the collected solid under vacuum to yield 2-methyl-4-(3-nitrophenyl)thiazole as a pale yellow solid.

Step 2: Reduction to 3-(2-Methyl-thiazol-4-yl)-aniline

The conversion of the nitro group to an amine is a standard transformation in organic synthesis. While various methods exist (e.g., catalytic hydrogenation with H₂/Pd-C, iron in acidic medium), reduction with tin(II) chloride (SnCl₂) in an acidic medium is particularly effective for nitroaryl heterocycles. It is a reliable, high-yielding method that is tolerant of the thiazole ring.

Experimental Protocol:

  • Setup: In a 500 mL round-bottom flask, suspend 2-methyl-4-(3-nitrophenyl)thiazole (8.0 g, 36.1 mmol) in ethanol (150 mL).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (40.8 g, 180.8 mmol) to the suspension.

  • Acidification: Carefully add concentrated hydrochloric acid (40 mL) dropwise while stirring. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 3-5 hours until the starting material is consumed (monitored by TLC).

  • Workup: Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a saturated aqueous sodium hydroxide (NaOH) solution until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary to yield 3-(2-methyl-thiazol-4-yl)-aniline.[2]

Final Conversion: Sandmeyer Reaction to the Sulfonyl Chloride

The Sandmeyer reaction provides a powerful method for converting an aryl amine into a sulfonyl chloride.[5] The process occurs in two distinct stages performed sequentially in the same pot: the formation of a diazonium salt, followed by its copper-catalyzed reaction with sulfur dioxide.

Causality in Protocol: The diazotization step must be performed at low temperatures (0-5 °C) because aryl diazonium salts are thermally unstable and can decompose violently at higher temperatures. The subsequent reaction with sulfur dioxide is catalyzed by copper salts, which facilitate the radical-nucleophilic aromatic substitution mechanism.[5] Modern protocols often use SO₂ surrogates like DABSO to avoid handling gaseous sulfur dioxide.[8]

Sandmeyer_Workflow Aniline 3-(2-Methyl-thiazol-4-yl)-aniline in HCl (aq) Diazonium Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ Aniline->Diazonium NaNO₂, 0-5 °C Product This compound Diazonium->Product Reaction SO2_Source SO₂ Source (e.g., SO₂/AcOH, DABSO) SO2_Source->Product Reaction Catalyst CuCl₂ (catalyst) Catalyst->Product Reaction

Caption: General workflow for the Sandmeyer synthesis of sulfonyl chlorides.

Experimental Protocol:

  • Diazotization Setup: To a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add 3-(2-methyl-thiazol-4-yl)-aniline (5.0 g, 26.3 mmol), glacial acetic acid (50 mL), and concentrated hydrochloric acid (15 mL). Cool the resulting suspension to 0 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.9 g, 27.6 mmol) in water (10 mL). Add this solution dropwise to the aniline suspension over 30 minutes, ensuring the internal temperature does not rise above 5 °C. Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Catalyst Solution: In a separate beaker, prepare a solution of copper(II) chloride (CuCl₂) (0.7 g, 5.2 mmol) in a saturated solution of sulfur dioxide in glacial acetic acid (60 mL). Cool this solution to 0 °C.

  • Sandmeyer Reaction: Add the cold diazonium salt solution from step 2 dropwise to the stirred catalyst solution from step 3 over a period of 45-60 minutes, maintaining the temperature below 10 °C. Vigorous evolution of nitrogen gas will be observed.

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup and Isolation: Carefully pour the reaction mixture onto crushed ice (300 g) with stirring. The sulfonyl chloride will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • Drying: Dry the crude product in a vacuum desiccator over P₂O₅ to yield this compound. The product should be stored under anhydrous conditions as sulfonyl chlorides are susceptible to hydrolysis.[9]

Data and Purity Summary

The following table provides representative data for the described synthetic pathway. Actual yields may vary based on reaction scale and optimization.

StepStarting MaterialProductTypical YieldPurity (by HPLC)
1. Hantzsch Synthesis2-Bromo-1-(3-nitrophenyl)ethanone2-Methyl-4-(3-nitrophenyl)thiazole85-95%>98%
2. Nitro Reduction2-Methyl-4-(3-nitrophenyl)thiazole3-(2-Methyl-thiazol-4-yl)-aniline80-90%>97%
3. Sandmeyer Reaction3-(2-Methyl-thiazol-4-yl)-anilineThis compound65-75%>95%

Conclusion

The multi-step synthesis detailed in this guide, culminating in a Sandmeyer reaction, represents a robust, logical, and scalable method for the preparation of this compound. By strategically employing a nitro-group as a masked amine, the synthesis avoids potential side reactions during the foundational Hantzsch thiazole ring formation. Each step utilizes well-understood, reliable chemical transformations, ensuring high yields and excellent purity of the final product. This technical guide provides researchers and drug development professionals with a validated and comprehensible pathway to a key molecular building block, facilitating the advancement of sulfonamide-based discovery programs.

References

The Sulfonyl Chloride Group: A Nexus of Reactivity in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonyl chloride functional group (-SO₂Cl) stands as a cornerstone in the edifice of modern organic and medicinal chemistry. Its pronounced electrophilicity at the sulfur atom renders it a highly versatile reagent, pivotal for the construction of sulfonamides, sulfonate esters, and sulfones—moieties prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides a comprehensive exploration of the reactivity of the sulfonyl chloride group, delving into its mechanistic underpinnings, the factors governing its reactivity, and its strategic applications in contemporary drug discovery and development. We aim to equip researchers with the fundamental knowledge and practical insights required to effectively harness the synthetic potential of this powerful functional group.

I. The Electronic and Structural Landscape of Sulfonyl Chlorides

The reactivity of a sulfonyl chloride is fundamentally dictated by the electronic nature of the sulfonyl group. The sulfur atom is in a high oxidation state (+6) and is double-bonded to two highly electroneg-ative oxygen atoms and single-bonded to a chlorine atom.[1] This arrangement creates a significant electron deficiency on the sulfur atom, making it a potent electrophile susceptible to attack by a wide range of nucleophiles.[1]

The geometry around the sulfur atom is tetrahedral, and the S-Cl bond is polarized, further enhancing the electrophilic character of the sulfur center. The chlorine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions.[1]

II. Nucleophilic Substitution: The Cornerstone of Sulfonyl Chloride Reactivity

The most common and synthetically valuable reactions of sulfonyl chlorides involve nucleophilic substitution at the sulfur atom.[1][2] The general mechanism proceeds via a nucleophilic attack on the electrophilic sulfur, leading to the displacement of the chloride ion.

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// Reactants RSO2Cl [label=<

RSCl || O || O

]; Nu [label="Nu:⁻"];

// Intermediate Intermediate [label=<

O⁻ | RSCl || O | Nu

, shape=none];

// Products Product [label=<

RSNu || O || O

]; Cl_ion [label="Cl⁻"];

// Edges Nu -> RSO2Cl [label="Nucleophilic Attack", fontcolor="#34A853"]; RSO2Cl -> Intermediate [style=invis]; Intermediate -> Product [label="Chloride Elimination", fontcolor="#EA4335"]; Product -> Cl_ion [style=invis]; }

Figure 1: General mechanism of nucleophilic substitution at a sulfonyl chloride.

A. Formation of Sulfonamides

The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely utilized method for the synthesis of sulfonamides, a critical functional group in a plethora of therapeutic agents.[3][4][5] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated.[3]

digraph "Sulfonamide_Formation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];

// Reactants RSO2Cl [label=<

RSCl || O || O

]; Amine [label="R'₂NH"]; Base [label="Base"];

// Product Sulfonamide [label=<

RSNR'₂ || O || O

]; Salt [label="Base-H⁺Cl⁻"];

// Edges {RSO2Cl; Amine; Base} -> Sulfonamide; Sulfonamide -> Salt [style=invis]; }

Figure 2: General reaction for the synthesis of sulfonamides.

Experimental Protocol: Synthesis of N-substituted-2,4-dichlorobenzenesulfonamide [3]

  • Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a base, such as pyridine or triethylamine (1.5 equivalents), to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve 2,4-dichlorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a weak acid (e.g., 1M HCl) to remove excess amine and base, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

B. Formation of Sulfonate Esters

Sulfonyl chlorides react readily with alcohols in the presence of a base to form sulfonate esters.[6][7] These esters are excellent leaving groups in nucleophilic substitution and elimination reactions, making them valuable intermediates in organic synthesis.[8] The reaction proceeds with retention of configuration at the alcohol's stereocenter.[8]

digraph "Sulfonate_Ester_Formation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];

// Reactants RSO2Cl [label=<

RSCl || O || O

]; Alcohol [label="R'OH"]; Base [label="Base"];

// Product Sulfonate_Ester [label=<

RSOR' || O || O

]; Salt [label="Base-H⁺Cl⁻"];

// Edges {RSO2Cl; Alcohol; Base} -> Sulfonate_Ester; Sulfonate_Ester -> Salt [style=invis]; }

Figure 3: General reaction for the synthesis of sulfonate esters.

Experimental Protocol: Synthesis of a Sulfonate Ester [6][8]

  • Reaction Setup: Dissolve the alcohol (1.0 equivalent) in a suitable solvent like pyridine or dichloromethane at 0 °C.

  • Sulfonyl Chloride Addition: Slowly add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 equivalents) to the stirred solution.

  • Reaction: Allow the reaction to proceed at 0 °C to room temperature until completion, as monitored by TLC.

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, water, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the resulting sulfonate ester by chromatography or recrystallization.

III. Factors Influencing the Reactivity of Sulfonyl Chlorides

The reactivity of sulfonyl chlorides can be modulated by both electronic and steric factors, providing a handle for fine-tuning their synthetic applications.

A. Electronic Effects

The nature of the 'R' group attached to the sulfonyl moiety significantly influences the electrophilicity of the sulfur atom.

  • Electron-withdrawing groups (EWGs) on the R group increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles. For example, 4-(Trifluoromethyl)benzenesulfonyl chloride is more reactive than p-toluenesulfonyl chloride.

  • Electron-donating groups (EDGs) on the R group decrease the electrophilicity of the sulfur, leading to lower reactivity.

Sulfonyl ChlorideR GroupElectronic EffectRelative Reactivity
4-Nitrobenzenesulfonyl chloride4-NitrophenylStrong EWGVery High
4-(Trifluoromethyl)benzenesulfonyl chloride4-TrifluoromethylphenylStrong EWGHigh
Benzenesulfonyl chloridePhenylNeutralModerate
p-Toluenesulfonyl chloride4-MethylphenylWeak EDGLower
Methanesulfonyl chlorideMethylAlkyl (weakly donating)Moderate
B. Steric Effects

Steric hindrance around the sulfur atom can also impact the rate of nucleophilic attack. Bulky substituents on the R group or on the nucleophile can slow down the reaction rate. However, in some cases, ortho-alkyl groups on arylsulfonyl chlorides have been observed to counterintuitively accelerate substitution reactions, a phenomenon attributed to the relief of steric congestion in the transition state.[9]

IV. The Role of Sulfonyl Chlorides in Drug Development

The sulfonyl chloride functional group is a workhorse in medicinal chemistry and drug development, primarily due to its ability to readily form the sulfonamide linkage, a key pharmacophore in numerous approved drugs.[10]

A. Sulfonamides as Bioisosteres

Sulfonamides are often employed as bioisosteres for amides. They share similar geometries but exhibit different electronic and hydrogen bonding properties, which can lead to improved metabolic stability, binding affinity, and pharmacokinetic profiles.[10]

B. Protecting Groups for Amines

The sulfonyl group can also serve as a protecting group for amines.[11][12] The resulting sulfonamide is stable to a wide range of reaction conditions. Deprotection can be achieved under specific conditions, such as using dissolving metal reduction or strong acid.[11] The choice of the sulfonyl chloride (e.g., tosyl chloride, nosyl chloride) allows for tuning the stability and deprotection conditions of the sulfonamide protecting group.[11]

digraph "Protecting_Group_Strategy" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];

// Nodes Amine [label="R-NH₂"]; Protected_Amine [label="R-NH-SO₂R'"]; Deprotected_Amine [label="R-NH₂"];

// Edges Amine -> Protected_Amine [label="+ R'SO₂Cl, Base\n(Protection)", fontcolor="#34A853"]; Protected_Amine -> Deprotected_Amine [label="Deprotection Conditions", fontcolor="#EA4335"]; }

Figure 4: General strategy for the protection of amines as sulfonamides.

V. Advanced and Catalytic Methodologies

While the classical reactions of sulfonyl chlorides are highly effective, modern synthetic chemistry has seen the emergence of advanced and catalytic methods that expand their synthetic utility.

  • Palladium-Catalyzed Reactions: Palladium catalysts have been employed for the synthesis of sulfonamides from arylboronic acids and for the reductive coupling of sulfonyl chlorides to form thioethers.[13][14]

  • Photocatalysis: Visible-light photocatalysis has been utilized for the synthesis of sulfonyl chlorides from aryldiazonium salts, offering a milder alternative to traditional methods.[15][16]

  • "Click" Chemistry: Sulfonyl fluorides, which can be synthesized from sulfonyl chlorides, have gained prominence as "click" chemistry reagents due to their unique reactivity profile.[10][17]

VI. Analytical Characterization of Sulfonyl Chlorides

Accurate characterization of sulfonyl chlorides is crucial to ensure their purity and reactivity. A combination of analytical techniques is typically employed.[18]

TechniqueInformation ProvidedKey Considerations
NMR Spectroscopy Unambiguous structural elucidation and purity assessment (qNMR).[18]Use of aprotic deuterated solvents.[18]
IR Spectroscopy Identification of the sulfonyl chloride functional group (characteristic S=O and S-Cl stretching bands).[3][18]Rapid and straightforward.
Mass Spectrometry Confirmation of molecular weight and fragmentation patterns.[18]Often coupled with GC or HPLC for mixture analysis.[18]
Titrimetry Quantitative determination of total sulfonyl chloride content.[18]Cost-effective and accurate.[18]

Conclusion

The sulfonyl chloride group is a powerful and versatile functional group that continues to play a vital role in organic synthesis and drug discovery. Its well-defined reactivity, coupled with the ability to modulate its properties through electronic and steric effects, makes it an indispensable tool for the modern chemist. As synthetic methodologies continue to advance, the applications of sulfonyl chlorides are poised to expand even further, solidifying their status as a key reactive intermediate in the creation of novel and complex molecules.

References

Deconvolution of Biological Targets for 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride: A Multi-pronged Approach

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Abstract

The identification of molecular targets is a critical and often rate-limiting step in drug discovery and chemical biology.[1][2] This guide outlines a comprehensive, integrated strategy for the identification and validation of biological targets for the novel compound 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride . Lacking prior characterization in scientific literature, this molecule presents a classic "phenotype-first" challenge where the mechanism of action is unknown.[3] The core of our proposed strategy rests on the compound's key structural feature: a benzenesulfonyl chloride moiety. This functional group is a reactive electrophile, or "warhead," capable of forming covalent bonds with nucleophilic residues on proteins, suggesting a mechanism-based mode of action.[4][5] By synergizing predictive computational methods with robust experimental chemoproteomic techniques, this document provides a detailed roadmap for elucidating the compound's molecular targets, understanding its polypharmacology, and validating its mechanism of action.

Compound Analysis: The Electrophilic Warhead

The subject of our investigation is this compound, a small molecule containing a benzene ring, a methyl-thiazole heterocycle, and a highly reactive sulfonyl chloride group.

  • Molecular Formula: C₁₀H₈ClNO₂S₂[6][7]

  • Key Functional Group: Aryl Sulfonyl Chloride (-SO₂Cl)

The sulfonyl chloride moiety is structurally related to sulfonyl fluorides, which are well-established as "privileged warheads" in chemical biology.[4] These electrophiles are known to react with the hydroxyl group of active site serine residues, making them potent inhibitors of serine hydrolases like proteases and lipases.[4][8] Furthermore, depending on the protein microenvironment, sulfonyl halides can also form covalent adducts with other nucleophilic amino acids, including lysine, tyrosine, and histidine.[4][9] This reactivity profile suggests that this compound is likely a covalent inhibitor that targets a specific subset of the proteome. The primary challenge, therefore, is to identify which proteins are targeted with functional consequences.

Phase I: In Silico Target Prediction — Generating Actionable Hypotheses

Before committing to resource-intensive wet-lab experiments, computational (in silico) methods provide an efficient first pass to generate a prioritized list of potential targets.[10][11][12] This approach leverages vast biological and chemical databases to predict interactions based on structural similarity and molecular docking.

Ligand-Based Prediction: Guilt by Association

This methodology is founded on the principle that structurally similar molecules tend to interact with similar biological targets.[13][14] By comparing our query compound to millions of known bioactive molecules, we can infer its potential targets.

  • Fingerprint Generation: Convert the 2D structure of this compound into a molecular fingerprint (e.g., Extended-Connectivity Fingerprints - ECFP4).

  • Database Screening: Screen large-scale chemogenomic databases such as ChEMBL, PubChem, and DrugBank to identify compounds with the highest structural similarity, typically measured by the Tanimoto coefficient.

  • Target Annotation: Collect the annotated biological targets for the top-scoring similar compounds.

  • Hypothesis Generation: Analyze the resulting target list. Proteins that are repeatedly associated with close structural analogs are prioritized as high-probability candidate targets. Web-based tools like TargetHunter and SwissTargetPrediction can automate this process.[13]

Structure-Based Prediction: Reverse Docking

Reverse docking computationally "fits" the small molecule into the binding pockets of thousands of known protein structures, predicting potential binding partners based on physicochemical complementarity.[15]

  • 3D Conformer Generation: Generate a low-energy 3D conformation of the query molecule.

  • Target Library Selection: Utilize a library of protein structures from the Protein Data Bank (PDB), focusing on the human proteome. This library can be narrowed to classes known to be susceptible to covalent modification, such as kinases, proteases, and hydrolases.

  • Docking Simulation: Employ docking software (e.g., AutoDock, Glide) to systematically screen the compound against the target library. For covalent inhibitors, specialized covalent docking protocols can be used to model the reaction with nucleophilic residues in the binding site.

  • Scoring and Ranking: Rank the potential protein targets based on the predicted binding energy (docking score). Favorable scores suggest a high-affinity interaction.

  • Pose Analysis: Manually inspect the top-ranked binding poses to ensure they are sterically and chemically plausible, paying close attention to the proximity of the sulfonyl chloride group to potential nucleophilic residues (Ser, Lys, Tyr).

Workflow for In Silico Target Prediction

G cluster_0 Computational Prediction cluster_1 Ligand-Based Approach cluster_2 Structure-Based Approach Compound Query Compound 3-(...)-benzenesulfonyl chloride SimSearch Chemical Similarity Search (e.g., ChEMBL, PubChem) Compound->SimSearch RevDock Reverse Docking (e.g., PDB Library) Compound->RevDock TargetList1 Targets of Similar Compounds SimSearch->TargetList1 Prioritized Prioritized Target List (Hypotheses) TargetList1->Prioritized TargetList2 Ranked Targets by Binding Score RevDock->TargetList2 TargetList2->Prioritized

Caption: Workflow for computational prediction of biological targets.

Table 1: Representative In Silico Prediction Data (Hypothetical)
Prediction MethodPredicted TargetScore/MetricConfidenceRationale
Ligand-Based Serine Protease XTanimoto Similarity: 0.85HighMultiple known inhibitors share the aryl-sulfonyl scaffold.
Kinase YTanimoto Similarity: 0.79MediumThiazole ring is a common kinase hinge-binding motif.
Structure-Based Serine Protease XDocking Score: -9.5 kcal/molHighSO₂Cl group is positioned <3 Å from the catalytic Serine-195.
Carbonic AnhydraseDocking Score: -8.8 kcal/molMediumFavorable interactions, but known sulfonamide binding mode.
Kinase YDocking Score: -8.2 kcal/molLowBinding pose does not engage conserved catalytic lysine.

Phase II: Experimental Identification — Chemoproteomic Profiling

While computational predictions are valuable, they must be validated experimentally in a relevant biological system.[16] Chemical proteomics, particularly Activity-Based Protein Profiling (ABPP), is a powerful technology for identifying the targets of covalent molecules directly in native proteomes.[17][18][19]

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that covalently modify the active sites of specific enzyme families.[20] The inherent reactivity of this compound makes it suitable for two complementary ABPP strategies: competitive profiling and direct profiling with a tagged analog.

This method identifies targets by measuring the ability of our compound to compete with the binding of a broad-spectrum, well-characterized activity-based probe.

  • Proteome Preparation: Prepare fresh cell lysates (e.g., from a relevant cancer cell line) or use intact cultured cells.

  • Competitive Incubation: Treat proteome samples with a concentration gradient of this compound (e.g., 0.1 µM to 50 µM) for 30-60 minutes. Include a vehicle control (DMSO).

  • Probe Labeling: Add a broad-spectrum, alkyne-functionalized probe targeting a relevant enzyme class (e.g., fluorophosphonate for serine hydrolases or a sulfonyl fluoride probe for kinases).[21][22]

  • Click Chemistry: Lyse cells (if applicable) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin-azide reporter tag to the probe.

  • Enrichment: Capture biotin-labeled proteins using streptavidin-agarose beads, washing extensively to remove non-labeled proteins.

  • Proteomic Analysis: Perform on-bead tryptic digestion of the captured proteins, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the resulting peptides.

  • Data Analysis: Quantify the abundance of peptides from each protein across the different competition conditions. A protein whose labeling is significantly and dose-dependently reduced by the compound is identified as a direct target.

This approach provides more direct evidence by using a modified version of the compound itself to "fish" for its binding partners.

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a bio-orthogonal "clickable" handle, such as a terminal alkyne. The handle should be placed at a position that is unlikely to interfere with target binding.

  • Proteome Labeling: Treat cell lysates or intact cells with the alkyne-tagged probe.

  • Click Reaction & Enrichment: Follow steps 4 and 5 from the competitive ABPP protocol to attach a biotin tag and enrich the probe-labeled proteins.

  • LC-MS/MS Analysis: Identify the enriched proteins by mass spectrometry. This provides a direct profile of the compound's covalent targets.

Workflow for Activity-Based Protein Profiling (ABPP)

G cluster_0 Chemoproteomic Target ID cluster_1 Competitive ABPP cluster_2 Direct ABPP Proteome Native Proteome (Lysate or Live Cells) Compete 1. Incubate with Query Compound Proteome->Compete DirectProbe 1. Incubate with Tagged Compound Proteome->DirectProbe Probe 2. Add Broad-Spectrum Clickable Probe Compete->Probe Click Click Reaction (Add Biotin Tag) Probe->Click ProbeSynth Synthesize Clickable Analog of Compound ProbeSynth->DirectProbe DirectProbe->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Analysis Enrich->MS Targets Validated Target List MS->Targets

Caption: Experimental workflow for target identification via ABPP.

Phase III: Target Validation and Mechanistic Elucidation

Identification is not validation.[23] Once a list of high-confidence targets is generated from chemoproteomic experiments, a series of orthogonal assays are required to confirm direct engagement and functional relevance.[16][24][25]

Biochemical Validation: Direct Target Interaction

The most direct way to validate a target is to demonstrate a direct interaction using purified components.

  • Protein Expression: Clone, express, and purify the top candidate target proteins identified via ABPP (e.g., Serine Protease X).

  • Activity Assay: Develop a functional assay for the purified protein. For a protease, this typically involves monitoring the cleavage of a fluorogenic peptide substrate.

  • IC₅₀ Determination: Measure the enzyme's activity in the presence of increasing concentrations of this compound. Calculate the half-maximal inhibitory concentration (IC₅₀), which is a key measure of the compound's potency.

  • Covalent Modification Analysis: Incubate the purified protein with the compound and analyze the mixture using intact protein mass spectrometry. A mass shift corresponding to the addition of the compound's mass (minus HCl) confirms a covalent interaction.

Table 2: Representative Biochemical Validation Data (Hypothetical)
Target ProteinIC₅₀ (µM)Mass Shift (Da)Interaction Confirmed
Serine Protease X0.85+237.0Yes (Covalent)
Kinase Y> 100No ShiftNo
Carbonic Anhydrase15.2No ShiftYes (Non-covalent)
Cellular Target Engagement: Proving It Works in a Cell

It is crucial to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.

  • Cell Treatment: Treat intact cells with the compound or a vehicle control.

  • Thermal Challenge: Lyse the cells and heat aliquots of the lysate across a temperature gradient (e.g., 40°C to 70°C).

  • Fractionation: Centrifuge the samples to separate soluble proteins from heat-induced aggregates.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western Blot or other quantitative methods like mass spectrometry.

  • Analysis: Plot the fraction of soluble protein versus temperature. A positive result is a statistically significant shift in the melting curve to a higher temperature for the compound-treated sample, indicating that ligand binding stabilized the protein against thermal denaturation.

Genetic Validation: Linking Target to Phenotype

The ultimate proof of a target's relevance is to show that genetically perturbing the target phenocopies the effect of the compound.[25]

  • Genetic Perturbation: Use siRNA or CRISPR/Cas9 technology to specifically reduce or eliminate the expression of the target protein (e.g., Serine Protease X) in a relevant cell line.

  • Phenotypic Assay: Measure a cellular phenotype that is modulated by the compound (e.g., induction of apoptosis, inhibition of proliferation, or blockade of a signaling pathway).

  • Comparison: Compare the phenotypic effect of target knockdown/knockout with the effect of the compound. If reducing the target protein level reproduces the compound's effect, it provides strong evidence that the compound's activity is mediated through that target.

Hypothetical Signaling Pathway and Compound Action

G cluster_0 Cellular Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Activates DownstreamKinase Downstream Kinase Receptor->DownstreamKinase Phosphorylates TargetProtease Serine Protease X (Active) DownstreamKinase->TargetProtease Activates Substrate Pro-Apoptotic Factor (Inactive) TargetProtease->Substrate Cleaves & Inactivates TargetProtease_I Serine Protease X (Inactive) TargetProtease->TargetProtease_I Apoptosis Apoptosis Blocked Substrate->Apoptosis Compound 3-(...)-benzenesulfonyl chloride Compound->TargetProtease Covalently Inhibits

Caption: Compound inhibiting a target protease to restore apoptosis.

Conclusion and Future Outlook

The deconvolution of biological targets for a novel covalent molecule like This compound requires a systematic, multi-layered approach. The strategy detailed in this guide—beginning with hypothesis generation through in silico screening, followed by robust target identification using chemoproteomics, and culminating in rigorous biochemical and cellular validation—provides a high-confidence path to elucidating its mechanism of action.

Successful identification and validation of a primary target, such as a specific serine hydrolase or kinase, would open the door for subsequent lead optimization programs. Medicinal chemistry efforts could then focus on enhancing potency and improving selectivity to minimize off-target effects, ultimately progressing this chemical scaffold toward a viable therapeutic candidate. This integrated workflow represents a best-practice standard in modern drug discovery for transforming a bioactive chemical probe into a well-understood pharmacological agent.

References

Methodological & Application

Application Notes and Protocols for 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride as a Putative Chemical Probe for Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

I. Introduction and Scientific Rationale

3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is a reactive small molecule featuring a central benzenesulfonyl chloride scaffold linked to a 2-methyl-thiazole moiety. While specific biological targets for this compound are not extensively documented in peer-reviewed literature, its structural components suggest a strong potential for its use as a chemical probe, particularly in the study of carbonic anhydrases (CAs). The benzenesulfonamide core is a classic zinc-binding pharmacophore found in numerous clinically approved carbonic anhydrase inhibitors.[1][2] The thiazole heterocycle is also a common feature in various biologically active molecules, contributing to target affinity and selectivity.[3][4]

This document provides a detailed guide for researchers to explore the utility of this compound as a covalent inhibitor of carbonic anhydrases. The protocols outlined herein are based on established methodologies for characterizing sulfonamide-based CA inhibitors and are designed to be self-validating.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 66047-75-4[5]
Molecular Formula C₁₀H₈ClNO₂S₂[5][6]
Molecular Weight 273.75 g/mol [5]
Appearance Solid[5]
Purity Typically ≥95%[5]

II. Postulated Mechanism of Action: Covalent Inhibition of Carbonic Anhydrase

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. The active site of most CAs features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule or hydroxide ion. The zinc-bound hydroxide is a potent nucleophile that attacks carbon dioxide.

Sulfonamide-based inhibitors function by coordinating to the active site zinc ion, displacing the catalytic water/hydroxide molecule. The sulfonamide nitrogen atom forms a coordinate bond with the Zn²⁺, and the sulfonyl oxygens can form hydrogen bonds with nearby residues, such as the backbone amide of Thr199 (in CA II). This binding is typically reversible.

However, the presence of a sulfonyl chloride (-SO₂Cl) moiety, as in this compound, introduces the potential for covalent modification of the target protein. Sulfonyl chlorides are more reactive electrophiles than sulfonyl fluorides and can react with nucleophilic amino acid residues such as lysine, tyrosine, serine, or histidine that may be present in or near the active site. This would lead to irreversible inhibition of the enzyme.

G cluster_0 Carbonic Anhydrase Active Site Zn Zn²⁺ H2O H₂O His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn Probe 3-(2-Methyl-thiazol-4-yl)- benzenesulfonyl chloride Probe->Zn Initial Binding & Coordination to Zn²⁺ Covalent_Adduct Covalently Modified Enzyme (Inactive) Probe->Covalent_Adduct Covalent Reaction Nucleophilic_Residue Nearby Nucleophilic Residue (e.g., Lys, His, Ser) Nucleophilic_Residue->Covalent_Adduct

Caption: Postulated mechanism of carbonic anhydrase inhibition.

III. Experimental Protocols

The following protocols provide a framework for evaluating the inhibitory potential of this compound against purified carbonic anhydrase isoforms (e.g., hCA I and hCA II, which are commercially available).

Protocol 1: In Vitro Carbonic Anhydrase Activity Assay

This protocol is based on the established method of monitoring the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA to p-nitrophenate is monitored spectrophotometrically at 400 nm.

A. Materials and Reagents

  • Human carbonic anhydrase I and II (lyophilized powder)

  • This compound (herein referred to as "the probe")

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (25 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates (UV-transparent)

  • Microplate spectrophotometer

B. Preparation of Solutions

  • Enzyme Stock Solution (1 mg/mL): Reconstitute lyophilized CA in cold Tris-HCl buffer. Store on ice.

  • Probe Stock Solution (10 mM): Dissolve the probe in DMSO.

  • Substrate Stock Solution (10 mM): Dissolve p-NPA in acetonitrile.

  • Working Buffer: 25 mM Tris-HCl, pH 7.4.

C. Experimental Workflow

G A Prepare serial dilutions of the probe in DMSO. B Add 2 µL of probe dilution or DMSO (control) to each well of a 96-well plate. A->B C Add 178 µL of working buffer containing the appropriate concentration of CA enzyme. B->C D Incubate at room temperature for 30 minutes to allow for inhibitor binding. C->D E Initiate the reaction by adding 20 µL of p-NPA substrate solution. D->E F Immediately measure absorbance at 400 nm every 30 seconds for 10 minutes. E->F G Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. F->G H Plot % Inhibition vs. [Probe] and fit the data to determine the IC₅₀ value. G->H

References

Application Notes and Protocols: 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl Chloride in the Synthesis of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Versatile Scaffold for Targeting a Key Metalloenzyme

3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is a key intermediate in the synthesis of a class of potent enzyme inhibitors targeting carbonic anhydrases (CAs). The structural motif of a benzenesulfonamide is a well-established zinc-binding group, crucial for the inhibition of this metalloenzyme family. The incorporation of the 2-methyl-thiazole moiety provides a "tail" that can be further functionalized to enhance binding affinity and, critically, to achieve isoform-selective inhibition. This is of paramount importance as different CA isoforms are implicated in a range of physiological and pathological processes, from glaucoma and epilepsy to cancer.[1][2] This guide provides a comprehensive overview of the application of this compound in the synthesis of carbonic anhydrase inhibitors, including detailed synthetic protocols, mechanistic insights, and structure-activity relationship (SAR) considerations.

Mechanism of Action: The Role of the Sulfonamide Moiety

The inhibitory activity of benzenesulfonamide derivatives against carbonic anhydrases is primarily attributed to the interaction of the sulfonamide group with the zinc ion (Zn²⁺) located in the active site of the enzyme.[3][4] Under physiological conditions, the sulfonamide group exists in a deprotonated state, with a negatively charged nitrogen atom that coordinates directly to the zinc ion. This coordination displaces a water molecule or hydroxide ion that is normally bound to the zinc and is essential for the catalytic hydration of carbon dioxide to bicarbonate.[5][6] The binding is further stabilized by a network of hydrogen bonds between the sulfonamide and amino acid residues within the active site, most notably with the side chain of Threonine 199 (Thr199).[6]

The general mechanism of carbonic anhydrase inhibition by sulfonamides can be visualized as follows:

Carbonic Anhydrase Inhibition Mechanism cluster_0 CA Active Site (Inactive) cluster_1 CA Active Site (Active) Inhibitor R-SO2NH- Zn2+ Zn²⁺ Inhibitor->Zn2+ Coordination Bond Thr199 Thr199 Inhibitor->Thr199 H-Bond H2O H₂O His His Zn2+->His His2 His Zn2+->His2 His3 His Zn2+->His3 Zn2+_active Zn²⁺ H2O->Zn2+_active Coordination His_active His Zn2+_active->His_active His2_active His Zn2+_active->His2_active His3_active His Zn2+_active->His3_active CA_Inactive Inhibited Enzyme CA_Active CA_Active CA_Active->CA_Inactive Inhibitor Binding

Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.

Synthetic Protocols

Part 1: Synthesis of the Precursor, this compound

While commercially available, the synthesis of this compound can be achieved through a multi-step process, typically starting from 3-bromobenzenesulfonyl chloride.[7] A plausible synthetic route involves a Suzuki or Stille coupling to introduce the 2-methylthiazole moiety, followed by chlorosulfonation. A more direct, albeit potentially lower-yielding, approach involves the reaction of a suitable organometallic reagent derived from 2-methyl-4-bromothiazole with a sulfur dioxide equivalent, followed by oxidation and chlorination. For the purpose of this guide, we will outline a general procedure for the synthesis of the final inhibitor from the commercially available sulfonyl chloride.

Part 2: Synthesis of a Representative Carbonic Anhydrase Inhibitor: N-Alkyl-3-(2-methyl-thiazol-4-yl)-benzenesulfonamide

This protocol describes the synthesis of a representative N-alkyl-3-(2-methyl-thiazol-4-yl)-benzenesulfonamide, a common structural motif in carbonic anhydrase inhibitors. The reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride.

Materials and Equipment:

  • This compound (1.0 eq)

  • Primary or secondary amine (e.g., aminopropane, piperidine) (1.1 eq)

  • Triethylamine (Et₃N) or pyridine (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Experimental Workflow:

Inhibitor Synthesis Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification & Analysis Reactants Dissolve 3-(2-Methyl-thiazol-4-yl)- benzenesulfonyl chloride and amine in DCM Cool Cool to 0°C in an ice bath Reactants->Cool Base Add triethylamine dropwise Cool->Base Stir Stir at room temperature for 2-4 hours Base->Stir Monitor Monitor reaction progress by TLC Stir->Monitor Quench Wash with 1M HCl Monitor->Quench Wash_NaHCO3 Wash with saturated NaHCO₃ Quench->Wash_NaHCO3 Wash_Brine Wash with brine Wash_NaHCO3->Wash_Brine Dry Dry over anhydrous Na₂SO₄ Wash_Brine->Dry Filter Filter and concentrate in vacuo Dry->Filter Purify Purify by column chromatography Filter->Purify Characterize Characterize by NMR and Mass Spectrometry Purify->Characterize

Caption: General workflow for the synthesis of N-substituted benzenesulfonamide inhibitors.

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Place the reaction flask in an ice bath and stir for 10-15 minutes to cool the solution to 0°C.

  • Base Addition: Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture. The formation of a white precipitate (triethylammonium chloride) may be observed.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Characterization and Data

The synthesized inhibitors should be characterized using standard analytical techniques. The inhibitory potency against various carbonic anhydrase isoforms is typically determined using a stopped-flow CO₂ hydrase assay.[6]

Table 1: Representative Inhibitory Activity of Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms (Ki, nM)

CompoundhCA IhCA IIhCA IXhCA XII
Acetazolamide (Standard)25012.125.85.7
Representative Derivative 195.058.216872.0
Representative Derivative 222.88.425.09.7
Representative Derivative 327216.6102289

Note: Data is representative of benzenesulfonamide derivatives and serves for illustrative purposes.[8]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective carbonic anhydrase inhibitors relies heavily on understanding the structure-activity relationships of the synthesized compounds. For benzenesulfonamide derivatives, the following principles generally apply:

  • The Sulfonamide Group: This is the primary zinc-binding group and is essential for inhibitory activity.

  • The Benene Ring: The substitution pattern on the benzene ring can influence the orientation of the inhibitor in the active site and provide additional interactions with amino acid residues.

  • The "Tail" Moiety (e.g., 2-Methyl-thiazole): This part of the molecule extends into a more variable region of the active site. Modifications to the tail are crucial for achieving isoform selectivity. For example, bulky or hydrophobic tails can enhance binding to the tumor-associated isoforms hCA IX and hCA XII, which have a wider active site entrance compared to the cytosolic isoforms hCA I and II.[2][9]

Structure-Activity Relationship cluster_0 Modifications to the 'Tail' cluster_1 Impact on Inhibitory Profile Core This compound Bulky_Groups Addition of bulky/ hydrophobic groups Core->Bulky_Groups e.g., adding aromatic rings Polar_Groups Introduction of polar groups Core->Polar_Groups e.g., amides, ethers Linker_Length Varying linker length/ flexibility Core->Linker_Length e.g., alkyl chains Selectivity Altered Isoform Selectivity (e.g., hCA IX/XII vs hCA I/II) Bulky_Groups->Selectivity Often increases selectivity for hCA IX/XII PK_Properties Modified Pharmacokinetic Properties (Solubility, etc.) Polar_Groups->PK_Properties Can improve solubility Potency Increased/Decreased Potency (Ki) Linker_Length->Potency Optimizes fit in active site

Caption: Structure-Activity Relationship (SAR) considerations for benzenesulfonamide inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent carbonic anhydrase inhibitors. The inherent zinc-binding capability of the benzenesulfonamide core, combined with the modifiable 2-methyl-thiazole tail, provides a robust platform for the design and development of isoform-selective inhibitors with potential therapeutic applications in a variety of diseases. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals working in this exciting field.

References

The Thiazole Ring in Click Chemistry: A Guide to Bioorthogonal Ligation and Novel Molecular Architectures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Integration of Thiazole into Click Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its prevalence in numerous FDA-approved drugs, such as the anticancer agents Dasatinib and Ixazomib, underscores its biological significance.[3] The thiazole moiety's unique electronic properties, ability to engage in hydrogen bonding, and relative stability make it an attractive component for molecular design.[3]

"Click chemistry," a concept introduced by K. B. Sharpless, provides a powerful set of tools for the rapid, efficient, and specific construction of complex molecules from modular building blocks.[4] The most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] By functionalizing thiazole derivatives with either azide or alkyne groups, we can leverage the power of click chemistry to conjugate them to other molecules, creating novel hybrids with enhanced or entirely new functionalities. This guide provides detailed application notes and protocols for the use of thiazole derivatives in both CuAAC and SPAAC reactions, targeting researchers in drug discovery, chemical biology, and materials science.

Application Note I: Thiazole-Triazole Conjugates in Drug Discovery

The conjugation of a thiazole moiety to other pharmacophores via a triazole linker, formed through a click reaction, has emerged as a promising strategy in drug discovery. The resulting thiazole-triazole hybrids have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[5][6]

Causality Behind this Approach:

  • Bioisosterism and Molecular Hybridization: The triazole ring can act as a stable, non-hydrolyzable linker that mimics the geometry of an amide bond. This allows for the combination of the pharmacophoric features of a thiazole with another bioactive molecule to create a hybrid compound with potentially synergistic or novel mechanisms of action.[4]

  • Modulation of Physicochemical Properties: The introduction of the polar triazole ring can improve the solubility and pharmacokinetic profile of a drug candidate.[3]

  • Structure-Activity Relationship (SAR) Exploration: Click chemistry allows for the rapid synthesis of a library of thiazole-triazole analogs by varying the reaction partners. This facilitates the exploration of the SAR and the optimization of lead compounds.[5][7]

Anticancer Applications

Thiazole-triazole hybrids have been investigated as potent anticancer agents, with some exhibiting cytotoxicity against various cancer cell lines.[5][8]

Mechanism of Action Insights: The anticancer activity of these hybrids is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases. The thiazole and triazole rings can engage in crucial hydrogen bonding and hydrophobic interactions within the active site of these enzymes.[3] Some derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[5]

Antimicrobial Applications

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole-triazole conjugates have shown promising activity against a range of bacteria and fungi.[6][9]

Mechanism of Action Insights: While the exact mechanisms are still under investigation for many hybrids, it is believed that they may act by inhibiting essential microbial enzymes or disrupting cell membrane integrity. For instance, some studies suggest that these compounds may interfere with the synthesis of vital cellular components in bacteria.[10] The lipophilicity of the thiazole ring combined with the hydrogen bonding capacity of the triazole linker can facilitate membrane transport and interaction with intracellular targets.[7]

Application Note II: Thiazole-Based Probes for Bioconjugation

The bioorthogonal nature of click chemistry makes it ideal for labeling biomolecules in complex biological systems. Thiazole derivatives functionalized with azide or alkyne handles can be "clicked" onto proteins, nucleic acids, or other biological targets for visualization, tracking, and quantification.

Rationale for Thiazole-Based Probes:

  • Fluorescence Properties: Certain thiazole derivatives exhibit intrinsic fluorescence, which can be modulated upon conjugation. This property can be exploited to create "turn-on" fluorescent probes where the fluorescence is enhanced upon reaction with the target.

  • Mass Spectrometry (MS) Tagging: The presence of sulfur and potentially other unique isotopes in thiazole derivatives can provide a distinct signature for MS-based detection and quantification of labeled biomolecules.

Application Note III: Thiazole-Containing Polymers via Click Chemistry

Click chemistry provides an efficient method for the synthesis of functional polymers with well-defined structures. By creating thiazole-containing monomers with azide or alkyne functionalities, novel polymers with interesting electronic and material properties can be synthesized via CuAAC step-growth polymerization.[11][12]

Advantages of this Synthetic Approach:

  • High Yield and Purity: Click polymerization reactions are typically high-yielding and produce minimal byproducts, simplifying purification.[11]

  • Modular Design: The properties of the resulting polymer can be easily tuned by changing the structure of the thiazole-containing monomer or the co-monomer.

  • Applications in Organic Electronics: Thiazole is an electron-accepting heterocycle, and incorporating it into conjugated polymers can influence their electronic properties.[13] These materials have potential applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[13]

Experimental Protocols

Protocol 1: Synthesis of an Azide-Functionalized Thiazole for CuAAC

This protocol describes the synthesis of an azido-thiazole derivative that can be used as a building block in CuAAC reactions.

Workflow Diagram:

G cluster_synthesis Synthesis of Azido-Thiazole Bromoalkoxy_Benzothiazole Bromoalkoxy Benzothiazole Azidoalkoxy_Benzothiazole Azidoalkoxy Benzothiazole Bromoalkoxy_Benzothiazole->Azidoalkoxy_Benzothiazole NaN3, THF Sodium_Azide Sodium Azide

Caption: Synthesis of an Azido-Thiazole Derivative.

Materials:

  • Bromoalkoxy benzothiazole derivative

  • Sodium azide (NaN₃)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve the bromoalkoxy benzothiazole (1 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure azidoalkoxy benzothiazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Thiazole Derivative

This protocol details the CuAAC reaction between an azide-functionalized thiazole and a terminal alkyne.

Workflow Diagram:

G cluster_CuAAC CuAAC Reaction Azido_Thiazole Azido-Thiazole Thiazole_Triazole_Conjugate Thiazole-Triazole Conjugate Azido_Thiazole->Thiazole_Triazole_Conjugate Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Thiazole_Triazole_Conjugate CuSO4_NaAsc CuSO4·5H2O, Sodium Ascorbate CuSO4_NaAsc->Thiazole_Triazole_Conjugate THF/H2O

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition.

Materials:

  • Azide-functionalized thiazole (1 equivalent)

  • Terminal alkyne (1.1 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

  • Sodium ascorbate (0.2 equivalents)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the azide-functionalized thiazole and the terminal alkyne in a mixture of THF and water (e.g., 4:1 v/v).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure thiazole-triazole conjugate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary Table for a Typical CuAAC Reaction:

ReagentMolar Eq.ConcentrationReaction Time (h)Yield (%)
Azido-Thiazole1.00.1 M495
Phenylacetylene1.10.11 M
CuSO₄·5H₂O0.10.01 M
Sodium Ascorbate0.20.02 M
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with an Amine-Containing Thiazole

This protocol describes the labeling of an amine-functionalized thiazole with a DBCO-NHS ester, followed by a copper-free click reaction with an azide-containing molecule.

Workflow Diagram:

G cluster_SPAAC SPAAC Workflow cluster_step1 Step 1: DBCO Labeling cluster_step2 Step 2: Click Reaction Amine_Thiazole Amine-Thiazole DBCO_Thiazole DBCO-Thiazole Amine_Thiazole->DBCO_Thiazole DBCO_NHS DBCO-NHS Ester DBCO_NHS->DBCO_Thiazole Amine-free buffer Thiazole_Triazole_Conjugate Thiazole-Triazole Conjugate DBCO_Thiazole->Thiazole_Triazole_Conjugate Azide_Molecule Azide-Molecule Azide_Molecule->Thiazole_Triazole_Conjugate Copper-free

Caption: SPAAC of an Amine-Thiazole with an Azide.

Materials:

  • Amine-functionalized thiazole

  • DBCO-NHS ester

  • Azide-containing molecule of interest

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography or HPLC)

Procedure:

Part A: Labeling the Thiazole with DBCO

  • Prepare a stock solution of the amine-functionalized thiazole in an amine-free buffer (e.g., 1-10 mg/mL).[14]

  • Immediately before use, prepare a stock solution of DBCO-NHS ester in anhydrous DMSO (e.g., 10 mM).[14]

  • Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the thiazole solution. The final DMSO concentration should be below 20%.[14]

  • Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.[1]

  • (Optional) Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) to a final concentration of 10-20 mM and incubate for 15 minutes.

  • Remove the unreacted DBCO-NHS ester using a suitable purification method such as size-exclusion chromatography.[15]

Part B: Copper-Free Click Reaction

  • Prepare the azide-containing molecule in a compatible buffer.

  • Mix the purified DBCO-labeled thiazole with a 2- to 4-fold molar excess of the azide-containing molecule.[14]

  • Incubate the reaction at room temperature for 2-12 hours or at 4°C overnight.[1][14] The reaction progress can be monitored by observing the decrease in DBCO absorbance at ~310 nm.[16]

  • Purify the final thiazole-triazole conjugate using an appropriate method (e.g., HPLC, SEC) to remove excess azide-containing molecule.

  • Characterize the final conjugate using relevant techniques (e.g., mass spectrometry, SDS-PAGE if a protein was labeled).

Conclusion and Future Perspectives

The integration of thiazole derivatives into the framework of click chemistry opens up exciting avenues for the creation of novel molecular entities with tailored properties. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast potential of thiazole-triazole conjugates in drug discovery, bioconjugation, and materials science. Future research in this area will likely focus on the development of new thiazole-based building blocks with enhanced reactivity and functionality, as well as a deeper exploration of the biological mechanisms and material properties of the resulting click products. The continued synergy between the versatility of the thiazole scaffold and the efficiency of click chemistry promises to be a fruitful area of scientific discovery.

References

Application Notes and Protocols: Analytical Methods for Monitoring Reactions of Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonyl chlorides are highly reactive electrophiles that serve as critical intermediates in the synthesis of a multitude of organic compounds, most notably sulfonamides, which are a cornerstone in medicinal chemistry.[1][2] The inherent reactivity of sulfonyl chlorides, while synthetically advantageous, presents significant analytical challenges.[3] Precise monitoring of their reactions is paramount to ensure reaction completion, minimize side-product formation, and guarantee the quality and safety of intermediates and final active pharmaceutical ingredients (APIs).[3] This guide provides a comprehensive overview of the principal analytical techniques for monitoring sulfonyl chloride reactions, offering in-depth protocols and field-proven insights to aid in method selection and implementation.

The Challenge: Reactivity and Side Reactions

The primary challenge in monitoring sulfonyl chloride reactions stems from their high reactivity towards nucleophiles, including water. This necessitates careful consideration of quenching procedures and analytical techniques to obtain a representative snapshot of the reaction mixture at a given time point. Common side reactions that must be monitored include:

  • Hydrolysis: Reaction with residual water to form the corresponding sulfonic acid.

  • Reaction with amine bases: If an amine base like triethylamine is used, it can compete with the desired nucleophile.

  • Formation of dimers or oligomers: Especially in reactions with difunctional starting materials.[4]

Understanding these potential pathways is crucial for developing robust analytical methods that can distinguish and quantify all relevant species.

Chromatographic Techniques: The Workhorse for Reaction Monitoring

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for the quantitative analysis of sulfonyl chloride reactions. They excel at separating complex mixtures, allowing for the simultaneous monitoring of reactants, intermediates, products, and byproducts.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for monitoring sulfonyl chloride reactions, especially for non-volatile or thermally labile compounds.[3]

Why HPLC?
  • Versatility: Applicable to a broad range of sulfonyl chlorides and their derivatives.[3]

  • Quantitative Accuracy: Provides precise quantification of all components in a reaction mixture.

  • Robustness: Well-established methods are available for a variety of applications.

Protocol: Monitoring a Sulfonamide Formation Reaction via RP-HPLC

This protocol outlines a general method for monitoring the reaction of a sulfonyl chloride with a primary amine to form a sulfonamide.

1. Reaction Quenching and Sample Preparation:

  • Rationale: To obtain an accurate representation of the reaction at a specific time point, it is crucial to quench the reaction immediately. This is typically achieved by adding a reagent that rapidly consumes the highly reactive sulfonyl chloride.

  • Procedure:

    • At desired time intervals, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the aliquot in a vial containing a solution of a primary or secondary amine (e.g., diethylamine) in a suitable aprotic solvent like acetonitrile.[5] This converts the unreacted sulfonyl chloride into a stable sulfonamide derivative that can be easily analyzed.

    • Dilute the quenched sample to a suitable concentration for HPLC analysis (e.g., ~0.1 mg/mL) with the mobile phase.

2. HPLC Instrumentation and Parameters:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.[6]

  • Mobile Phase: A gradient of water and acetonitrile is typically employed.[3][7] The addition of a small amount of acid, such as 0.05% trifluoroacetic acid, can improve peak shape.[7]

  • Flow Rate: 1.0 mL/min.

  • Detector: UV detector set at a wavelength where all components of interest have reasonable absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify the peaks corresponding to the starting materials, the desired product, and any byproducts by comparing their retention times with those of authentic standards.

  • Calculate the percent conversion and the relative amounts of each component by integrating the peak areas.

CompoundTypical Retention Time (min)
Starting Amine2.5
Sulfonyl Chloride (derivatized)4.8
Sulfonamide Product6.2
Sulfonic Acid (hydrolysis product)1.8
Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable sulfonyl chlorides, GC-MS is a powerful technique that combines the separation capabilities of GC with the identification power of mass spectrometry.[3]

Why GC-MS?
  • High Resolution: Provides excellent separation of volatile compounds.[8]

  • Structural Information: Mass spectrometry provides molecular weight and fragmentation data, aiding in the identification of unknown impurities.[3]

Protocol: Purity Analysis of a Volatile Sulfonyl Chloride

1. Derivatization and Sample Preparation:

  • Rationale: Many sulfonyl chlorides are prone to degradation at the high temperatures used in GC injectors.[8] Derivatization to a more stable compound, such as a sulfonamide, is often necessary.

  • Procedure:

    • Dissolve a known amount of the sulfonyl chloride sample in an aprotic solvent (e.g., dichloromethane).

    • Add an excess of a suitable amine (e.g., diethylamine) to convert the sulfonyl chloride to its corresponding sulfonamide.[8]

    • Dilute the reaction mixture for GC-MS analysis.

2. GC-MS Instrumentation and Parameters:

  • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.[3]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[3]

  • Injector Temperature: Optimized to prevent degradation, typically around 250 °C.

  • Oven Program: A temperature gradient is used to separate the components, for example, starting at 100 °C and ramping to 280 °C.

  • MS Detector: Electron ionization (EI) is commonly used.

3. Data Analysis:

  • Identify components by their retention times and mass spectra. Common fragmentation patterns for sulfonyl chlorides include the loss of Cl• (M-35/37) and SO₂ (M-64).[3]

Spectroscopic Techniques: Real-Time and In-Situ Monitoring

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are exceptionally well-suited for in-situ and real-time reaction monitoring, providing valuable kinetic and mechanistic data.[3][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of all species in a reaction mixture and for quantitative analysis.[3]

Why NMR?
  • Structural Elucidation: Provides detailed information about the molecular structure of reactants, products, and intermediates.[3]

  • Quantitative Analysis (qNMR): With the use of an internal standard, NMR can provide highly accurate quantitative data.[3]

  • In-Situ Monitoring: Benchtop NMR spectrometers can be placed in a fume hood for real-time reaction monitoring.[9]

Protocol: In-Situ Monitoring of a Sulfonylation Reaction

1. Sample Preparation:

  • In a dry NMR tube, dissolve the starting materials in a suitable deuterated aprotic solvent (e.g., CDCl₃, acetone-d₆).[3]

  • Add a known amount of a stable, non-reactive internal standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene).[3]

  • Acquire an initial ¹H NMR spectrum (t=0).

2. Reaction Monitoring:

  • Initiate the reaction (e.g., by adding the sulfonyl chloride).

  • Acquire ¹H NMR spectra at regular time intervals.[10]

3. Data Analysis:

  • Integrate the signals corresponding to the starting material and the product.

  • Calculate the reaction conversion by comparing the integral of a product peak to the integral of a starting material peak, normalized to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and straightforward technique for monitoring the disappearance of the sulfonyl chloride functional group and the appearance of the product.[3]

Why IR?
  • Speed: Data can be acquired in seconds.

  • In-Situ Capability: ATR-FTIR probes can be inserted directly into the reaction vessel for real-time monitoring.[11]

  • Characteristic Absorptions: The strong S=O stretching vibrations of the sulfonyl chloride group are easily identifiable.[3]

Protocol: Real-Time Monitoring with ATR-FTIR

1. Setup:

  • Insert a clean and dry ATR-FTIR probe into the reaction vessel.

  • Acquire a background spectrum of the reaction solvent and starting materials before initiating the reaction.

2. Reaction Monitoring:

  • Start the reaction and begin acquiring spectra at regular intervals.

3. Data Analysis:

  • Monitor the decrease in the intensity of the characteristic sulfonyl chloride absorption bands (asymmetric S=O stretch: 1375-1410 cm⁻¹; symmetric S=O stretch: 1185-1204 cm⁻¹) and the increase in the intensity of product-specific bands.[3]

Visualization of Workflows

Reaction_Monitoring_Workflow

Sulfonyl_Chloride_Reactions

Conclusion

The successful development and optimization of synthetic routes involving sulfonyl chlorides rely heavily on the implementation of robust and reliable analytical monitoring methods. A multi-faceted approach, combining the separatory power of chromatography with the real-time insights from spectroscopy, provides the most comprehensive understanding of these complex reactions. By carefully selecting the appropriate analytical technique and meticulously developing protocols, researchers can ensure the efficiency of their synthetic processes and the quality of their final products.

References

Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl Chloride and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride and its related derivatives. These compounds are significant as intermediates in pharmaceutical synthesis. The primary analytical challenge stems from the hydrolytic instability of the sulfonyl chloride functional group. This method is specifically designed to separate the parent compound from its primary degradant, the corresponding sulfonic acid, as well as other potential process impurities. The protocol detailed herein utilizes a standard C18 column with a simple isocratic mobile phase of acetonitrile and water, and UV detection. We provide comprehensive protocols for sample and standard preparation, system suitability, and method validation parameters in accordance with International Council for Harmonisation (ICH) guidelines. Furthermore, a protocol for forced degradation studies is included to unequivocally establish the stability-indicating nature of the method.

Principles and Causality: Method Rationale

The Core Analytical Challenge: Hydrolytic Instability

The central feature of the target molecule, the benzenesulfonyl chloride group, is highly electrophilic and susceptible to nucleophilic attack by water. This reaction results in the hydrolysis of the sulfonyl chloride to the corresponding, more polar, sulfonic acid.

Chemical Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl

This inherent reactivity presents a significant challenge for accurate quantification. Any exposure to aqueous environments during sample preparation or analysis can artificially lower the apparent concentration of the active compound while increasing the concentration of its primary degradant. Therefore, the analytical method must not only be able to resolve the parent compound from this degradant but the entire protocol must be designed to minimize this transformation pre-analysis. This principle dictates the choice of an aprotic diluent for sample and standard preparation.

Chromatographic Strategy: Reversed-Phase HPLC

Reversed-phase HPLC is the technique of choice for moderately polar organic compounds like sulfonamides and their derivatives.[1][2]

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its versatility and proven performance in separating compounds with aromatic and heterocyclic moieties. Its hydrophobic nature provides effective retention for the target analytes.

  • Mobile Phase: A simple mobile phase of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for this class of compounds. The ratio is optimized to ensure adequate retention of the parent compound while allowing for the faster elution of the more polar sulfonic acid degradant, ensuring baseline separation.

  • Isocratic Elution: An isocratic method is chosen for its simplicity, robustness, and faster run times, which is ideal for routine quality control analysis once separation is optimized.

Detection Strategy: UV Spectrophotometry

The presence of both a phenyl and a thiazole ring in the molecular structure provides strong ultraviolet (UV) chromophores. This allows for sensitive detection using a standard UV or Photo-Diode Array (PDA) detector. A PDA detector is recommended during method development to assess peak purity and identify the optimal detection wavelength (λmax) that maximizes the signal-to-noise ratio for the parent analyte. Based on the structure, a wavelength in the range of 254-280 nm is typically effective.[2]

Materials and Methods

Equipment and Reagents
  • HPLC System with Isocratic Pump, Autosampler, Column Thermostat, and UV/PDA Detector

  • Analytical Balance (4-decimal)

  • Class A Volumetric Glassware

  • pH Meter

  • Sonicator

  • HPLC Grade Acetonitrile (ACN)

  • HPLC Grade Water

  • Reference Standard: this compound (Purity >98%)

  • Anhydrous Acetonitrile (for diluent)

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (65:35 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 265 nm
Run Time 10 minutes
Diluent Anhydrous Acetonitrile

Experimental Protocols

Mobile Phase Preparation
  • Measure 650 mL of HPLC grade acetonitrile into a 1000 mL graduated cylinder.

  • Add 350 mL of HPLC grade water.

  • Mix thoroughly and degas for 15 minutes using a sonicator or vacuum filtration.

Standard Preparation (100 µg/mL)

Causality: The use of anhydrous acetonitrile as the diluent is the most critical step in this protocol to prevent in-vitro hydrolysis of the sulfonyl chloride reference standard.

  • Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of anhydrous acetonitrile.

  • Sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Make up to the mark with anhydrous acetonitrile and mix well. This solution must be used promptly or stored under inert gas to minimize exposure to atmospheric moisture.

Sample Preparation
  • Accurately weigh a sample amount equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.

  • Follow steps 2-5 from the Standard Preparation protocol.

System Suitability Testing (SST)

Trustworthiness: SST is performed before any sample analysis to ensure the chromatographic system is performing adequately. The criteria are based on established pharmacopeial standards.[3][4]

  • Inject the standard solution five (5) consecutive times.

  • Evaluate the results against the criteria in the table below.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N > 2000
% RSD of Peak Area ≤ 1.0% for 5 replicate injections
Resolution (Rs) Rs > 2.0 between the parent peak and nearest degradant
Protocol for Forced Degradation Studies

Authoritative Grounding: Forced degradation studies are conducted according to ICH guideline Q1A(R2) to demonstrate the stability-indicating nature of the method.[5][6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Acid Hydrolysis: Dissolve the sample in a small amount of ACN, add 1N HCl, and heat at 60°C for 4 hours. Neutralize with 1N NaOH before dilution and injection.

  • Base Hydrolysis: Dissolve the sample in a small amount of ACN, add 1N NaOH, and keep at room temperature for 1 hour. Neutralize with 1N HCl before dilution and injection. Note: Base hydrolysis is expected to be rapid.

  • Oxidative Degradation: Dissolve the sample in ACN and add 3% H₂O₂. Keep at room temperature for 6 hours before dilution and injection.

  • Thermal Degradation: Expose the solid API to 105°C for 24 hours. Prepare a sample as per the standard protocol.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B). Prepare a sample as per the standard protocol.

Method Validation Summary (per ICH Q2(R2))

This method should be fully validated according to ICH Q2(R2) guidelines.[8][9] Below are tables with example data to illustrate expected performance.

Specificity: Results of Forced Degradation

The method's ability to separate the analyte from its degradation products is paramount.

Stress ConditionRetention Time (Main Peak)Retention Time (Degradant Peak)Peak Purity (Main Peak)
Unstressed~ 6.5 minN/A> 99.9%
Acid Hydrolysis~ 6.5 min~ 3.2 min (Sulfonic Acid)> 99.9%
Base Hydrolysis~ 6.5 min~ 3.2 min (Sulfonic Acid)> 99.9%
Oxidation~ 6.5 minMinor peaks observed> 99.8%
Thermal~ 6.5 minNo significant degradation> 99.9%
Linearity
Concentration (µg/mL)Peak Area
50451000
75674500
100902100
1251123500
1501355000
Correlation Coefficient (r²) > 0.999
Accuracy and Precision
Concentration LevelRecovery (%) (n=3)% RSD (Repeatability) (n=6)
80%99.8%0.85%
100%100.5%0.72%
120%100.2%0.81%

Visualization of Workflows

HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample Dilute Dissolve & Dilute in Anhydrous ACN Sample->Dilute Standard Weigh Reference Std Standard->Dilute SST System Suitability Test (5x Std Injections) Dilute->SST MobilePhase Prepare Mobile Phase (ACN/Water) MobilePhase->SST Sequence Run Analytical Sequence (Blank, Std, Samples) SST->Sequence If Pass Integrate Integrate Chromatograms Sequence->Integrate Calculate Calculate Concentration vs. Standard Integrate->Calculate Report Generate Final Report Calculate->Report

Caption: Overall workflow from sample preparation to final report generation.

Forced Degradation Logic Diagram

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide details a robust and scalable two-step synthetic protocol for the large-scale production of 3-(2-methyl-thiazol-4-yl)-benzenesulfonyl chloride, a pivotal intermediate in contemporary drug discovery and development. The synthesis leverages a modified Hantzsch thiazole synthesis followed by a direct chlorosulfonation. This document provides in-depth procedural instructions, mechanistic insights, safety protocols, and analytical characterization methods tailored for researchers, chemists, and process development scientists.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1] The synthesis of novel sulfonamides is often reliant on the availability of bespoke sulfonyl chlorides.[1] this compound serves as a critical building block for introducing the 2-methylthiazole moiety, a heterocycle known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide outlines a practical and scalable pathway to this key intermediate, addressing the challenges of large-scale production.

Synthetic Strategy Overview

The selected synthetic route is a two-step process commencing with the construction of the thiazole ring system, followed by the introduction of the sulfonyl chloride functionality. This approach is designed for efficiency and scalability.

Synthetic_Pathway cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Chlorosulfonation A 3-Bromoacetophenone C 4-(3-Bromophenyl)-2-methylthiazole A->C B Thioacetamide B->C E This compound C->E D Chlorosulfonic Acid D->E

Caption: Overall synthetic workflow.

Part 1: Synthesis of 4-(3-Bromophenyl)-2-methylthiazole

This initial step employs the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring from an α-haloketone and a thioamide.[2]

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Example
3-Bromoacetophenone98%Sigma-Aldrich
Thioacetamide99%Acros Organics
EthanolAnhydrousFisher Scientific
10 L Jacketed Glass Reactor-Buchi
Mechanical Stirrer-IKA
Reflux Condenser-VWR
Rotary Evaporator-Heidolph
Protocol
  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and a nitrogen inlet. Ensure the system is clean and dry.

  • Reagent Charging: Charge the reactor with 3-bromoacetophenone (1.00 kg, 5.02 mol) and anhydrous ethanol (5 L).

  • Initiation of Stirring: Begin stirring the mixture to ensure homogeneity.

  • Addition of Thioacetamide: Add thioacetamide (0.415 kg, 5.52 mol, 1.1 equiv.) to the stirred solution.

  • Reaction Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Cooldown: Once the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: To the resulting residue, add ethyl acetate (5 L) and wash with a saturated sodium bicarbonate solution (2 x 2 L) followed by brine (1 x 2 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 4-(3-bromophenyl)-2-methylthiazole can be purified by recrystallization from a suitable solvent system such as ethanol/water to afford a solid product.

Part 2: Chlorosulfonation to Yield this compound

This step introduces the sulfonyl chloride group onto the phenyl ring via electrophilic aromatic substitution using chlorosulfonic acid.[3]

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier Example
4-(3-Bromophenyl)-2-methylthiazoleAs synthesized in Part 1-
Chlorosulfonic Acid99%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
10 L Jacketed Glass Reactor-Buchi
Mechanical Stirrer-IKA
Addition Funnel-VWR
Quenching Vessel--
Safety Precautions for Chlorosulfonic Acid

Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water.[4] All handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves, and a lab coat.[5] An emergency shower and eyewash station must be readily accessible.[6]

Protocol
  • Reactor Setup: Set up a 10 L jacketed glass reactor with a mechanical stirrer and an addition funnel. Ensure the system is scrupulously dry.

  • Initial Cooling: Charge the reactor with chlorosulfonic acid (2.5 L, 4.38 kg, 37.6 mol) and cool to 0 °C using a circulating chiller.

  • Substrate Addition: Slowly add 4-(3-bromophenyl)-2-methylthiazole (0.50 kg, 1.86 mol) portion-wise to the stirred chlorosulfonic acid, maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (10 kg) in a separate, appropriately sized vessel with vigorous stirring. This is a highly exothermic process and must be done with extreme caution.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 3 L).

  • Washing: Combine the organic extracts and wash with cold water (2 x 2 L) and then with brine (1 x 2 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Analytical Characterization

The identity and purity of the final product should be confirmed using a combination of analytical techniques.[7][8]

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm, a singlet for the thiazole proton around 7.2 ppm, and a singlet for the methyl group around 2.7 ppm.
¹³C NMR Resonances corresponding to the aromatic and thiazole carbons, as well as the methyl carbon.
IR Spectroscopy Characteristic strong absorption bands for the S=O stretching of the sulfonyl chloride group, typically around 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric).[8]
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight (273.76 g/mol ) and characteristic isotopic pattern for chlorine and sulfur. Common fragmentation includes the loss of Cl• and SO₂.[7]
HPLC A single major peak indicating high purity.

Troubleshooting and Optimization

  • Incomplete Hantzsch Reaction: If the reaction stalls, consider extending the reflux time or adding a catalytic amount of a weak acid.

  • Low Yield in Chlorosulfonation: Ensure anhydrous conditions are strictly maintained. The reaction temperature is also critical; deviations can lead to side product formation.

  • Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride product is sensitive to moisture. Minimize exposure to atmospheric moisture during work-up and storage.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and drug development professionals can reliably produce this valuable intermediate for their synthetic campaigns.

References

Application Notes and Protocols: Catalytic Methods for Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry and drug development.[1][2] Found in a wide array of FDA-approved drugs, from antibiotics ("sulfa drugs") to treatments for cancer, diabetes, and HIV, this motif imparts critical properties such as increased hydrophilicity, metabolic stability, and potent hydrogen bonding capabilities.[1][2][3]

Traditionally, the synthesis of sulfonamides has been dominated by the reaction of sulfonyl chlorides with amines.[4][5] While effective, this method often suffers from significant drawbacks, including the use of harsh reagents (e.g., chlorosulfonic acid, thionyl chloride), limited functional group tolerance, and challenges in achieving regioselectivity.[4][6] These limitations have spurred the development of more elegant and versatile catalytic strategies that offer milder conditions, broader substrate scope, and novel pathways for constructing the vital S-N bond.

This guide provides researchers, scientists, and drug development professionals with an in-depth overview of modern catalytic methods for sulfonamide formation. We will explore the mechanistic principles behind key catalytic systems, present detailed, field-proven protocols, and offer guidance on method selection for specific synthetic challenges.

Catalytic Strategies for S-N Bond Formation

The construction of the sulfonamide linkage via catalysis circumvents the limitations of classical methods by avoiding the pre-formation of highly reactive sulfonyl chlorides. These modern approaches can be broadly categorized into several key areas, each offering unique advantages.

Transition-Metal Catalysis

Transition metals, particularly copper, palladium, and rhodium, are powerful catalysts for forging C-N and S-N bonds.[1][7] They enable the coupling of diverse starting materials under relatively mild conditions.

Copper-Catalyzed Methods

Copper catalysis is one of the most extensively investigated and versatile strategies for sulfonamide synthesis.[7] These systems can effectively catalyze the coupling of various sulfur sources with amines. Common approaches include:

  • Three-Component Coupling: A powerful strategy involves the copper-catalyzed, one-pot reaction of an aryl boronic acid, an amine, and a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).[1][8][9] This method allows for the rapid assembly of diverse sulfonamides from readily available building blocks.[9]

  • From Sulfonyl Azides: Copper can catalyze the reaction of terminal alkynes with sulfonyl azides and various nucleophiles (including water or amines) to generate N-sulfonyl amidines or amides.[10][11] This pathway proceeds through a ketenimine intermediate.[10]

  • Oxidative Coupling: Copper salts can facilitate the oxidative coupling of sodium sulfinates with amines, often using an oxidant like K₂S₂O₈.[1][12] Mechanistic studies suggest this proceeds via a radical coupling pathway.[12]

Rhodium- and Ruthenium-Catalyzed C-H Amination/Sulfonamidation

A paradigm-shifting approach involves the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. Rhodium and ruthenium catalysts excel at this transformation.[13][14]

  • Directed C-H Activation: Using a directing group on the substrate, a rhodium catalyst can selectively activate a specific C-H bond (often in the ortho position) and facilitate its reaction with a sulfonyl azide.[3][15][16] This releases benign N₂ gas as the only byproduct and offers exceptional regioselectivity.[3][17]

  • Domino Reactions: Nano-structured ruthenium catalysts on magnetic supports (e.g., nano-Ru/Fe₃O₄) have been used for the direct coupling of alcohols and sulfonamides through an environmentally benign domino dehydrogenation-condensation-hydrogenation sequence.[5]

Palladium-Catalyzed Methods

Palladium catalysis, a pillar of cross-coupling chemistry, has also been applied to sulfonamide synthesis.

  • From Aryl Halides/Nonaflates: Palladium catalysts can couple primary sulfonamides with aryl nonaflates or aryl halides.[18]

  • Chlorosulfonylation of Boronic Acids: A mild, palladium-catalyzed method allows for the conversion of arylboronic acids to the corresponding arylsulfonyl chlorides, which can then be reacted in situ with amines.[4]

Photoredox and Metallaphotoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under exceptionally mild conditions.[19][20]

  • Synergistic Copper and Photoredox Catalysis: This dual catalytic system allows for the three-component synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature.[8] The reaction is notable for its broad substrate scope, including traditionally challenging electron-deficient amines.[8]

  • Metal-Free Photoredox Assembly: Using an organic photocatalyst, primary aryl sulfonamides can be assembled from dibenzothiophenium (DBT) salts, SO₂, and ammonium carbonate as the nitrogen source.[6][21] This approach is particularly valuable for late-stage functionalization of complex molecules.[6][21]

  • Photosensitized Nickel Catalysis: A photosensitizer can be used to excite a nickel catalyst, enabling the cross-coupling of sulfonamides with a wide range of aryl and heteroaryl halides.[22]

Organocatalysis and Non-Metal Methods

Moving away from transition metals, organocatalytic and other metal-free methods offer advantages in terms of cost and potential toxicity concerns.

  • Direct Synthesis from Sulfonic Acids: Sulfonic acids can be directly coupled with amines using activating agents like triphenylphosphine ditriflate or 2,4,6-trichloro-[6][8][23]-triazine (TCT) under microwave irradiation.[24][25][26][27][28] This avoids the need to isolate sulfonyl chloride intermediates.[25]

Enzymatic Methods

Biocatalysis represents a green and highly selective frontier in chemical synthesis. While less common, enzymatic approaches to S-N bond formation are being explored.

  • Laccase-Mediated Coupling: Enzymes like laccase have been shown to mediate the coupling and bonding of sulfonamide antibiotics to model humic substances, suggesting the potential for enzymatic S-N bond formation.[23][29]

  • Biosynthetic Pathways: Nature synthesizes sulfonamide and sulfamate compounds, such as the antibiotic altemicidin, using specialized enzymes like cupin oxygenases, which can perform unusual oxidative rearrangements on substrates like L-cysteine.[30]

Comparative Analysis of Catalytic Methods

Choosing the right catalytic method depends on numerous factors, including the nature of the starting materials, desired functional group tolerance, scalability, and cost.

Catalytic Method Typical Catalysts/Reagents Key Advantages Common Limitations
Copper-Catalyzed Coupling Cu(I) or Cu(II) salts, DABSO, Boronic Acids, Sulfonyl AzidesCost-effective, highly versatile, good functional group tolerance, robust and scalable.[7][9]Can require high temperatures; ligand optimization may be needed.
Rhodium-Catalyzed C-H Amination [Cp*RhCl₂]₂, [Rh₂(OAc)₄]Exceptional regioselectivity via directing groups, atom-economical, avoids pre-functionalization.[13][15][16]Expensive catalyst, requires a directing group on the substrate.
Palladium-Catalyzed Coupling Pd(OAc)₂, Phosphine LigandsBroad substrate scope, well-understood mechanisms.[4]Catalyst cost, potential for catalyst poisoning by sulfur compounds.
Photoredox Catalysis Ru or Ir complexes, Organic Dyes, Ni saltsExtremely mild conditions (room temp, visible light), excellent for late-stage functionalization.[8][19][20]Requires specialized photoreactor setup; can be sensitive to oxygen.
Direct Sulfonic Acid Activation TCT, PPh₃/Tf₂OAvoids sulfonyl chlorides, operationally simple, uses stable starting materials.[25][26]May require stoichiometric activating agents.

Detailed Protocols & Methodologies

Protocol 1: Copper-Catalyzed Three-Component Synthesis of N-Aryl Sulfonamides

This protocol describes a general and reliable method for the synthesis of sulfonamides from an aryl boronic acid, an amine, and DABSO as the SO₂ source, adapted from methodologies reported by Willis et al.[8][9]

Causality: This method leverages a copper(II) catalyst to orchestrate the convergent assembly of three readily available components. The boronic acid serves as the aryl source, DABSO provides the sulfonyl group, and the amine acts as the final nucleophile. The reaction is believed to proceed through the formation of a sulfinate intermediate, which is then coupled with the amine.

Materials and Reagents:
  • Aryl boronic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) (1.1 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol%)

  • 1,4-Dioxane (solvent)

  • Reaction vial with a screw cap and PTFE septum

  • Standard laboratory glassware for workup and purification

  • Nitrogen or Argon gas for inert atmosphere

Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the aryl boronic acid (e.g., 0.5 mmol, 1.0 equiv), Cu(OAc)₂ (0.05 mmol, 10 mol%), and DABSO (0.55 mmol, 1.1 equiv).

  • Inert Atmosphere: Seal the vial with the screw cap and purge with an inert gas (N₂ or Ar) for 5 minutes.

  • Solvent and Reagent Addition: Add 1,4-dioxane (2.5 mL, 0.2 M) via syringe, followed by the amine (0.6 mmol, 1.2 equiv).

  • Reaction: Place the sealed vial in a preheated heating block or oil bath at 100 °C. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure sulfonamide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Rhodium-Catalyzed Directed C-H Sulfonamidation

This protocol details a method for the site-selective synthesis of N-aryl sulfonamides via chelation-assisted C-H activation, adapted from work by Chang and others.[16] It is suitable for arenes containing a directing group, such as a pyridine or pyrazole.

Causality: The directing group on the aromatic substrate coordinates to the rhodium catalyst, forming a metallacycle intermediate.[17] This brings the catalyst in close proximity to a specific C-H bond (typically ortho to the directing group), enabling its selective activation and subsequent amidation by the sulfonyl azide. This chelation-assistance is the key to the high regioselectivity of the reaction.

Materials and Reagents:
  • Arene with directing group (e.g., 2-phenylpyridine) (1.0 equiv)

  • Sulfonyl azide (e.g., tosyl azide) (1.5 equiv)

  • [Cp*RhCl₂]₂ (2.5 mol%)

  • Silver hexafluoroantimonate (AgSbF₆) (10 mol%)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Schlenk flask or sealed tube

  • Standard laboratory glassware for workup and purification

  • Nitrogen or Argon gas for inert atmosphere

Step-by-Step Procedure:
  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add [Cp*RhCl₂]₂ (0.0125 mmol, 2.5 mol%) and AgSbF₆ (0.05 mmol, 10 mol%). Add DCE (2.5 mL) and stir the mixture at room temperature for 30 minutes to generate the active cationic rhodium complex.

  • Reagent Addition: To the catalyst solution, add the arene substrate (0.5 mmol, 1.0 equiv) followed by the sulfonyl azide (0.75 mmol, 1.5 equiv).

  • Reaction: Seal the flask and heat the reaction mixture at 80-100 °C for 12-18 hours. The reaction should be monitored for the evolution of N₂ gas (bubbling) and by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove any insoluble salts, washing with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to isolate the desired sulfonamide product.

  • Characterization: Verify the structure, regiochemistry, and purity of the product by ¹H NMR, ¹³C NMR, and HRMS.

Visualizations and Workflows

Catalytic Cycle for Copper-Catalyzed Sulfonamidation

Copper-Catalyzed Sulfonamidation cluster_cycle Catalytic Cycle CuII Cu(II) Catalyst IntermediateA Ar-Cu(II)-SO₂⁻ CuII->IntermediateA CuII->IntermediateA ArBOH2 ArB(OH)₂ ArBOH2->CuII Transmetalation Amine R₂NH IntermediateB [ArSO₂-Cu(II)-NR₂] complex Amine->IntermediateB Ligand Exchange DABSO DABSO (SO₂ source) DABSO->IntermediateA SO₂ Insertion Product ArSO₂NR₂ IntermediateA->IntermediateB IntermediateA->IntermediateB IntermediateB->CuII Regeneration of Cu(II) IntermediateB->Product Reductive Elimination

Caption: Generalized catalytic cycle for copper-catalyzed three-component sulfonamidation.

General Experimental Workflow

Experimental Workflow Start 1. Reaction Setup (Add Reagents, Catalyst, Solvent) Reaction 2. Reaction (Heating under Inert Atmosphere) Start->Reaction Monitoring 3. Monitor Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup 4. Aqueous Workup (Extraction & Washing) Monitoring->Workup Proceed if complete Drying 5. Drying & Concentration Workup->Drying Purification 6. Purification (Column Chromatography) Drying->Purification Analysis 7. Characterization (NMR, MS) Purification->Analysis

Caption: Standard workflow from reaction setup to product characterization.

Method Selection Decision Tree

Method Selection Start Start: Synthesize R-SO₂-NR'R'' Q_Substrate Are starting materials pre-functionalized? Start->Q_Substrate Q_Regio Is site-selectivity critical? Q_Substrate->Q_Regio Yes Method_CH Use C-H Amination (e.g., Rhodium-catalyzed) Q_Substrate->Method_CH No (e.g., simple arene) Q_Mild Are extremely mild conditions required? Q_Regio->Q_Mild No Q_Regio->Method_CH Yes (e.g., ortho-selective) Method_Coupling Use Cross-Coupling (e.g., Cu or Pd-catalyzed) Q_Mild->Method_Coupling No (standard synthesis) Method_Photo Use Photoredox Catalysis Q_Mild->Method_Photo Yes (e.g., late-stage) Method_Direct Use Direct Activation (e.g., from Sulfonic Acid) Method_Coupling->Method_Direct Alternative

Caption: Decision tree for selecting an appropriate catalytic sulfonamidation method.

References

Application Notes and Protocols for Green Chemistry Approaches to Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Greener Thiazole Synthesis

The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The classical Hantzsch synthesis, while historically significant, often relies on harsh reaction conditions, hazardous solvents, and can generate significant chemical waste, running counter to the modern principles of sustainable chemistry.[1][4]

This guide provides a detailed overview and practical protocols for several green chemistry approaches to thiazole synthesis. These methods are designed to minimize environmental impact by improving energy efficiency, utilizing safer solvents, reducing waste, and simplifying reaction procedures. By embracing these techniques, researchers can not only develop novel thiazole derivatives more sustainably but also enhance laboratory safety and efficiency. The methodologies covered herein—microwave-assisted synthesis, ultrasound-promoted reactions, and one-pot multicomponent strategies—represent the forefront of eco-friendly heterocyclic chemistry.[5][6]

Logical Framework for Green Thiazole Synthesis

The adoption of green chemistry in thiazole synthesis is not merely about substituting a hazardous reagent but about a holistic redesign of the synthetic workflow. The following diagram illustrates the interconnected principles that guide the selection and implementation of the protocols detailed in this document.

Green_Chemistry_Principles cluster_Principles Core Green Chemistry Principles cluster_Methods Green Synthetic Methodologies Energy Energy Efficiency MW Microwave-Assisted Synthesis Energy->MW Reduces reaction time US Ultrasound-Assisted Synthesis Energy->US Accelerates reactions Solvents Safer Solvents Aq Aqueous Media Solvents->Aq Water as solvent AtomEcon Atom Economy MCR Multicomponent Reactions AtomEcon->MCR High convergence Waste Waste Reduction Waste->MCR Fewer steps Waste->Aq Minimizes organic waste Thiazole Sustainable Thiazole Synthesis MW->Thiazole US->Thiazole MCR->Thiazole Aq->Thiazole

Caption: Interplay of green chemistry principles and synthetic methods.

I. Microwave-Assisted Hantzsch Thiazole Synthesis

Expertise & Experience: Microwave irradiation has revolutionized organic synthesis by offering a rapid and efficient means of heating.[7][8] Unlike conventional heating which relies on conduction and convection, microwaves directly excite polar molecules, leading to uniform and instantaneous heating. This dramatically reduces reaction times from hours to minutes, often improving yields and minimizing the formation of byproducts.[1][9][10] This protocol adapts the classic Hantzsch synthesis for a microwave reactor, demonstrating a significant green improvement.

Protocol 1: Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles

This protocol describes the one-pot, three-component reaction of a substituted phenacyl bromide, thiourea, and an aldehyde in the presence of a catalytic amount of acetic acid under microwave irradiation.[9]

Materials:

  • Substituted phenacyl bromide (1 mmol)

  • Aldehyde (2 mmol)

  • Thiocarbohydrazide or Thiourea (1 mmol)

  • Ethanol (as solvent)

  • Acetic acid (catalytic amount, ~20 mol%)

  • Microwave reactor vials (10 mL) with stir bars

  • Thin Layer Chromatography (TLC) supplies

  • Filtration apparatus

Procedure:

  • In a 10 mL pressurized microwave vial, combine the substituted phenacyl bromide (1 mmol), aldehyde (2 mmol), and thiocarbohydrazide/thiourea (1 mmol).

  • Add ethanol as the solvent and a catalytic amount of acetic acid.

  • Seal the vial and place it in the cavity of a monomode microwave synthesis system.

  • Irradiate the mixture at a constant temperature of 70°C for 4–6 minutes. The reaction progress should be monitored by TLC.[9]

  • After completion, allow the reaction vial to cool to room temperature.

  • The solid product that precipitates is then isolated by filtration.

  • Wash the isolated product with cold ethanol to remove any unreacted starting materials.

  • Dry the product and recrystallize from ethanol to obtain the pure 2-amino-4-arylthiazole derivative.[9]

Trustworthiness: This method is self-validating through the significant reduction in reaction time and high yields reported. The purity of the product can be readily assessed by standard analytical techniques (NMR, IR, Mass Spectrometry), confirming the efficiency of the microwave-assisted approach.[9][11]

Data Summary: Conventional vs. Microwave Synthesis
ParameterConventional Reflux[10]Microwave-Assisted Method[9][11]
Reaction Time 8 hours4–6 minutes
Solvent EthanolEthanol
Catalyst Iodine or Acetic AcidAcetic Acid
Yield ModerateGood to Excellent (89-95%)
Work-up Often requires purificationSimple filtration and washing

II. Ultrasound-Assisted Green Synthesis of Thiazoles

Expertise & Experience: Sonochemistry, the application of ultrasound to chemical reactions, provides a unique form of energy transfer through acoustic cavitation.[12] The formation, growth, and implosive collapse of bubbles in the reaction medium create localized hot spots with extreme temperatures and pressures, accelerating reaction rates. This technique is particularly effective for heterogeneous reactions and can often be performed at room temperature and under solvent-free conditions, aligning perfectly with green chemistry principles.[12][13]

Protocol 2: Ultrasound-Assisted Synthesis of Thiazole Derivatives Using a Reusable Biocatalyst

This protocol outlines the synthesis of thiazoles via the reaction of a thiosemicarbazone derivative with α-haloketones or hydrazonoyl chlorides, promoted by ultrasonic irradiation and catalyzed by a chitosan-based hydrogel.[14][15]

Materials:

  • Thiosemicarbazone derivative (1 mmol)

  • α-Haloketone or Hydrazonoyl chloride (1 mmol)

  • Cross-linked Chitosan Hydrogel (as catalyst)[15]

  • Ethanol (solvent)

  • Ultrasonic bath/probe

  • Reaction vessel (e.g., Erlenmeyer flask)

Procedure:

  • To a solution of the thiosemicarbazone derivative (1 mmol) in ethanol, add the α-haloketone or hydrazonoyl chloride (1 mmol).

  • Introduce the reusable chitosan-based catalyst to the mixture.

  • Place the reaction vessel in an ultrasonic water bath, ensuring the liquid level inside the flask is below the water level in the bath.

  • Irradiate the mixture at a specified temperature (e.g., 50°C) for a short duration (typically 20-30 minutes).[15]

  • Monitor the reaction's progress using TLC.

  • Upon completion, the solid product is filtered off. The catalyst can often be recovered from the filtrate for reuse.

  • The crude product is then washed and recrystallized from an appropriate solvent (e.g., acetic acid or ethanol) to yield the pure thiazole derivative.[15]

Trustworthiness: The use of a recyclable, biodegradable catalyst like chitosan enhances the green credentials of this method.[14][15] The high yields and short reaction times achieved under mild conditions provide strong validation. The catalyst's ability to be reused multiple times without significant loss of activity is a key indicator of the protocol's robustness and sustainability.[14]

Ultrasound_Workflow Start Combine Reactants & Catalyst in Ethanol Ultrasound Ultrasonic Irradiation (e.g., 50°C, 20-30 min) Start->Ultrasound Step 1-3 TLC Monitor by TLC Ultrasound->TLC Step 4 Filter Filter Product & Recover Catalyst TLC->Filter Step 5-6 (Reaction Complete) Purify Wash & Recrystallize Filter->Purify Step 7 End Pure Thiazole Product Purify->End

Caption: Workflow for ultrasound-assisted thiazole synthesis.

III. One-Pot Multicomponent Synthesis in Aqueous Media

Expertise & Experience: Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials.[16][17][18] This approach is inherently green as it minimizes the number of synthetic steps, reduces waste from intermediate purifications, and saves time and resources.[19] Performing these reactions in water, the most environmentally benign solvent, further elevates their green status.[19]

Protocol 3: Catalyst-Free, Three-Component Domino Synthesis of Trisubstituted Thiazoles in Water

This protocol details a clean and efficient catalyst-free multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave conditions to afford a variety of trisubstituted thiazoles.[1]

Materials:

  • Arylglyoxal (1 mmol)

  • Cyclic 1,3-dicarbonyl (e.g., dimedone) (1 mmol)

  • Thioamide (1 mmol)

  • Water (solvent)

  • Microwave reactor vial (10 mL)

Procedure:

  • In a microwave vial, suspend the arylglyoxal (1 mmol), the cyclic 1,3-dicarbonyl (1 mmol), and the thioamide (1 mmol) in water.

  • Seal the vial and subject it to microwave irradiation. Optimal conditions may vary, but a typical starting point is 100°C for 15-20 minutes.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the vial to room temperature.

  • The product often precipitates from the aqueous medium.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Further purification, if necessary, can be achieved by recrystallization.

Trustworthiness: The elegance of this protocol lies in its simplicity and adherence to multiple green principles: a multicomponent reaction, a catalyst-free system, the use of water as a solvent, and energy efficiency through microwave heating.[1] The high yields and lack of harmful by-products make it a robust and reliable method for generating molecular diversity.[1]

Comparative Analysis of Green Synthesis Approaches
FeatureMicrowave-AssistedUltrasound-AssistedAqueous MCR
Energy Source Microwave IrradiationAcoustic CavitationMicrowave/Conventional Heat
Key Advantage Drastic reduction in timeMild conditions, solvent-free optionHigh atom economy, minimal steps
Typical Solvent Ethanol, DMF, WaterEthanol, Water, or Solvent-freeWater
Catalyst Often acid/base or noneOften reusable (bio)catalystsOften catalyst-free
Yields High to ExcellentGood to HighGood to Excellent
Scalability Can be challenging for large scaleGenerally good scalabilityScalable

Conclusion and Future Outlook

The transition to greener synthetic methodologies is a critical evolution in chemical and pharmaceutical sciences. The protocols detailed herein for microwave-assisted, ultrasound-promoted, and aqueous multicomponent synthesis of thiazoles offer significant advantages over traditional methods. They provide researchers with practical, efficient, and environmentally responsible tools for the synthesis of this vital heterocyclic scaffold.[5][6] Future research will likely focus on combining these techniques, such as performing multicomponent reactions under flow conditions with ultrasonic mixing, and expanding the use of catalysts derived from renewable resources to further enhance the sustainability of thiazole synthesis.

References

use in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Title: The Versatile Pyrimidine Scaffold: A Strategic Guide to the Synthesis and Evaluation of Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Small molecule kinase inhibitors have revolutionized treatment paradigms, and among the most successful structural motifs is the pyrimidine ring.[1][2] This nitrogen-containing heterocycle serves as a privileged scaffold, forming the core of numerous FDA-approved drugs by effectively mimicking the adenine portion of ATP to bind within the kinase hinge region.[3] This guide provides an in-depth exploration of key synthetic strategies for constructing and functionalizing the pyrimidine core, detailed experimental protocols, and robust methods for inhibitor characterization and in vitro potency assessment.

Part 1: Foundational Synthetic Strategies for the Pyrimidine Core

The construction of a diverse library of kinase inhibitors hinges on the efficient and regioselective functionalization of a core scaffold. For pyrimidine-based inhibitors, starting from commercially available di- or tri-chlorinated pyrimidines is a common and powerful strategy. The differential reactivity of the chlorine atoms allows for sequential, controlled introduction of various substituents.

The Workhorse Reaction: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of pyrimidine chemistry. In 2,4-dichloropyrimidine, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[4][5] This inherent reactivity allows for the selective introduction of a primary amine, a key interaction moiety for many kinase inhibitors, at the C4 position.

Causality Behind Experimental Choices:

  • Solvent: Isopropanol or other polar protic solvents are often used to facilitate the dissolution of the amine salt and starting materials.

  • Base: A mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction, driving it to completion without promoting unwanted side reactions.

  • Temperature: Refluxing temperatures are typically required to provide sufficient activation energy for the substitution reaction.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification P0 2,4-Dichloropyrimidine R1 Combine Reagents & Heat to Reflux P0->R1 P1 Amine Nucleophile P1->R1 P2 Solvent (e.g., IPA) + Base (e.g., DIPEA) P2->R1 W1 Cool & Precipitate R1->W1 Monitor by TLC/LC-MS W2 Filter Solid W1->W2 W3 Wash & Dry W2->W3 P3 Purified 4-amino- 2-chloropyrimidine W3->P3

Figure 1. General workflow for selective SNAr reaction at the C4 position.

Protocol 1: Selective Monosubstitution of 2,4-Dichloropyrimidine

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dichloropyrimidine (1.0 eq), the desired aniline or amine (1.05 eq), and isopropanol (IPA) to form a ~0.2 M solution.

  • Reaction: Add diisopropylethylamine (DIPEA) (1.5 eq) to the suspension. Heat the reaction mixture to reflux (approx. 85°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting dichloropyrimidine is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to promote precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold IPA and hexane to remove residual impurities.

  • Drying: Dry the purified solid under vacuum to yield the 4-substituted-2-chloropyrimidine intermediate.

C-C and C-N Bond Formation via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable for elaborating the pyrimidine core, allowing for the installation of aryl, heteroaryl, or complex amine moieties that are crucial for achieving high potency and selectivity.[6] The Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) reactions are particularly prevalent.[7][8]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand (e.g., XPhos, SPhos) is critical. Bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, improving reaction efficiency, especially for less reactive chloro-substrates.[8]

  • Base: A suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is required for the transmetalation step in Suzuki coupling and for deprotonating the amine in Buchwald-Hartwig amination. The choice of base can significantly impact yield and side-product formation.[9][10]

  • Solvent: Anhydrous, degassed solvents (e.g., 1,4-dioxane, toluene) are essential to prevent catalyst deactivation and unwanted side reactions.

CrossCoupling_Workflow cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification P0 Chloropyrimidine Intermediate R1 Combine & Heat (Conventional or MW) P0->R1 P1 Coupling Partner: - Boronic Acid (Suzuki) - Amine (Buchwald) P1->R1 P2 Pd Catalyst + Ligand P2->R1 P3 Base (e.g., K₂CO₃) P3->R1 P4 Anhydrous, Degassed Solvent (e.g., Dioxane) P4->R1 W1 Filter Catalyst R1->W1 Monitor by LC-MS W2 Aqueous Workup W1->W2 W3 Column Chromatography W2->W3 P5 Final Kinase Inhibitor W3->P5

Figure 2. General workflow for palladium-catalyzed cross-coupling reactions.

Protocol 2: Suzuki-Miyaura Cross-Coupling on a 2-Chloropyrimidine Intermediate

  • Setup: In a microwave vial or flame-dried flask under an inert atmosphere (Argon or Nitrogen), combine the 4-amino-2-chloropyrimidine intermediate (1.0 eq), the arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a concentration of ~0.1 M.

  • Reaction: Seal the vessel and heat the mixture. For microwave synthesis, a typical condition is 120°C for 30-60 minutes.[11] For conventional heating, reflux at 100°C for 6-18 hours.

  • Monitoring: Monitor for the disappearance of the starting material via LC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the final 2,4-disubstituted pyrimidine product.

Part 2: Case Study: Synthesis of a Gefitinib Analog

Gefitinib (Iressa®) is a classic example of an EGFR inhibitor based on a 4-anilinoquinazoline core, which is structurally related to pyrimidine.[12] The synthesis principles are highly transferable. A common synthetic route involves the initial construction of the core followed by substitution.[13][14][15]

Gefitinib_Synthesis A 6,7-Dimethoxy- quinazolin-4(3H)-one B 4-Chloro-6,7-dimethoxy- quinazoline A->B SOCl₂ or POCl₃ (Chlorination) C Gefitinib Analog Core B->C 3-chloro-4-fluoroaniline, IPA, Reflux (SNAr) D Final Gefitinib Analog C->D Demethylation & Alkylation

Figure 3. Simplified synthetic pathway for a Gefitinib-like molecule.

This multi-step synthesis highlights the integration of different chemical strategies, beginning with heterocycle formation, proceeding through chlorination to activate the C4 position, and culminating in a crucial SNAr reaction to install the substituted aniline moiety.[14][16]

Part 3: Post-Synthesis Characterization and Evaluation

Synthesis of a potential inhibitor is only the first step. Rigorous characterization and biological evaluation are required to validate its identity, purity, and potency.

Structural Verification and Purity Analysis

Every synthesized compound must be validated to confirm its chemical structure and assess its purity before any biological testing.

Technique Purpose Typical Acceptance Criteria
LC-MS Confirms molecular weight of the target compound and provides initial purity estimate.Target mass [M+H]⁺ observed; Purity >95% by UV trace (e.g., at 254 nm).
¹H NMR Confirms the chemical structure by showing proton environments and couplings.Spectrum consistent with proposed structure; absence of significant impurity peaks.
HPLC Provides a quantitative measure of purity.Purity ≥95% by a validated method.

Table 1: Standard analytical techniques for inhibitor characterization.

In Vitro Kinase Assay Protocol

Determining the half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[17][18]

Principle of the ADP-Glo™ Assay: The assay is a two-step process. First, the kinase reaction is performed. Then, the "ADP-Glo™ Reagent" is added to stop the reaction and deplete any remaining ATP. Finally, the "Kinase Detection Reagent" is added, which converts the ADP produced into ATP, and this newly synthesized ATP is used in a luciferase/luciferin reaction to generate a light signal that is proportional to kinase activity.[19][20]

KinaseAssay_Workflow cluster_prep Assay Preparation cluster_reaction Step 1: Kinase Reaction cluster_detection Step 2: ADP Detection P1 Prepare serial dilution of test compound R1 Combine Compound + Kinase Mix in 384-well plate P1->R1 P2 Prepare Kinase/ Substrate/ATP Mix P2->R1 R2 Incubate at RT (e.g., 60 min) R1->R2 D1 Add ADP-Glo™ Reagent (Stop & ATP Depletion) R2->D1 D2 Incubate at RT (40 min) D1->D2 D3 Add Kinase Detection Reagent (ADP -> ATP -> Light) D2->D3 D4 Incubate at RT (30-60 min) D3->D4 P3 Read Luminescence D4->P3

Figure 4. Workflow for IC₅₀ determination using the ADP-Glo™ Kinase Assay.

Protocol 3: IC₅₀ Determination using the ADP-Glo™ Kinase Assay

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in DMSO, starting at a high concentration (e.g., 1 mM).

  • Kinase Reaction Setup (per well of a 384-well plate):

    • Add 2.5 µL of the kinase/substrate solution in reaction buffer.

    • Add a small volume (e.g., 50 nL) of the serially diluted compound or DMSO (for positive and negative controls).

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Incubation: Mix the plate and incubate at room temperature for 1 hour.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[21]

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.[21]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion

The pyrimidine scaffold is a powerful and validated starting point for the design and synthesis of potent kinase inhibitors. By mastering fundamental synthetic transformations such as regioselective SNAr and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of compounds. Coupling this synthetic expertise with robust analytical characterization and quantitative in vitro assays provides a clear and reliable path for identifying and optimizing novel kinase inhibitors in drug discovery programs.

References

Application Notes & Protocols for the Development of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new antibacterial agents. Traditional development pipelines are faltering, and the need for innovative strategies has never been more critical. This guide provides a comprehensive overview of modern workflows, from initial target discovery to preclinical evaluation. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols for key assays but also the underlying scientific rationale for experimental design choices. We will explore validated methodologies, data interpretation, and the integration of diverse techniques to accelerate the journey from a promising hit compound to a viable clinical candidate.

Introduction: The Challenge of Antimicrobial Resistance

Antimicrobial resistance is a global health crisis, threatening the efficacy of modern medicine. Bacteria have evolved sophisticated mechanisms to evade the action of conventional antibiotics, including enzymatic drug inactivation, modification of drug targets, and reduction of intracellular drug concentrations via efflux pumps or decreased permeability. The development of new antibiotics has slowed significantly, creating a critical need for new therapeutic strategies. This document outlines a modern, integrated approach to antibacterial drug discovery, emphasizing robust, validated, and efficient methodologies.

The Antibacterial Drug Discovery Workflow

The journey to a new antibacterial agent is a multi-stage process. It begins with identifying a suitable target or a compound with whole-cell activity and progresses through rigorous testing and optimization phases. A failure at any stage can terminate the development of a compound.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase TID Target Identification & Validation Screen Screening (Phenotypic or Target-Based) TID->Screen HitID Hit Identification Screen->HitID H2L Hit-to-Lead (H2L) HitID->H2L LO Lead Optimization H2L->LO InVitro In Vitro Profiling (ADME/Tox) LO->InVitro InVivo In Vivo Efficacy & Safety Models InVitro->InVivo PCC Preclinical Candidate Selection InVivo->PCC IND IND PCC->IND IND-Enabling Studies

Figure 1: A generalized workflow for modern antibacterial drug discovery, from initial target identification to the selection of a preclinical candidate.

Screening Strategies: Finding the Initial Spark

The initial step in finding a new antibacterial is screening. Two primary strategies dominate the field: phenotypic screening and target-based screening.

  • Phenotypic Screening: This approach tests compounds for their ability to kill or inhibit the growth of whole bacterial cells without prior knowledge of the specific target. It has been historically successful, leading to the discovery of most existing antibiotic classes. Its main advantage is that it guarantees the identification of compounds with the necessary cell penetration and activity.

  • Target-Based Screening: This strategy involves screening compound libraries against a specific, validated molecular target (e.g., an essential enzyme). While seemingly more rational, this approach has had limited success, often yielding potent enzyme inhibitors that fail to penetrate the bacterial cell wall or are removed by efflux pumps.

G cluster_0 Phenotypic Screening cluster_1 Target-Based Screening p_start Start: Compound Library p_screen Whole-Cell Assay (e.g., MIC) p_start->p_screen p_hit Active 'Hit' Compound p_screen->p_hit p_moa Mechanism of Action (MoA) & Target Deconvolution p_hit->p_moa t_wholecell Whole-Cell Activity Testing p_end Optimized Lead p_moa->p_end t_start Start: Validated Target t_screen Biochemical Assay (In Vitro) t_start->t_screen t_hit Potent Inhibitor t_screen->t_hit t_hit->t_wholecell t_hit->t_wholecell Challenge: Cell Penetration & Efflux t_end Optimized Lead t_wholecell->t_end

Figure 2: Comparison of phenotypic and target-based screening workflows. The key challenge in target-based screening is translating in vitro potency to whole-cell activity.

APPLICATION PROTOCOL 1: DETERMINING MINIMUM INHIBITORY CONCENTRATION (MIC)

Scientific Rationale: The MIC is the foundational assay in antibacterial discovery. It quantifies the potency of a compound by identifying the lowest concentration required to inhibit the visible growth of a bacterium. This assay is critical for hit identification, lead optimization, and resistance monitoring. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines to ensure reproducibility.

Materials:

  • Test compound (solubilized in a suitable solvent, e.g., DMSO).

  • Bacterial strain (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (broth only) and vehicle control (broth + solvent).

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. A typical concentration range is 64 µg/mL down to 0.06 µg/mL.

  • Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the test compound, positive control, and vehicle control. The final volume in each well is now 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or by using a plate reader to measure optical density (OD₆₀₀).

Data Interpretation:

CompoundE. coli ATCC 25922 MIC (µg/mL)S. aureus ATCC 29213 MIC (µg/mL)
Test Compound A432
Test Compound B>640.5
Ciprofloxacin0.0150.25

Table 1: Example MIC data. Compound A shows moderate activity against E. coli, while Compound B is potent against S. aureus but inactive against E. coli.

Hit-to-Lead and Lead Optimization

Once a "hit" compound with antibacterial activity is identified, it must undergo extensive medicinal chemistry efforts to improve its properties. This iterative cycle is known as lead optimization.

Key Goals of Lead Optimization:

  • Enhance Potency: Lower the MIC against target pathogens.

  • Broaden Spectrum: Increase activity against a wider range of bacteria, if desired.

  • Reduce Toxicity: Minimize off-target effects and cytotoxicity to mammalian cells.

  • Improve ADME Properties: Optimize Absorption, Distribution, Metabolism, and Excretion for better in vivo efficacy.

G cluster_0 Iterative Optimization Cycle Design Design (Structure-Activity Relationship - SAR) Synth Synthesis (New Analogs) Design->Synth Test Testing (Potency, ADME, Tox) Synth->Test Analyze Analyze Data Test->Analyze Analyze->Design End Optimized Lead Analyze->End Start Initial Hit Start->Design

Figure 3: The iterative cycle of lead optimization, where chemical synthesis and biological testing are used to refine a compound's properties based on structure-activity relationships (SAR).

APPLICATION PROTOCOL 2: TIME-KILL KINETIC ASSAY

Scientific Rationale: The MIC assay is static and only indicates growth inhibition. A time-kill assay provides dynamic information on a compound's bactericidal (killing) or bacteriostatic (inhibitory) activity over time. This is crucial for understanding the pharmacological profile of a lead compound. A compound is typically considered bactericidal if it causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL within 24 hours.

Materials:

  • Lead compound.

  • Bacterial strain and CAMHB.

  • Standardized bacterial inoculum (~5 x 10⁵ CFU/mL).

  • Sterile culture tubes.

  • Tryptic Soy Agar (TSA) plates.

  • Sterile saline solution for dilutions.

Procedure:

  • Preparation: Add the lead compound to culture tubes containing CAMHB at various concentrations (e.g., 1x, 4x, and 8x the MIC). Include a no-drug growth control.

  • Inoculation: Inoculate each tube with the standardized bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.

  • Time-Point Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Serial Dilution & Plating: Perform a 10-fold serial dilution of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto TSA plates.

  • Incubation & Counting: Incubate the plates for 18-24 hours at 37°C. Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal agent will show a rapid, concentration-dependent decline in bacterial count.

Understanding and Overcoming Resistance

A successful antibacterial must be resilient to existing and potential resistance mechanisms. A key mechanism in many Gram-negative bacteria is the active removal of drugs by efflux pumps. Assays to determine if a compound is a substrate of these pumps are essential.

APPLICATION PROTOCOL 3: EFFLUX PUMP INHIBITION ASSAY

Scientific Rationale: This assay determines if a compound's activity can be potentiated by an efflux pump inhibitor (EPI). If a compound is a substrate for an efflux pump, blocking that pump will lead to higher intracellular drug concentration and thus a lower MIC. Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is a common broad-spectrum EPI that disrupts the proton motive force used by many pumps.

Materials:

  • Bacterial strain known to express efflux pumps (e.g., Pseudomonas aeruginosa PAO1).

  • Test compound.

  • Efflux Pump Inhibitor (EPI), such as CCCP.

  • Standard MIC assay materials.

Procedure:

  • Perform Standard MIC: Determine the baseline MIC of the test compound against the chosen bacterial strain as described in Protocol 1.

  • Perform MIC with EPI: Set up a second MIC assay. In this case, add a fixed, sub-lethal concentration of the EPI (e.g., 1-2 µM CCCP) to all wells in the 96-well plate before adding the serially diluted test compound and bacteria.

  • Incubation and Reading: Incubate and read the results as per the standard MIC protocol.

  • Data Interpretation: Compare the MIC value obtained in the presence and absence of the EPI. A significant decrease (≥4-fold) in the MIC in the presence of the EPI suggests that the compound is a substrate of an efflux pump targeted by the inhibitor.

Data Interpretation:

CompoundMIC (µg/mL)MIC + CCCP (µg/mL)Fold-ChangeInterpretation
Compound C3248-foldLikely Efflux Substrate
Compound D16161-foldNot an Efflux Substrate

Table 2: Example data from an efflux pump inhibition assay.

Conclusion and Future Outlook

The development of new antibacterial agents is a complex, resource-intensive endeavor that requires a multi-faceted approach. The protocols and workflows outlined in this guide represent core components of a modern discovery program. By integrating phenotypic screening, robust characterization of bactericidal activity, and early assessment of resistance liabilities, researchers can increase the probability of success. Future strategies will likely involve greater use of machine learning for predictive modeling, exploration of non-traditional targets, and development of therapies that modulate the host immune response rather than directly killing bacteria.

Troubleshooting & Optimization

Technical Support Center: Reactions of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis and subsequent reactions of this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles and field-proven insights to help you navigate the complexities of your synthesis.

The synthesis of heteroaromatic sulfonyl chlorides, such as this compound, often proceeds via the Sandmeyer reaction, starting from the corresponding aniline. While robust, this multi-step process has several critical points where yields can be significantly compromised. This guide will walk you through a logical troubleshooting process, from starting material quality to final product isolation.

Troubleshooting Guide: Low Yields in the Synthesis of this compound

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound, which is typically prepared from 3-(2-Methyl-thiazol-4-yl)-aniline via a Sandmeyer reaction.

Question 1: My overall yield is consistently low. Where should I start my investigation?

Answer: A consistently low yield in a multi-step synthesis like the Sandmeyer reaction points to a systematic issue in one of the core stages: diazotization, sulfonyl chloride formation, or product isolation. The best approach is a systematic one.

Here is a logical workflow to diagnose the issue:

Troubleshooting_Workflow Start Low Yield Observed Check_Aniline Step 1: Verify Purity of Starting Aniline (3-(2-Methyl-thiazol-4-yl)-aniline) Start->Check_Aniline Check_Diazotization Step 2: Monitor Diazotization Reaction Check_Aniline->Check_Diazotization Aniline is pure Impure_Aniline Issue: Impurities present. Action: Re-purify or re-synthesize aniline. Check_Aniline->Impure_Aniline Check_Sandmeyer Step 3: Analyze the Sandmeyer Reaction Mixture Check_Diazotization->Check_Sandmeyer Diazotization complete (e.g., negative starch-iodide test) Incomplete_Diazo Issue: Incomplete reaction or decomposition. Action: Check temperature, NaNO2 stoichiometry, and acid concentration. Check_Diazotization->Incomplete_Diazo Check_Workup Step 4: Evaluate Workup & Isolation Protocol Check_Sandmeyer->Check_Workup Product formed in situ (TLC/LC-MS analysis) Side_Reactions Issue: Side products observed. Action: Adjust temperature, catalyst, or SO2 source. Check_Sandmeyer->Side_Reactions Solution Optimized Protocol Check_Workup->Solution Product isolated successfully Hydrolysis Issue: Product hydrolysis to sulfonic acid. Action: Ensure anhydrous conditions, low temperature quench. Check_Workup->Hydrolysis

Figure 1: Systematic workflow for troubleshooting low yields.

Start by assessing the purity of your starting material, 3-(2-methylthiazol-4-yl)aniline. Impurities in the aniline can interfere with the diazotization step. Then, move sequentially through the reaction, monitoring each step by TLC or LC-MS if possible.

Question 2: I suspect my diazotization is incomplete or the diazonium salt is unstable. How can I verify and improve this step?

Answer: This is a very common failure point. The formation of the diazonium salt from 3-(2-methylthiazol-4-yl)aniline is critical and sensitive to reaction conditions.

Causality:

  • Incomplete Diazotization: Insufficient nitrous acid (generated from NaNO₂ and acid) will leave unreacted aniline, which will not proceed to the sulfonyl chloride.

  • Diazonium Salt Instability: Aryl diazonium salts are notoriously unstable at elevated temperatures. Decomposition leads to a variety of byproducts and a lower yield of the desired product. The electron-donating nature of the 2-methylthiazole substituent could potentially destabilize the diazonium salt compared to simple anilines.

  • Protonation of Thiazole: The thiazole nitrogen is basic and will be protonated under the strong acidic conditions of diazotization. This creates a positive charge on the heterocyclic ring, which can influence the electronic properties and stability of the diazonium intermediate.

Troubleshooting & Optimization:

ParameterStandard ConditionOptimized Approach & Rationale
Temperature 0 - 5 °CMaintain a strict temperature range of -5 to 0 °C during the addition of sodium nitrite. Use a cryostat or a well-maintained ice/salt bath. Even a brief rise in temperature can cause significant decomposition of the diazonium salt.
NaNO₂ Addition Added in one portionAdd a solution of sodium nitrite dropwise and slowly below the surface of the reaction mixture. This ensures localized concentration of nitrous acid is minimized, preventing side reactions and temperature spikes.
Stoichiometry 1.0 eq. NaNO₂Use a slight excess of sodium nitrite (e.g., 1.1 - 1.2 equivalents ) to ensure complete conversion of the aniline.
Monitoring Visual observationUse a starch-iodide paper test to monitor for the presence of excess nitrous acid. The reaction is complete when a drop of the reaction mixture turns the paper blue/black, indicating a slight excess of HNO₂. This confirms all the aniline has been consumed.
Protocol: Optimized Diazotization of 3-(2-Methyl-thiazol-4-yl)-aniline
  • Dissolve 1.0 equivalent of 3-(2-Methyl-thiazol-4-yl)-aniline in a mixture of glacial acetic acid and concentrated HCl at room temperature.

  • Cool the mixture to between -5 and 0 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of 1.1 equivalents of sodium nitrite in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline solution over 30-45 minutes, ensuring the temperature does not exceed 0 °C.

  • After the addition is complete, stir the resulting diazonium salt slurry for an additional 30 minutes at 0 °C.

  • Confirm the presence of excess nitrous acid using starch-iodide paper.

  • Use the cold diazonium salt slurry immediately in the subsequent Sandmeyer step. Do not store.

Question 3: I am observing a significant amount of a water-soluble byproduct and my desired sulfonyl chloride is difficult to isolate. What is happening?

Answer: This strongly suggests that your product, this compound, is hydrolyzing to the corresponding sulfonic acid. Sulfonyl chlorides are highly susceptible to hydrolysis, and sulfonic acids are much more water-soluble.

Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by water. This hydrolysis is often accelerated during the aqueous workup, especially if the temperature is not controlled.

Hydrolysis_Side_Reaction Product 3-(2-Methyl-thiazol-4-yl)- benzenesulfonyl chloride (Desired Product, Organic Soluble) Side_Product 3-(2-Methyl-thiazol-4-yl)- benzenesulfonic acid (Side Product, Water Soluble) Product->Side_Product Hydrolysis Water H₂O (Moisture) Water->Product Attacks sulfonyl chloride

Technical Support Center: Troubleshooting the Hydrolysis of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl Chloride During Workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical guide for managing 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride. This document provides actionable insights and troubleshooting protocols to address a common challenge in its use: hydrolysis to the corresponding sulfonic acid during reaction workup. Our goal is to equip you with the expertise to minimize this side reaction, thereby improving yield and purity.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm observing a highly polar impurity in my crude product that I suspect is the sulfonic acid. What are the primary causes of this during workup?

A1: The hydrolysis of this compound is a frequent issue, primarily driven by the following factors during the workup process:

  • Presence of Water: As the key reagent for hydrolysis, prolonged contact with water is the most significant factor.

  • pH of the Aqueous Phase: The hydrolysis of aromatic sulfonyl chlorides is catalyzed by both neutral and alkaline conditions.[1] Basic conditions, in particular, dramatically accelerate the rate of hydrolysis due to the presence of the highly nucleophilic hydroxide ion.

  • Temperature: Higher temperatures increase the rate of hydrolysis. Performing workups at room temperature or above can lead to significant product loss.

  • Reaction Quenching: The method of quenching the reaction can introduce water and heat, creating an environment conducive to hydrolysis.[2]

Q2: How can I definitively identify the sulfonic acid impurity in my analytical data?

A2: Several standard analytical techniques can confirm the presence of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonic acid:

  • Thin-Layer Chromatography (TLC): The sulfonic acid is significantly more polar than the sulfonyl chloride and will exhibit a much lower Rf value, often remaining at the baseline with common organic solvent systems.

  • ¹H NMR Spectroscopy: The proton signals in the aromatic region will differ between the sulfonyl chloride and the sulfonic acid. You can expect a shift in the signals of the protons on the benzene ring.

  • Mass Spectrometry (MS): The sulfonic acid will have a distinct molecular weight.

    • This compound: ~273.76 g/mol [3]

    • 3-(2-Methyl-thiazol-4-yl)-benzenesulfonic acid: ~257.31 g/mol

  • Infrared (IR) Spectroscopy: The sulfonic acid will show a broad O-H stretch, which is absent in the sulfonyl chloride.

Part 2: Troubleshooting and Optimized Protocols

Systematic Troubleshooting of Hydrolysis

If you are experiencing significant hydrolysis, a systematic evaluation of your workup procedure is essential. The following decision tree outlines a logical approach to identifying and correcting the issue.

Caption: A decision tree for troubleshooting the hydrolysis of sulfonyl chlorides during workup.

Validated Experimental Protocol to Minimize Hydrolysis

This protocol is designed to limit the exposure of this compound to conditions that favor hydrolysis.

Key Principles:

  • Maintain Anhydrous Conditions: Throughout the reaction, ensure all solvents and reagents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Low-Temperature Workup: Controlling the temperature during quenching and extraction is critical.[2]

Materials:

  • Reaction mixture

  • Anhydrous extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Ice

  • Cold brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Quenching: Once the reaction is complete, cool the reaction vessel in an ice bath. Quench the reaction by pouring the mixture onto a stirred slurry of ice and water. This method helps to dissipate heat and minimize the temperature increase.

  • Extraction: Promptly transfer the quenched reaction mixture to a separatory funnel. Add the cold, anhydrous organic extraction solvent and extract the product.

  • Washing:

    • Wash the organic layer with cold brine. This will help to remove the bulk of the water.

    • For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can protect the product from extensive hydrolysis.[2]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure, ensuring the bath temperature remains low.

Impact of Workup Conditions on Product Purity

The choice of workup conditions can have a dramatic effect on the purity of the final product.

Workup ConditionAqueous WashTemperatureExpected Outcome
Standard Saturated NaHCO₃Room TemperatureSignificant hydrolysis, leading to a mixture of product and sulfonic acid.
Optimized Cold Brine0-5 °CMinimal hydrolysis, resulting in a higher yield and purity of the desired sulfonyl chloride.

Part 3: Mechanistic Considerations

Understanding the mechanism of hydrolysis underscores the importance of the recommended handling procedures. The sulfur atom in the sulfonyl chloride group is highly electrophilic and susceptible to nucleophilic attack.

G cluster_0 Nucleophile This compound This compound Transition State Transition State This compound->Transition State Nucleophilic Attack 3-(2-Methyl-thiazol-4-yl)-benzenesulfonic Acid + HCl 3-(2-Methyl-thiazol-4-yl)-benzenesulfonic Acid + HCl Transition State->3-(2-Methyl-thiazol-4-yl)-benzenesulfonic Acid + HCl H₂O (Neutral) H₂O (Neutral) OH⁻ (Basic) OH⁻ (Basic) OH⁻ (Basic)->Transition State Faster Reaction Rate

Caption: A simplified diagram illustrating the nucleophilic attack on the sulfonyl chloride.

While water can act as a nucleophile, the hydroxide ion (present under basic conditions) is a much stronger nucleophile and reacts at a significantly faster rate.[1] This is why even mild bases like sodium bicarbonate can cause substantial hydrolysis. The reaction proceeds through an SN2-type mechanism.[1]

References

Technical Support Center: Optimizing Reaction Temperature for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As professionals in pharmaceutical and chemical development, we understand that the synthesis of sulfonamides—a cornerstone of many therapeutic agents—is a process where precision is paramount.[1][2][3] Among the critical parameters, reaction temperature is arguably the most influential variable, acting as a double-edged sword. It can drive a reaction to completion with high efficiency or lead it down a path of impurity formation and low yields.

This guide is structured to move from high-level, frequently asked questions to deep, problem-oriented troubleshooting. It is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your own laboratory settings. We will explore the causal relationships between temperature, reaction kinetics, and outcomes, ensuring every protocol is a self-validating system.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding temperature in sulfonamide synthesis.

Q1: What is a typical starting temperature for a standard sulfonamide synthesis?

A1: For the most common method involving a sulfonyl chloride and a primary or secondary amine, the reaction is typically initiated at a low temperature, often 0 °C (ice-water bath).[4][5] The sulfonyl chloride is added portion-wise or via a dropping funnel to a solution of the amine and a base.[6] This initial cooling is critical to control the initial exothermic reaction, preventing temperature spikes that can lead to side reactions.[4] After the addition is complete, the reaction is often allowed to warm to room temperature (ambient temperature, ~20-25 °C) and stirred to completion.[5][7]

Q2: How does increasing the temperature generally affect the reaction?

A2: Temperature has a dual effect. On one hand, increasing temperature provides the necessary activation energy, which can significantly increase the reaction rate, especially for less reactive amines (e.g., those with electron-withdrawing groups).[6][8] On the other hand, excessive heat can promote undesirable side reactions, such as the hydrolysis of the sulfonyl chloride by trace water, or thermal decomposition of reactants and products, leading to a decrease in yield and purity.[4][7]

Q3: My amine is poorly nucleophilic. Will heating the reaction solve the low reactivity?

A3: In many cases, yes. For amines with reduced nucleophilicity, more forcing conditions, such as heating, may be required to drive the reaction to completion.[6] However, this must be done judiciously. A stepwise increase in temperature with careful monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is the recommended approach. Start at room temperature and, if the reaction is sluggish, gently heat to 40-60 °C.[9] Be aware that higher temperatures increase the risk of side product formation.[6][7]

Q4: Can running the reaction at a very low temperature (e.g., -78 °C) improve my results?

A4: While extremely low temperatures can be beneficial for certain sensitive substrates or when using highly reactive organometallic reagents, they can also be detrimental.[10] Excessively low temperatures can slow the desired reaction to a rate that is practically unfeasible, leading to an incomplete reaction even after extended periods.[4] It can also cause reactants to precipitate out of solution, effectively halting the synthesis.[4] For standard sulfonamide synthesis, 0 °C is a widely accepted and effective starting point.[4]

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental problems with detailed causal explanations and step-by-step solutions.

Problem 1: Low or No Product Formation

You've set up your reaction, stirred for several hours, and your TLC or LC-MS analysis shows mostly unreacted starting materials.

  • Primary Suspect (Causality): Insufficient Thermal Energy. The activation energy barrier for the reaction is not being overcome at the current temperature. This is common with sterically hindered amines or anilines bearing electron-withdrawing groups, which are less nucleophilic.

  • Troubleshooting Protocol:

    • Verification: First, confirm that your starting materials are pure and your solvents are anhydrous. Sulfonyl chlorides are particularly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[6][7]

    • Initial Heating: If the reaction is proceeding slowly at room temperature, gently heat the mixture to 40-50 °C using an oil or water bath.[11]

    • Stepwise Temperature Increase: Monitor the reaction every 1-2 hours. If there is still no significant conversion, increase the temperature in 10-15 °C increments. Do not exceed the boiling point of your solvent or a temperature that might decompose your substrates.

    • Analysis at Each Step: At each temperature increment, take a small aliquot for analysis. This will help you identify the temperature at which product formation begins and also when impurity formation starts to become significant.

  • Workflow for Temperature Screening:

    G A Start Reaction at 0°C (Control Exotherm) B Allow to Warm to RT Monitor by TLC/LCMS A->B C Is Reaction Complete? B->C D Work-up and Purify C->D Yes E Heat to 40-50°C Monitor by TLC/LCMS C->E No F Is Reaction Progressing? E->F F->C Yes G Increase Temp by 15°C (Max Temp Check) F->G No H Significant Impurity Formation? G->H H->E No I Optimize at Lower Temp or Screen Other Conditions H->I Yes

    Caption: Workflow for systematic temperature optimization.

Problem 2: Significant Impurity Formation

Your reaction produces the desired product, but it is contaminated with one or more significant side products, complicating purification and reducing yield.

  • Primary Suspect (Causality): Excessive Thermal Energy. High temperatures can provide sufficient energy to overcome the activation barriers for undesired reaction pathways.

  • Common Temperature-Induced Side Reactions:

Impurity TypeLikely Cause & ExplanationRecommended Action
Sulfonic Acid Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride reacts with trace amounts of water. This reaction is accelerated by heat.[6][7]Use anhydrous solvents, run under an inert atmosphere (N₂ or Ar), and maintain lower temperatures (0 °C to RT).[6][7]
Disulfonylated Amine Reaction with Primary Amine Product: If a primary amine is used, the resulting sulfonamide still has an N-H bond that can be deprotonated and react with a second molecule of sulfonyl chloride. This is more likely at higher temperatures.Use a slight excess of the amine (1.1-1.2 equivalents) and avoid high temperatures. Add the sulfonyl chloride slowly at 0 °C.
Colored Impurities/Tar Thermal Decomposition: One or more of the reactants, intermediates, or even the final product may be thermally unstable, leading to complex degradation pathways.[4]Run the reaction at the lowest effective temperature. If heating is necessary, perform a small-scale stability test of your starting materials at the target temperature.
Reaction with Solvent Solvent Reactivity: Protic solvents (like alcohols) or even some aprotic solvents can react with the highly electrophilic sulfonyl chloride at elevated temperatures.Choose an inert solvent (e.g., Dichloromethane, THF, Acetonitrile). Ensure the solvent is not reactive under the planned conditions.[6]

  • Visualizing the Temperature Effect:

    G cluster_0 Temperature Effect on Reaction Rates Low Temp Low Temp Mid Temp Mid Temp rate1 Desired Product Rate Low Temp->rate1 Slow rate2 Impurity Formation Rate Low Temp->rate2 Very Slow High Temp High Temp Mid Temp->rate1 Optimal Mid Temp->rate2 Slow High Temp->rate1 Fast High Temp->rate2 Very Fast (Problematic)

    Caption: Relationship between temperature and reaction rates.

Section 3: Standard Protocol for Temperature Optimization

This protocol outlines a robust method for determining the optimal reaction temperature for a novel sulfonamide synthesis on a small, analytical scale (e.g., 0.5 mmol).

Materials & Setup:

  • Round-bottom flask equipped with a magnetic stir bar.

  • Septum and needle for inert atmosphere (Nitrogen or Argon).

  • Low-temperature thermometer.

  • Cooling bath (ice-water) and heating bath (oil or water).[11][12]

  • Syringe or dropping funnel for controlled addition.

Procedure:

  • Preparation: Dry all glassware thoroughly. Charge the flask with the amine (1.0 eq), an appropriate anhydrous solvent (e.g., DCM, THF), and a base (e.g., triethylamine or pyridine, 1.2 eq).

  • Initial Cooling: Place the flask in an ice-water bath (0 °C) and stir for 10-15 minutes to equilibrate.[4]

  • Controlled Addition: Dissolve the sulfonyl chloride (1.05 eq) in a small amount of anhydrous solvent. Add this solution dropwise to the stirring amine mixture over 15-20 minutes, ensuring the internal temperature does not rise significantly.[4]

  • Room Temperature Phase: After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature.

  • Monitoring: Take an aliquot of the reaction mixture after 1 hour and analyze by TLC or LC-MS to assess the initial conversion. Continue to monitor every 1-2 hours.

  • Heating Phase (If Necessary): If after 4-6 hours conversion is low (<50%), begin the heating phase as described in the troubleshooting guide.

    • Increase the temperature to 40 °C.

    • Stir for 2 hours and re-analyze.

    • If necessary, continue to increase the temperature in increments, analyzing at each stage.

  • Determining Optimum: The optimal temperature is the lowest temperature that provides a reasonable reaction rate (e.g., >90% conversion in <12 hours) without the significant formation of impurities. Once found, this temperature can be applied to a larger scale synthesis.

References

Technical Support Center: Stabilizing Sulfonyl Chloride Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for sulfonyl chloride reagents. This guide is designed for researchers, scientists, and professionals in drug development who utilize these highly reactive but invaluable compounds. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot issues, prevent reagent decomposition, and ensure the integrity of your experiments. Sulfonyl chlorides are powerful reagents, but their reactivity is a double-edged sword that demands careful handling and a deep understanding of their stability.

Troubleshooting Guide: Common Issues & Solutions

Researchers frequently encounter issues that point toward reagent degradation. The following table outlines common problems, their probable causes rooted in the chemistry of sulfonyl chlorides, and actionable solutions to get your reactions back on track.

Observed Issue Probable Cause(s) Recommended Action(s) & Explanation
Decreased or No Reactivity (Low Yield) Hydrolysis: The most common decomposition pathway. Trace moisture in solvents, glassware, or the reaction atmosphere reacts with the sulfonyl chloride to form the corresponding, unreactive sulfonic acid.[1][2]Rigorous Anhydrous Technique: Oven-dry all glassware (≥120°C) and cool under vacuum or in a desiccator.[3] Use freshly distilled or commercially available anhydrous solvents. Conduct the reaction under a positive pressure of an inert atmosphere (Nitrogen or Argon) using a Schlenk line or glovebox.[1][3]
Reagent Discoloration (Yellow/Brown Hue) Trace Acid Contamination: Liberated HCl from hydrolysis can catalyze polymerization or other side reactions, leading to colored impurities.[4]Inert Gas Purge: Before sealing, flush the reagent bottle headspace with a dry, inert gas to displace moist air and reactive gases. Stabilizer Addition: For long-term storage of aliphatic sulfonyl chlorides, consider adding a stabilizer like α-pinene (1-10% by weight) which can scavenge liberated HCl and SO2.[4]
Pressure Buildup in Reagent Bottle Decomposition to Gas: Hydrolysis produces hydrogen chloride (HCl) gas.[5][6] Thermal decomposition can also generate sulfur dioxide (SO2) gas.Vented Storage & Temperature Control: Store in a cool, dry, and well-ventilated area away from heat sources. Use caps with pressure-relief septa for long-term storage. Periodically and carefully vent the container in a fume hood.
Formation of Insoluble Precipitate Sulfonic Acid Formation: The sulfonic acid byproduct of hydrolysis may be insoluble in the organic solvent used for the reaction, appearing as a white or off-white solid.[2]Verification and Purification: Confirm the identity of the precipitate (e.g., via IR spectroscopy). If the bulk reagent is contaminated, consider purification by distillation under reduced pressure or scrubbing with aqueous HCl to remove the more water-soluble sulfonic acid.[2]

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives, providing deeper insights into the behavior of sulfonyl chlorides.

Q1: What is the primary mechanism of sulfonyl chloride decomposition and why is it so rapid?

A1: The primary and most rapid decomposition pathway is hydrolysis.[1][7] The sulfur atom in a sulfonyl chloride (R-SO₂Cl) is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it extremely susceptible to nucleophilic attack by water. The reaction proceeds via an SN2-like mechanism where water attacks the sulfur center, leading to the displacement of the chloride ion and formation of the corresponding sulfonic acid (R-SO₃H) and hydrochloric acid (HCl).[6][8][9] The rate of this reaction is often very fast, making the exclusion of moisture paramount for preserving the reagent's integrity.[1]

Visualizing Decomposition: The Hydrolysis Pathway

The following diagram illustrates the nucleophilic attack by water on the electrophilic sulfur center of a sulfonyl chloride, which is the key step in its hydrolytic decomposition.

Caption: Hydrolysis of a sulfonyl chloride.

Q2: Besides water, what other common lab reagents are incompatible with sulfonyl chlorides?

A2: Due to their high reactivity, sulfonyl chlorides are incompatible with a range of nucleophilic and protic substances. Key examples include:

  • Alcohols and Amines: These react readily to form sulfonate esters and sulfonamides, respectively.[6] While often the desired reaction, unintentional contact will consume the reagent.

  • Bases: Strong bases can promote the formation of highly reactive and often undesired sulfene intermediates, which can lead to various side products.[3]

  • Protic Solvents: Solvents like methanol or ethanol will be readily sulfonated. Ensure your reaction solvent is aprotic and anhydrous (e.g., dichloromethane, toluene, THF).[1]

Q3: Is refrigeration or freezing always the best storage method?

A3: While storing at low temperatures (2-8°C) is generally recommended to slow decomposition kinetics, it can introduce other risks. The main concern is condensation. When a cold bottle is opened in a humid lab environment, atmospheric moisture will rapidly condense on the cold surfaces and inside the bottle, leading to hydrolysis. If you choose to refrigerate, it is critical to allow the container to warm to ambient temperature before opening it.

Q4: My sulfonyl chloride has turned slightly yellow but still seems to work. Is it okay to use?

A4: A slight yellowing often indicates a minor degree of decomposition, likely liberating trace amounts of HCl which can cause secondary reactions leading to colored impurities.[4] For many robust applications, this reagent may still be suitable. However, for sensitive substrates, high-precision kinetic studies, or reactions where color is an important indicator, using a discolored reagent is risky. The impurities could interfere with the reaction or complicate purification. When in doubt, it is best to purify the reagent (e.g., by vacuum distillation) or use a fresh, unopened bottle.

Experimental Protocol: Preparing a Sulfonyl Chloride for Long-Term Storage

Properly preparing and storing a new bottle of sulfonyl chloride is the most effective preventative measure you can take. This protocol outlines the best practice for inerting a reagent bottle.

Objective: To displace moisture-laden air from the headspace of a sulfonyl chloride bottle with a dry, inert gas to prevent hydrolysis during storage.

Materials:

  • Bottle of sulfonyl chloride reagent

  • Source of dry, inert gas (Argon or Nitrogen) with a regulator

  • Two long needles (e.g., 18-gauge)

  • Septum-compatible cap for the reagent bottle (if not already present)

  • Parafilm or electrical tape

Workflow:

G start Start: New Reagent Bottle step1 Allow bottle to reach room temperature start->step1 step2 Work in a fume hood step1->step2 step3 Carefully replace original cap with a septum cap step2->step3 step4 Insert two needles through the septum step3->step4 step5 Connect one needle to inert gas line (inlet) step4->step5 step6 Position second needle as a vent (outlet) step5->step6 step7 Apply gentle, positive pressure of inert gas for 2-5 minutes step6->step7 step8 Remove vent needle first, then the gas inlet needle step7->step8 step9 Wrap cap and neck with Parafilm step8->step9 end Store in a cool, dry, well-ventilated area step9->end

Caption: Inerting a sulfonyl chloride bottle.

Step-by-Step Procedure:

  • Temperature Equilibration: If the reagent was stored under refrigeration, allow the sealed bottle to warm completely to ambient laboratory temperature before proceeding. This prevents moisture condensation.

  • Prepare the Setup: Conduct all operations in a well-ventilated fume hood. Ensure your inert gas line is equipped with a drying tube or is from a high-purity source.

  • Cap Exchange (if necessary): If the bottle does not have a septum-pierceable cap, briefly open the bottle and replace the solid cap with a clean, dry rubber septum or a cap fitted with a septum.

  • Insert Needles: Pierce the septum with two long needles. One needle will serve as the gas inlet, and its tip should be positioned in the headspace above the liquid. The second needle will be the gas outlet (vent).

  • Inert Gas Purge: Connect the inlet needle to the inert gas line and apply a slow, steady stream of gas (a few bubbles per second if passed through an oil bubbler). This will flush the moist air out through the vent needle.

  • Purge Duration: Continue the purge for 2-5 minutes to ensure the complete exchange of the atmosphere in the headspace.

  • Seal the Bottle: While the inert gas is still flowing, remove the outlet needle first. Then, remove the inlet needle. This ensures the bottle maintains a slight positive pressure of inert gas.

  • Final Seal: For extra protection, wrap the cap and the neck of the bottle securely with Parafilm or electrical tape.

  • Storage: Store the bottle in a cool, dry, and dark location, away from incompatible materials. The storage area should be well-ventilated.

By implementing these troubleshooting strategies and preventative protocols, you can significantly extend the shelf-life of your sulfonyl chloride reagents and ensure the reliability and reproducibility of your experimental results.

References

Technical Support Center: A Troubleshooting Guide for Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this robust reaction to forge essential thiazole scaffolds. Thiazoles are a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals.[1][2][3] The Hantzsch synthesis, first reported in 1887, remains a prevalent and powerful method for their construction due to its reliability and versatility.[4][5]

This guide moves beyond a simple recitation of steps. It is structured as a series of frequently asked questions and troubleshooting scenarios that address the practical challenges you may encounter in the lab. My aim is to provide you with not just solutions, but also the underlying chemical principles to empower your synthetic endeavors.

Understanding the Foundation: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to yield a thiazole.[2][4] The reaction's driving force is the formation of the stable aromatic thiazole ring.[6]

The mechanism proceeds through several key steps:

  • Nucleophilic Attack: The sulfur atom of the thioamide, a potent nucleophile, attacks the electrophilic α-carbon of the haloketone in an SN2 reaction.[5][6][7]

  • Cyclization: An intramolecular nucleophilic attack follows, where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone.[1][7]

  • Dehydration: The resulting intermediate undergoes dehydration, losing a molecule of water to form the final aromatic thiazole ring.[3][5]

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common questions and challenges encountered during the Hantzsch thiazole synthesis.

FAQ 1: My reaction is not proceeding, or the yield is very low. What are the likely causes and how can I fix this?

This is one of the most common issues. Let's break down the potential culprits and their solutions.

A. Inadequate Reaction Conditions:

  • Temperature: While some Hantzsch syntheses can proceed at room temperature, many require heating to overcome the activation energy barrier.[8] If your reaction is sluggish, gentle heating to 40-60 °C is a good starting point. For less reactive starting materials, refluxing in an appropriate solvent may be necessary.[8] Conversely, excessive heat can lead to decomposition and the formation of byproducts.

  • Reaction Time: The reaction may simply need more time to reach completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). If you still see significant amounts of your starting materials after the initially planned reaction time, extend it.

  • Solvent Choice: The polarity and protic nature of the solvent can significantly influence the reaction rate. Alcohols such as ethanol and methanol are commonly employed and generally provide good results.[8] In some instances, a mixture of solvents, like ethanol/water, can enhance yields.[9] For microwave-assisted synthesis, polar solvents are also often effective.[8][10]

B. Reagent Quality and Stoichiometry:

  • Purity of Starting Materials: Ensure your α-haloketone and thioamide are pure. Impurities can interfere with the reaction. The α-haloketone can be particularly unstable and should be used fresh or stored appropriately.

  • Stoichiometry: A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) can sometimes be beneficial to ensure the complete consumption of the α-haloketone.[1]

C. Work-up Procedure Issues:

  • Product Precipitation: The thiazole product is often precipitated by adding the reaction mixture to a basic solution, such as aqueous sodium carbonate or sodium bicarbonate.[6][8] This neutralizes any acid generated during the reaction and decreases the solubility of the product.[6] If your product is not precipitating, ensure the pH of your work-up solution is sufficiently basic.

  • Product Solubility: If precipitation does not occur, your thiazole derivative may be soluble in the work-up solution. In this case, you will need to perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.

Experimental Protocol: A General Procedure for Hantzsch Thiazole Synthesis

This protocol provides a general framework. Remember to adapt it based on your specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the α-haloketone (1.0 mmol) in a suitable solvent (e.g., 5-10 mL of ethanol).

  • Addition of Thioamide: Add the thioamide (1.0-1.5 mmol) to the solution.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) and stir.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake with water to remove any inorganic salts.

  • Drying: Dry the collected solid. The product can be further purified by recrystallization or column chromatography if necessary.

FAQ 2: I am observing multiple spots on my TLC plate. What are the possible side products?

The formation of byproducts can complicate purification and reduce your yield. Here are some common culprits:

  • Self-condensation of the α-haloketone: Under basic conditions or with prolonged heating, α-haloketones can undergo self-condensation.

  • Hydrolysis of the thioamide: If water is present in the reaction mixture, the thioamide can hydrolyze, especially at elevated temperatures.

  • Formation of Isomeric Products: Depending on the substitution pattern of your reactants, the formation of regioisomers is possible.[11][12] For instance, with N-substituted thioureas, you can potentially form both 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[11][12]

Troubleshooting Side Product Formation:

  • Control of Reaction Conditions: Carefully control the temperature and reaction time to minimize byproduct formation.

  • Inert Atmosphere: If your substrates are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Purification: If side products are unavoidable, purification by column chromatography is often the most effective method for isolating your desired product.

Visualizing the Process

To aid in your understanding, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

Hantzsch_Thiazole_Synthesis_Mechanism alpha_haloketone α-Haloketone intermediate1 S-Alkylated Intermediate alpha_haloketone->intermediate1 SN2 Attack thioamide Thioamide thioamide->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization thiazole Thiazole intermediate2->thiazole Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Hantzsch_Workflow start Combine α-Haloketone and Thioamide in Solvent heat Heat Reaction Mixture (e.g., Reflux) start->heat monitor Monitor by TLC heat->monitor workup Cool and Add to Aqueous Base monitor->workup Reaction Complete isolate Filter Precipitate workup->isolate purify Wash and Dry Product (Purify if needed) isolate->purify end Characterize Product purify->end

Caption: General Experimental Workflow for Hantzsch Synthesis.

Optimizing Your Synthesis: A Data-Driven Approach

The following table summarizes key parameters and their typical ranges for optimizing your Hantzsch thiazole synthesis. This data is a synthesis of common practices and findings from the literature.

ParameterTypical ConditionsConsiderations
Temperature Room Temperature to RefluxSubstrate dependent. Start with gentle heating.
Solvent Ethanol, Methanol, Ethanol/WaterPolar protic solvents are generally effective.
Catalyst Generally not requiredSome multi-component variations use catalysts like silica-supported tungstosilicic acid.[8][9]
Reaction Time 30 minutes to several hoursMonitor by TLC to determine completion.
Work-up Precipitation with Na₂CO₃ or NaHCO₃Ensures neutralization and aids precipitation.

For a more advanced approach, consider microwave-assisted synthesis, which can dramatically reduce reaction times and, in some cases, improve yields.[10]

References

Technical Support Center: Improving the Regioselectivity of Thiazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges in the regioselective functionalization of the thiazole scaffold. Our focus is to move beyond simple protocols and delve into the mechanistic reasoning behind experimental choices, empowering you to optimize your reactions effectively.

Understanding the Thiazole Ring: A Tale of Three Carbons

The thiazole ring presents a unique challenge due to the distinct electronic nature of its three carbon atoms: C2, C4, and C5. A foundational understanding of their reactivity is paramount for controlling regioselectivity.

  • C2 Position: This position is the most electron-deficient and possesses the most acidic proton.[1][2] This acidity is a result of the inductive effect of the adjacent nitrogen and sulfur atoms, making it susceptible to deprotonation by strong bases like organolithium reagents.[1]

  • C5 Position: In contrast, the C5 position is relatively electron-rich, making it the preferred site for electrophilic substitution reactions such as halogenation and sulfonation.[1]

  • C4 Position: The C4 position is considered almost neutral in its electron density.[1]

This inherent electronic differentiation is the primary lever we can use to control where a new functional group is introduced.

Section 1: Direct C-H Arylation - The Modern Synthetic Workhorse

Direct C-H arylation has emerged as a powerful, atom-economical method for functionalizing thiazoles, avoiding the need for pre-functionalized starting materials.[3] However, controlling regioselectivity between the C2 and C5 positions is a common hurdle.

Frequently Asked Questions (FAQs): Direct C-H Arylation

Q1: My palladium-catalyzed direct arylation is giving me a mixture of C5 and C2 isomers. How can I favor C5 arylation?

A1: This is a classic regioselectivity issue in thiazole chemistry. The preference for C5 arylation in many palladium-catalyzed systems is often attributed to a concerted metalation-deprotonation (CMD) mechanism, where the C5-H bond is more susceptible to cleavage.[4] To enhance C5 selectivity:

  • Ligand Choice is Critical: While some ligand-free systems can be efficient for C5 arylation, sterically bulky phosphine ligands or specific N-heterocyclic carbene (NHC) ligands can further enhance selectivity by sterically hindering approach to the C2 position.[3][5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. Aprotic polar solvents like DMF or DMA are commonly employed and can favor C5 arylation.

  • Carboxylic Acid Additives: The use of pivalic acid (PivOH) or other carboxylic acids is a well-established strategy to promote C-H activation at the C5 position via a CMD pathway.[4]

Q2: I want to achieve C2 arylation. What strategies can I employ?

A2: Shifting the selectivity towards the more acidic C2 position often requires a change in mechanism from a CMD to a deprotonation/metalation pathway.

  • Copper Co-catalysis: The addition of a copper(I) or copper(II) salt in conjunction with a palladium catalyst can dramatically switch the regioselectivity to the C2 position.[6][7] This is believed to proceed through a copper-acetylide intermediate or by facilitating the deprotonation at C2.

  • Strong Base: In the absence of a palladium catalyst, strong bases like lithium tert-butoxide can be used with a copper catalyst to selectively deprotonate the C2 position, followed by coupling with an aryl halide.[7]

  • Directed C-H Activation: Introducing a directing group at the N3 position can steer the metal catalyst to the C2 position. However, this requires additional synthetic steps for installation and removal of the directing group.

Troubleshooting Guide: Direct C-H Arylation
Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Catalyst deactivation (formation of palladium black).[3] 2. Impure reagents or solvents.[8][9] 3. Sub-optimal reaction temperature or time.[8]1. Decrease catalyst loading; ligand-free systems are particularly sensitive.[3] Ensure inert atmosphere. 2. Use freshly distilled solvents and high-purity reagents.[10] 3. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.[9]
Poor Regioselectivity (Mixture of Isomers) 1. Competing reaction pathways (e.g., CMD vs. deprotonation). 2. Inappropriate ligand or additive.1. For C5 selectivity, ensure the presence of a carboxylic acid additive like PivOH.[4] For C2, introduce a copper co-catalyst.[6] 2. Screen a panel of ligands (e.g., bulky phosphines for C5) to optimize selectivity.
Reaction Stalls 1. Catalyst has been consumed or deactivated.[8] 2. Product inhibition.[8]1. Add a fresh portion of the catalyst.[8] 2. If feasible, consider a reaction setup where the product can be removed as it forms.
Formation of Homocoupled Byproducts 1. Reaction conditions favor oxidative coupling of the aryl halide.1. Adjust the stoichiometry of the reactants. 2. Optimize the base and temperature.

Section 2: Metal-Catalyzed Cross-Coupling of Halogenated Thiazoles

For substrates where direct C-H activation is challenging, traditional cross-coupling reactions of pre-halogenated thiazoles remain a robust and reliable strategy.

Frequently Asked Questions (FAQs): Cross-Coupling Reactions

Q1: I am performing a Suzuki coupling with 2-bromothiazole and my yields are consistently low. What could be the issue?

A1: Low yields in Suzuki couplings with electron-deficient heterocycles like 2-bromothiazole are a common problem.

  • Catalyst and Ligand Selection: Standard Pd(PPh₃)₄ can sometimes be inefficient. Consider using more active catalyst systems, such as those based on palladium(II) acetate with bulky, electron-rich phosphine ligands like SPhos or XPhos.

  • Base Selection: The choice of base is critical. Stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like Na₂CO₃. The base not only facilitates the transmetalation step but can also influence catalyst stability.

  • Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is typically required for the Suzuki reaction. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.

Q2: I am trying to perform a Negishi coupling with a zincated thiazole, but the organozinc reagent seems to be decomposing.

A2: Organozinc reagents can be sensitive to air and moisture.

  • Strictly Anhydrous and Inert Conditions: Ensure all glassware is flame-dried, and the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.[10] Use anhydrous solvents.

  • Method of Preparation: The method used to prepare the organozinc reagent is important. Using activating agents like LiCl can improve the solubility and reactivity of the organozinc species.[11][12]

Troubleshooting Guide: Cross-Coupling Reactions
Problem Potential Cause(s) Suggested Solution(s)
Failure to Form the Desired Product 1. Inactive catalyst. 2. Poor quality of the organometallic reagent. 3. Incorrect reaction conditions.1. Use a fresh batch of catalyst and ensure proper handling. 2. If preparing the organometallic reagent in situ, ensure the starting materials are pure and the reaction goes to completion. 3. Re-verify the temperature, reaction time, and stoichiometry.
Protodehalogenation (Loss of Halogen) 1. Presence of a proton source (water, acidic impurities). 2. Side reaction with the base or solvent.1. Use anhydrous solvents and reagents. 2. Choose a less nucleophilic base.
Formation of Homocoupled Product from the Organometallic Reagent 1. Oxidative homocoupling.1. Ensure the reaction is thoroughly degassed to remove oxygen. 2. Add the palladium catalyst last, after the other reagents have been combined.

Section 3: Enzymatic Functionalization - The Green Chemistry Frontier

While still an emerging field, enzymatic functionalization offers a highly selective and environmentally benign approach to modifying the thiazole ring.[13][14]

Frequently Asked Questions (FAQs): Enzymatic Functionalization

Q1: I am interested in using an enzyme to functionalize my thiazole derivative. Where do I start?

A1: The application of enzymes in thiazole synthesis is a developing area.

  • Enzyme Selection: Dehydrogenases and cyclodehydratases are involved in the biosynthesis of thiazole-containing natural products and could be explored for their synthetic utility.[15] Some studies have also shown that enzymes like trypsin can catalyze the formation of thiazole derivatives in one-pot multicomponent reactions.[13][14]

  • Reaction Conditions: Enzymatic reactions are typically performed in aqueous buffers at mild temperatures and pH. Optimization of these parameters is crucial for enzyme activity and stability.

Q2: My enzymatic reaction is very slow and gives a low yield.

A2: Low activity in enzymatic reactions can be due to several factors.

  • Enzyme Inhibition: The substrate or product may be inhibiting the enzyme. Try using lower substrate concentrations or removing the product as it forms.

  • Sub-optimal Conditions: Systematically screen the pH, temperature, and buffer composition to find the optimal conditions for your specific enzyme and substrate.

  • Enzyme Denaturation: Ensure the reaction conditions are not causing the enzyme to unfold and lose its activity.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C5-Selective Direct Arylation of Thiazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add thiazole (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Addition of Reagents: Add K₂CO₃ (2.0 mmol) and PivOH (0.3 mmol).

  • Solvent and Degassing: Add anhydrous 1,4-dioxane (3 mL). Degas the mixture by three cycles of vacuum/backfill with argon.

  • Reaction: Heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed C2-Selective Direct Arylation of Thiazole

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add thiazole (1.0 mmol), aryl iodide (1.2 mmol), and CuI (0.1 mmol, 10 mol%).

  • Addition of Base: Add LitBuO (2.0 mmol).

  • Solvent and Degassing: Add anhydrous DMF (3 mL). Degas the mixture by three cycles of vacuum/backfill with argon.

  • Reaction: Heat the reaction mixture at 120 °C for 18-36 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

Thiazole_Functionalization cluster_c5 C5-Selective Functionalization cluster_c2 C2-Selective Functionalization c5_start Thiazole c5_product C5-Aryl Thiazole c5_start->c5_product Direct Arylation c5_reagents Pd(OAc)2, Ligand, PivOH, Base c5_reagents->c5_product c5_mech Concerted Metalation- Deprotonation (CMD) c5_product->c5_mech c2_start Thiazole c2_product C2-Aryl Thiazole c2_start->c2_product Direct Arylation c2_reagents Pd/Cu Catalyst or Cu Catalyst, Strong Base c2_reagents->c2_product c2_mech Deprotonation/ Metalation c2_product->c2_mech

Caption: Controlling regioselectivity in direct C-H arylation of thiazole.

References

scale-up issues in the production of thiazole-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common scale-up issues in the production of thiazole-based compounds. As Senior Application Scientists, our goal is to blend technical precision with practical, field-tested insights to help you navigate the challenges of moving from the bench to production.

Section 1: Synthesis & Reaction Optimization

The transition from small-scale laboratory synthesis to pilot or manufacturing scale often reveals issues not apparent in initial experiments. This section addresses common problems related to reaction yield, kinetics, and selectivity.

FAQ 1: My Hantzsch thiazole synthesis yield dropped significantly upon scaling from 5g to 500g. What are the most likely causes?

Answer: A drop in yield during the scale-up of the Hantzsch synthesis is a frequent challenge, typically rooted in mass and heat transfer limitations. The Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide, is often exothermic.[1][2]

Causality:

  • Poor Thermal Management: At a small scale, the high surface-area-to-volume ratio of the flask allows for efficient heat dissipation into the environment. At a larger scale, this ratio decreases dramatically. The reaction's exothermic nature can create localized "hot spots" where the temperature rises uncontrollably, leading to thermal degradation of reactants, intermediates, or the final product.

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more difficult. Poor mixing can lead to localized concentration gradients of reactants. This can favor the formation of side products, such as self-condensation of the α-haloketone or decomposition of the thioamide, which is often unstable in acidic or hot conditions.[3]

  • Precipitation Issues: The HBr or HCl salt of the thiazole product often forms during the reaction.[4] At a larger scale, if this salt precipitates prematurely or in a non-uniform manner, it can coat unreacted starting materials, effectively halting the reaction and reducing the overall yield.

Troubleshooting Protocol:

  • Characterize Thermal Profile: Perform a small-scale reaction calorimetry study to understand the heat flow of your specific reaction. This data is crucial for designing an effective cooling strategy for the large-scale reactor.

  • Improve Mixing Efficiency:

    • Evaluate the reactor's impeller design (e.g., anchor, pitched-blade turbine) and agitation speed to ensure adequate turnover without introducing excessive shear, which could degrade sensitive molecules.

    • Consider a semi-batch approach: add the α-haloketone slowly to a well-stirred solution of the thioamide. This maintains a low concentration of the electrophile and helps control the exotherm.

  • Solvent and Concentration Adjustment:

    • Slightly increasing the solvent volume can help manage the exotherm and prevent premature precipitation. However, this may increase reaction time and downstream processing costs.

    • Select a solvent with a higher boiling point to allow for better temperature control at a slight positive pressure, but ensure it doesn't lead to unwanted side reactions.

FAQ 2: When scaling up a Cook-Heilbron synthesis, I'm observing a new, significant impurity. How can I identify and mitigate it?

Answer: The Cook-Heilbron synthesis, which typically forms 5-aminothiazoles from α-aminonitriles and a sulfur source like carbon disulfide, is sensitive to reaction conditions.[5][6] The emergence of new impurities at scale often points to extended reaction times or temperature deviations.

Causality:

  • Reactant Stability: The α-aminonitrile starting material can be unstable, particularly if it has a tendency to self-condense or hydrolyze under the reaction conditions. What might be a minor degradation pathway over 2 hours at the lab scale can become a major impurity-forming pathway over 10 hours at the pilot scale.

  • Intermediate Reactivity: The reaction proceeds through several intermediates.[5] A change in concentration or temperature at scale can alter the steady-state concentration of a reactive intermediate, allowing it to participate in unintended side reactions that were negligible at the bench.

  • Sulfur Source Reactivity: Reagents like carbon disulfide (CS₂) can react with nucleophiles other than the desired α-aminonitrile, especially if the reaction is prolonged or overheated.

Troubleshooting Workflow for Impurity Identification:

The first step is to systematically identify the impurity and trace its origin. This self-validating process ensures that mitigation strategies are based on evidence, not assumptions.

G start New Impurity Detected at Scale lcms 1. Characterize Impurity (LC-MS, HRMS, NMR) start->lcms structure Structure Elucidated? lcms->structure pathway 2. Propose Formation Pathway structure->pathway Yes rework Consult Process Chemistry Team for Route Redesign structure->rework No stress 3. Conduct Stress Testing (Spike studies, forced degradation) pathway->stress confirm Pathway Confirmed? stress->confirm confirm->pathway No optimize 4. Optimize Process Parameters (Lower Temp, shorter time, different base) confirm->optimize Yes end Impurity Controlled Below ICH Threshold optimize->end

Caption: Decision tree for identifying and mitigating impurities.

Protocol for Mitigation:

  • Identify the Structure: Isolate the impurity using preparative HPLC. Characterize its structure using High-Resolution Mass Spectrometry (HRMS) and 1D/2D NMR.

  • Trace the Source:

    • In-Process Sampling: Take samples from the reaction mixture at various time points and temperatures. Analyze them by HPLC to determine when the impurity starts to form.

    • Forced Degradation: Subject your starting materials and product to the reaction conditions (heat, solvent, base) individually to see if the impurity is a degradation product.[7]

  • Process Optimization: Once the formation pathway is understood, adjust the process parameters. Common strategies include:

    • Lowering the reaction temperature.

    • Reducing the reaction time based on in-process monitoring.

    • Choosing a more selective base or a different solvent system. Modern approaches often use greener solvents or catalysts to improve selectivity and reduce waste.[8][9]

Section 2: Work-up, Purification & Crystallization

Isolating the final product with high purity and yield is a major scale-up hurdle. Crystallization, in particular, behaves very differently in a 50 L reactor compared to a 50 mL flask.

FAQ 3: My thiazole compound oiled out during crystallization at pilot scale, resulting in poor purity and difficult isolation. How do I develop a robust crystallization protocol?

Answer: "Oiling out," where the compound separates as a liquid phase instead of a solid, is a common crystallization problem during scale-up. It is typically caused by attempting to crystallize from a solution that is too supersaturated or by cooling the solution too quickly.

Causality:

  • High Supersaturation: When a solution is highly supersaturated, the nucleation rate can be so high that molecules don't have time to arrange themselves into an ordered crystal lattice, leading to the formation of an amorphous oil.

  • Rapid Cooling: Large reactors cool non-uniformly. The walls cool much faster than the bulk solution, creating a region of very high local supersaturation that initiates oiling out.

  • Impurities: Certain impurities can inhibit crystal nucleation and growth, a phenomenon known as "poisoning," which promotes the formation of oils.[10] High purity of the material entering the crystallization step is crucial.

Data-Driven Approach to Crystallization Development:

A systematic approach is required to define a robust crystallization process. This involves mapping the solubility curve and the metastable zone width (MSZW).

ParameterLab Scale (Flask)Pilot Scale (Reactor)Rationale for Change
Cooling Rate Rapid (e.g., ice bath)Slow, controlled (e.g., 5-10 °C/hour)Slower cooling prevents excessive supersaturation, allowing for controlled crystal growth rather than oiling out.[10]
Seeding Often spontaneous or via scratchingControlled addition of seed crystals (0.1-1.0% w/w)Seeding within the metastable zone ensures crystallization occurs at a predictable point, controlling particle size and morphology.
Agitation Magnetic stir barOverhead stirrer with optimized impeller designProper agitation ensures uniform temperature and slurry density but must not be so vigorous as to cause crystal breakage (secondary nucleation).
Solvent System Often a single solventMay require an anti-solvent systemA primary solvent dissolves the compound, and an anti-solvent is slowly added to induce controlled precipitation, providing better control over supersaturation.

Protocol for Developing a Scalable Crystallization Process:

  • Determine Solubility Curve: Measure the solubility of your compound in your chosen solvent system at various temperatures to map out the solubility curve.

  • Identify the Metastable Zone Width (MSZW): Use a turbidity probe in a small-scale, jacketed reactor. Cool a saturated solution at a controlled rate and record the temperature at which nucleation (cloud point) occurs. The difference between this and the dissolution temperature is the MSZW.

  • Design the Cooling/Anti-solvent Profile:

    • Cool the batch solution to a temperature just inside the metastable zone (i.e., below the saturation temperature but above the cloud point).

    • Add a slurry of seed crystals to initiate crystallization.

    • Hold at this temperature for a period (e.g., 1-2 hours) to allow the seeds to grow.

    • Continue cooling at a slow, linear rate to the final isolation temperature.

  • Isolate and Dry: Filter the resulting crystals and wash with cold solvent. Dry under vacuum at a temperature well below the compound's melting point to avoid degradation.

Section 3: Impurity Profiling & Quality Control

In drug development, understanding and controlling impurities is not just a matter of yield, but of safety and regulatory compliance.[11]

FAQ 4: What are the typical classes of impurities I should look for in a scaled-up thiazole synthesis, and what are the regulatory thresholds?

Answer: Impurities in any Active Pharmaceutical Ingredient (API) are closely scrutinized by regulatory bodies like the FDA. They are generally classified based on their origin.[11][12]

Common Impurity Classes in Thiazole Synthesis:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Residual α-haloketone or thioamide.

    • Reagents and Catalysts: Traces of bases (e.g., triethylamine), acids, or metal catalysts used in the synthesis.[13][14]

    • Side-Products: Compounds formed from competing reaction pathways, such as dimers or products of self-condensation.

  • Degradation Products: Impurities formed by the degradation of the final thiazole compound during work-up, isolation, or storage (e.g., hydrolysis, oxidation).

  • Residual Solvents: Solvents used in the final crystallization step that are not fully removed during drying.

Regulatory Thresholds (ICH Guidelines): The International Council for Harmonisation (ICH) provides guidelines for impurity thresholds in new drug substances.

ThresholdMaximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)0.05%
  • Reporting: Impurities above this level must be reported in regulatory filings.

  • Identification: Impurities above this level must have their structure identified.[7]

  • Qualification: Impurities above this level must be assessed for safety through toxicological studies.

Workflow for Impurity Profile Management:

Caption: Workflow for managing impurities based on ICH thresholds.

References

Technical Support Center: Workup Procedures to Minimize Product Loss

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the Technical Support Center for reaction workup and product purification. As Senior Application Scientists, we understand that even a high-yielding reaction can be undermined by losses during the isolation and purification stages. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize procedures to maximize the recovery of their target compounds. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, providing you with a self-validating system for robust and reproducible results.

This center is structured into key areas of product isolation: Liquid-Liquid Extraction, Crystallization, and Column Chromatography, along with a section on handling challenging compounds. Each section provides answers to frequently encountered problems and detailed troubleshooting guides.

Section 1: Liquid-Liquid Extraction

Liquid-liquid extraction is a cornerstone of reaction workup, but it can be fraught with challenges that lead to significant product loss. The most common and frustrating of these is the formation of emulsions.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form?

A1: An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one liquid is dispersed in the other as microscopic or colloidal droplets.[1] In a chemical workup, this typically involves the organic solvent and the aqueous wash. Emulsions are stabilized by surfactant-like molecules or fine particulate matter at the liquid-liquid interface, which lowers the interfacial tension and prevents the droplets from coalescing.[2] Vigorous shaking during extraction is a primary cause of emulsion formation as it provides the energy to disperse the liquids into fine droplets.[3]

Q2: How can I prevent an emulsion from forming in the first place?

A2: Prevention is always better than cure.[3] To avoid forming an emulsion, you should:

  • Reduce Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without excessive energy input.[3]

  • Pre-emptive Salting-Out: If you anticipate an emulsion, especially with samples containing detergents or soaps, add a saturated solution of sodium chloride (brine) or solid salt to the aqueous layer before extraction.[4][5] This increases the ionic strength of the aqueous phase, making the organic components less soluble and promoting phase separation.[3][6]

Q3: My product is somewhat water-soluble. How can I minimize its loss into the aqueous layer?

A3: For polar or partially water-soluble products, significant loss can occur during aqueous washes. To mitigate this:

  • Use Brine Washes: Always use saturated brine for your aqueous washes instead of deionized water. The high salt concentration decreases the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out".[5]

  • Back-Extraction: After the initial extraction, you can re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

  • Solvent Choice: For very polar products, a more polar extraction solvent might be necessary. A 3:1 mixture of chloroform and isopropanol can be effective at pulling water-soluble organics out of the aqueous phase.[7]

Troubleshooting Guide: Breaking Emulsions

If you are already facing a stubborn emulsion, do not despair. Several techniques can be employed to break it. The choice of method depends on the nature of your mixture.

Problem Underlying Cause Solution(s) Scientific Rationale
Persistent Emulsion Surfactant-like impurities, fine particulates, or high concentration of dissolved substances.1. Patience: Let the separatory funnel stand undisturbed for 10-30 minutes.[8] 2. Salting Out: Add saturated brine or solid NaCl and gently swirl.[2][3] 3. Filtration: Filter the mixture through a plug of glass wool or Celite®.[6][8] 4. Centrifugation: If available, centrifuge the mixture.[2][4] 5. Solvent Addition: Add a small amount of a different organic solvent.[3] 6. Temperature Change: Gently warming or cooling the funnel can help.[2]1. Allows time for droplets to coalesce naturally. 2. Increases the ionic strength of the aqueous layer, forcing separation.[2] 3. The filter medium can physically disrupt the emulsion layer.[6] 4. The applied force accelerates the coalescence of the dispersed droplets.[6] 5. Alters the polarity of the organic phase, which can destabilize the emulsion.[3] 6. Changes in temperature affect viscosity and solubility, which can aid separation.[2]
Precipitate at the Interface An insoluble byproduct or salt has formed between the two layers.1. Dilution: Add more of both the organic and aqueous solvents to attempt to dissolve the precipitate. 2. Filtration: Filter the entire mixture through a Büchner funnel, then re-separate the layers. 3. pH Adjustment: If the precipitate is an acid or base salt, carefully adjust the pH of the aqueous layer.1. Addresses potential supersaturation of the precipitate. 2. Physically removes the solid blocking the interface. 3. Converts the salt to its more soluble free acid or base form.
Experimental Workflow: Decision Tree for Emulsion Breaking

This diagram outlines a systematic approach to tackling an emulsion during your workup.

Emulsion_Breaking_Workflow Start Emulsion Formed Wait Let stand for 20-30 mins Start->Wait Resolved1 Phases Separated Wait->Resolved1 Success Salt Add Saturated Brine / Solid NaCl Wait->Salt Failure Resolved2 Phases Separated Salt->Resolved2 Success Filter Filter through Glass Wool or Celite® Salt->Filter Failure Resolved3 Phases Separated Filter->Resolved3 Success Centrifuge Centrifuge the Mixture Filter->Centrifuge Failure Resolved4 Phases Separated Centrifuge->Resolved4 Success LastResort Consider alternative strategies: - Add different solvent - Gentle heating - pH adjustment Centrifuge->LastResort Failure

Caption: A decision tree for systematically breaking emulsions.

Section 2: Crystallization

Crystallization is a powerful purification technique for solids, but achieving high recovery requires careful control over several parameters. Product can be lost due to incomplete crystallization, using an inappropriate solvent, or during the filtration and washing steps.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for maximizing crystallization yield?

A1: The key to maximizing yield is controlling the supersaturation of your solution.[9] This is influenced by three main factors:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10]

  • Cooling Rate: Slow cooling allows for the formation of larger, purer crystals and prevents the premature precipitation of impurities.[11] Rapid cooling can lead to the formation of small crystals or an oil, trapping impurities and solvent.

  • Concentration: The solution should be saturated at the boiling point of the solvent. Using too much solvent is a very common cause of low recovery.[12][13]

Q2: How do I choose the right solvent for recrystallization?

A2: The principle of "like dissolves like" is a good starting point. A good recrystallization solvent will have a polarity similar to your compound. The ideal solvent should:

  • Completely dissolve your compound when hot.

  • Result in low solubility of your compound when cold.

  • Either not dissolve impurities at all, or dissolve them very well even at low temperatures.

  • Be chemically inert to your compound.

  • Be volatile enough to be easily removed from the crystals.

It is often necessary to use a two-solvent system (one "good" solvent and one "poor" solvent) to achieve the desired solubility profile.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This often happens when the boiling point of the solvent is too high or the solution is cooled too quickly. To fix this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool much more slowly.

  • Scratch the inside of the flask with a glass rod at the solution's surface to induce nucleation.

  • Add a seed crystal of the pure compound.[10]

Troubleshooting Guide: Optimizing Crystallization
Problem Underlying Cause Solution(s) Scientific Rationale
No Crystals Form Solution is not supersaturated; compound is too soluble in the chosen solvent.1. Evaporate Excess Solvent: Gently boil off some solvent to increase the concentration. 2. Induce Nucleation: Scratch the flask with a glass rod or add a seed crystal.[10] 3. Cool Further: Place the flask in an ice bath or freezer. 4. Add an Anti-Solvent: If using a single solvent, add a miscible solvent in which your compound is insoluble.[9]1. Increases the solute concentration to the point of supersaturation. 2. Provides a surface for crystal growth to begin. 3. Further decreases the solubility of the compound. 4. Reduces the overall solubility of the compound in the solvent mixture.[9]
Low Recovery Too much solvent was used; filtration was performed while the solution was still warm; crystals were washed with a solvent in which they are soluble.1. Minimize Solvent: Use the absolute minimum amount of hot solvent needed to dissolve the solid.[14] 2. Cool Thoroughly: Ensure the solution has reached its final low temperature (e.g., in an ice bath) before filtering.[12] 3. Wash with Cold Solvent: Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[14][15]1. Ensures the solution is saturated, maximizing the amount of product that will crystallize upon cooling. 2. Maximizes the amount of compound that comes out of solution due to lower solubility. 3. Minimizes the amount of product that redissolves during the washing step.[15]
Impure Crystals The cooling was too rapid, trapping impurities; the chosen solvent also crystallized impurities.1. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11] 2. Hot Filtration: If impurities are insoluble in the hot solvent, perform a hot filtration step before cooling.[14] 3. Re-evaluate Solvent: Choose a solvent that is less likely to dissolve impurities at high temperatures or one that keeps them in solution when cold.1. Allows for selective crystallization of the desired compound, excluding impurities from the crystal lattice. 2. Removes solid impurities before the crystallization process begins. 3. Leverages solubility differences between the product and impurities for better separation.

Section 3: Column Chromatography

Column chromatography is an indispensable technique for purifying compounds from complex mixtures. However, product loss can occur due to irreversible adsorption onto the stationary phase, poor separation leading to mixed fractions, and issues during solvent removal.

Frequently Asked Questions (FAQs)

Q1: My polar compound is sticking to the silica gel and won't elute. How can I recover it?

A1: This is a common issue for compounds with functional groups like amines or carboxylic acids, which can interact very strongly with the acidic silanol groups on the silica surface.[16]

  • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For very polar compounds, a common eluent system is methanol in dichloromethane (DCM).[16]

  • Use a Modifier: For basic compounds, add a small amount (0.5-2%) of triethylamine or ammonium hydroxide to the eluent.[16] This will compete for the acidic sites on the silica, allowing your compound to elute. For acidic compounds, adding 0.5-2% acetic or formic acid can have a similar effect.[16]

  • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like amino-silica.[16][17]

Q2: How can I avoid losing volatile products during solvent removal after the column?

A2: Volatile products (typically with molecular weights < 200 g/mol ) can be easily lost during rotary evaporation.[18]

  • Reduce Vacuum: Do not use a high vacuum. Use the minimum vacuum necessary to evaporate the solvent at a reasonable rate.[18]

  • Control Temperature: Keep the water bath temperature low.

  • Alternative Methods: For highly volatile compounds, consider removing the solvent by distillation at atmospheric pressure or using a Kugelrohr apparatus.[18]

  • Check the Trap: Always check the rotovap's cold trap; a significant amount of your product may have co-distilled with the solvent.[19]

Troubleshooting Guide: Column Chromatography
Problem Underlying Cause Solution(s) Scientific Rationale
Poor Separation (Overlapping Peaks) Incorrect solvent system; column overload; poorly packed column.1. Optimize Mobile Phase: Use TLC to find a solvent system that gives your target compound an Rf value of ~0.3.[14] 2. Reduce Sample Load: Do not overload the column. A general rule is 1g of crude material per 20-50g of silica.[20] 3. Improve Packing: Ensure the column is packed uniformly without air bubbles or cracks.[21][22]1. An optimal Rf ensures the compound spends enough time on the stationary phase to separate from impurities. 2. Overloading leads to broad bands that cannot be resolved.[23] 3. Channeling in the column leads to a non-uniform flow of the mobile phase and very poor separation.[22]
Product Tailing Strong, undesirable interactions between the analyte and the stationary phase.1. Add a Modifier: As described in Q1, add a small amount of acid or base to the eluent to block active sites on the silica.[16] 2. Use a Different Stationary Phase: Switch to alumina or a bonded-phase silica.[22]1. The modifier competes with the analyte for highly active adsorption sites, resulting in a more symmetrical peak shape. 2. A different stationary phase will have different surface chemistry, potentially eliminating the interaction causing the tailing.
No Product Recovered Product is irreversibly adsorbed on the column or is colorless and was missed during fraction collection.1. Aggressive Elution: At the end of the run, flush the column with a very polar solvent (e.g., 10-20% MeOH in DCM) to elute anything remaining. 2. Analyze All Fractions: Use TLC to analyze every fraction, even those that appear empty.1. A strong solvent will displace even very tightly bound compounds from the stationary phase. 2. Ensures that a colorless, eluted product is not inadvertently discarded.

Workflow Diagram: Selecting a Chromatography Strategy

Chromatography_Selection Start Crude Product Mixture CheckPolarity Assess Polarity of Target Compound Start->CheckPolarity NonPolar Non-Polar to Moderately Polar CheckPolarity->NonPolar Non-Polar / Neutral Polar Highly Polar (Acidic/Basic) CheckPolarity->Polar Polar / Ionic Silica Normal Phase Chromatography (Silica Gel) NonPolar->Silica Alumina Consider Alumina or Bonded Phase Polar->Alumina Volatile Volatile Compound? StandardRotovap Standard Rotary Evaporation Volatile->StandardRotovap No CarefulRotovap Rotary Evaporation with Care (Low Temp/Vac) Volatile->CarefulRotovap Yes Modifier Use Mobile Phase Modifier (e.g., TEA, Acetic Acid) Silica->Modifier If tailing occurs SolventRemoval Solvent Removal Silica->SolventRemoval Alumina->SolventRemoval Modifier->SolventRemoval SolventRemoval->Volatile Check Volatility FinalProduct Pure Product StandardRotovap->FinalProduct CarefulRotovap->FinalProduct

Caption: A workflow for choosing a suitable column chromatography strategy.

Section 4: Handling Challenging Compounds

Preventing Hydrolysis of Sensitive Compounds

Esters, acetals, and other acid/base-sensitive functional groups can be hydrolyzed during aqueous workups, significantly reducing yield.[24]

Q: How can I prevent my ester from hydrolyzing during the basic wash to remove the acid catalyst? A: Base-catalyzed hydrolysis is a major risk when neutralizing acid catalysts.[25]

  • Use a Weak Base: Use a cold, saturated solution of sodium bicarbonate (NaHCO₃) instead of strong bases like sodium hydroxide (NaOH).[24] While neutralization may be slower and produce CO₂ gas (requiring frequent venting), it is much less likely to hydrolyze the ester.[1][5]

  • Work Cold: Perform all aqueous washes in an ice bath to reduce the rate of the hydrolysis reaction.[24]

  • Minimize Contact Time: Work quickly and separate the layers promptly after washing.

  • Dry Thoroughly: After the washes, dry the organic layer thoroughly with an anhydrous drying agent like Na₂SO₄ or MgSO₄ to remove all traces of water.[5][24]

Conclusion

Minimizing product loss during workup is a critical skill in chemical synthesis that requires careful planning and a deep understanding of the underlying chemical principles. By anticipating potential issues such as emulsion formation, incomplete crystallization, and irreversible adsorption, and by systematically applying the troubleshooting strategies outlined in this guide, you can significantly improve your product recovery and the overall efficiency of your research.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Reactivity of Benzenesulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzenesulfonyl chlorides are a cornerstone class of reagents in modern organic synthesis, indispensable for the formation of sulfonamides and sulfonate esters—moieties prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2][3] The reaction, a nucleophilic attack on the electrophilic sulfur atom, is profoundly influenced by the substituents adorning the benzene ring. Understanding and predicting the reactivity of a given benzenesulfonyl chloride derivative is paramount for reaction design, optimization, and the strategic synthesis of complex molecules.

This guide provides an in-depth comparison of the reactivity of various substituted benzenesulfonyl chlorides. We will move beyond simple rules of thumb to explore the underlying physical organic principles, present quantitative kinetic data, and offer a robust experimental protocol for empirical reactivity assessment. This content is tailored for researchers, chemists, and drug development professionals who require a nuanced understanding of these critical reagents.

Part 1: The Theoretical Framework of Reactivity

The reactivity of a substituted benzenesulfonyl chloride in a nucleophilic substitution reaction is not a monolithic property. It is a nuanced outcome dictated by the interplay of electronic effects, steric hindrance, and the nature of the reaction mechanism.

The Reaction Mechanism: An SN2-like Pathway

The reaction of a benzenesulfonyl chloride with a nucleophile (e.g., an amine or an alcohol) proceeds via a bimolecular nucleophilic substitution (SN2)-like mechanism at the sulfur center.[4][5][6] The nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state.[4] In this transition state, the nucleophile and the leaving group (chloride) occupy the apical positions. The reaction rate is therefore dependent on the concentration of both the sulfonyl chloride and the nucleophile.

Caption: Generalized SN2-like mechanism at the sulfonyl sulfur center.

Electronic Effects: The Primary Driver of Reactivity

The dominant factor governing reactivity is the electronic nature of the substituents on the aromatic ring.[1] These substituents modulate the electrophilicity of the sulfur atom.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) pull electron density away from the sulfonyl group via inductive and/or resonance effects.[7] This makes the sulfur atom more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack, leading to a significant increase in reaction rate.[8][9]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OMe) or methyl (-CH₃) donate electron density to the ring. This electron density is partially relayed to the sulfonyl group, reducing the electrophilicity of the sulfur atom.[1] Consequently, EDGs deactivate the sulfonyl chloride towards nucleophilic attack and decrease the reaction rate.

The Hammett equation provides a powerful quantitative tool for correlating substituent effects with reactivity.[10] The equation is given by log(k/k₀) = ρσ, where k is the rate constant for a substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant (which depends on the specific substituent), and ρ is the reaction constant (which depends on the reaction type).[10][11] For the hydrolysis of benzenesulfonyl chlorides, the reaction constant (ρ) is positive, confirming that electron-withdrawing groups (with positive σ values) accelerate the reaction.[5][6]

G start Start prep Prepare Stock Solutions: 1. Ar¹-SO₂Cl (0.1 M) 2. Ar²-SO₂Cl (0.1 M) 3. Benzylamine (0.05 M) 4. Pyridine (0.1 M) start->prep react Reaction Setup: - Combine Ar¹-SO₂Cl (1 mL) - Add Ar²-SO₂Cl (1 mL) - Add Pyridine (1 mL) - Initiate with Benzylamine (1 mL) prep->react quench Quench Reaction: After 5 min, add 1M HCl (2 mL) to consume unreacted amine and pyridine. react->quench extract Workup: - Extract with Ethyl Acetate - Wash with water, brine - Dry over Na₂SO₄ quench->extract analyze Analysis: - Evaporate solvent - Dissolve residue in mobile phase - Analyze by HPLC or ¹H NMR extract->analyze calculate Calculation: Relative Reactivity = [Product 1] / [Product 2] analyze->calculate end End calculate->end

References

A Senior Application Scientist's Guide to the Bioisosteric Replacement of Phenyl Rings with Thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond the Benzene Benchwarmer

In the intricate chess game of drug design, the phenyl ring is a familiar, often default, piece. Its rigid scaffold and lipophilic character are foundational in establishing ligand-protein interactions. However, this ubiquity is also its Achilles' heel. Aromatic phenyl rings are notorious "soft spots" for cytochrome P450 (CYP) mediated oxidation, often leading to rapid metabolism, poor pharmacokinetic profiles, and in some cases, the formation of reactive intermediates.[1][2][3] The challenge for medicinal chemists is not to discard this valuable piece, but to know when to strategically swap it for a more versatile player.

This is where the principles of bioisosterism come into play—the art and science of exchanging one functional group for another with similar physical or chemical properties to enhance a molecule's biological activity or physicochemical profile.[4] This guide provides an in-depth comparison of one of the most effective tactical substitutions in modern medicinal chemistry: the replacement of a phenyl ring with a thiazole ring.

The thiazole ring is not merely a stand-in; it is a strategic upgrade. As a five-membered aromatic heterocycle containing both sulfur and nitrogen, it offers a unique constellation of properties.[5][6] The presence of the nitrogen atom introduces a hydrogen bond acceptor and modulates the ring's electronics, making it less susceptible to oxidative metabolism.[1] The sulfur atom, with its larger size and potential for unique non-bonding interactions, can further influence conformation and binding affinity.[7] This guide will dissect the causal relationships behind this swap, providing the experimental framework to validate its application in your own drug discovery campaigns.

The Strategic Rationale: Why Thiazole?

The decision to replace a phenyl ring is driven by the need to overcome specific, often predictable, liabilities. The thiazole ring offers a compelling set of solutions.

  • Blocking Metabolic Oxidation: Phenyl rings are readily hydroxylated by CYP enzymes. The thiazole ring, being more electron-deficient due to the electronegative nitrogen atom, is less prone to this type of metabolism, often leading to a significant enhancement in metabolic stability.[1][2][8]

  • Improving Aqueous Solubility: The introduction of heteroatoms increases the polarity of the ring system. The thiazole nitrogen can act as a hydrogen bond acceptor, improving interactions with water and leading to enhanced aqueous solubility—a critical factor for oral bioavailability and formulation.[8][9]

  • Modulating Target Interactions: The thiazole ring is not just a passive scaffold. The nitrogen atom can form crucial hydrogen bonds within a protein's active site, while the ring itself can participate in favorable π–cation or other non-bonding interactions, maintaining or even enhancing binding affinity.[7][10]

  • Reducing Off-Target Liabilities: In some contexts, the lipophilicity of a phenyl ring can contribute to undesirable off-target effects, such as hERG channel inhibition. The less lipophilic thiazole ring has been shown in certain cases to mitigate this risk.[1]

cluster_phenyl Phenyl Ring Liabilities cluster_thiazole Thiazole Ring Solutions Metabolism CYP450 Oxidation Bioisostere Bioisosteric Replacement Metabolism->Bioisostere Blocks Oxidation Lipophilicity High Lipophilicity Lipophilicity->Bioisostere Reduces LogP Solubility Poor Solubility Solubility->Bioisostere Increases Polarity Toxicity hERG Inhibition Toxicity->Bioisostere Alters Pharmacophore Stability Metabolic Stability Solubility_Imp Improved Solubility H_Bond New H-Bond Acceptor Toxicity_Red Reduced hERG Risk Bioisostere->Stability Bioisostere->Solubility_Imp Bioisostere->H_Bond Bioisostere->Toxicity_Red

Figure 1: The strategic rationale for phenyl-to-thiazole bioisosteric replacement.

Performance Comparison: Phenyl vs. Thiazole Analogs

Objective data is the final arbiter in any medicinal chemistry decision. The following tables summarize the typical performance shifts observed when a phenyl ring is replaced with a thiazole, supported by a compelling case study.

Case Study: Goniofufurone Bioisosteres in Cancer Research

A potent example of this strategy's success comes from the development of goniofufurone analogs as potential anticancer agents. The parent compound, containing a phenyl ring, had modest activity. In a remarkable demonstration of the power of bioisosterism, replacing the phenyl ring with a substituted thiazole ring led to a staggering increase in potency.[11]

Table 1: Comparative Biological Activity

Compound Core Moiety Target Cell Line IC₅₀ (nM) Fold Improvement
Lead Compound (2) Phenyl MCF-7 12,250 -
Thiazole Bioisostere (4) Thiazole MCF-7 0.19 64,474-fold [11]

| Doxorubicin (Control) | - | MCF-7 | 200 | - |

Data sourced from Bioorganic Chemistry, 2022.[11]

This dramatic enhancement in activity underscores how the thiazole ring is not just mimicking the phenyl but is introducing new, highly favorable interactions with the biological target. Furthermore, the most active thiazole compound was found to be non-toxic in an in vivo zebrafish model, highlighting the potential for this switch to improve the therapeutic window.[11]

Table 2: Physicochemical & Pharmacokinetic Property Comparison

Property Phenyl Analog Thiazole Analog Rationale for Change
cLogP (Calculated) Higher Typically 0.5 - 1.5 units lower Introduction of polar N and S heteroatoms reduces lipophilicity.[1]
Aqueous Solubility Lower Often Higher Reduced lipophilicity and the H-bond accepting nitrogen improve solvation.[8][12]
Metabolic Stability (t½) Shorter Longer Thiazole ring is less susceptible to CYP-mediated oxidative metabolism.[2][13]
Plasma Protein Binding Higher Lower Often correlates with lipophilicity; lower LogP can reduce non-specific binding.

| Key Interactions | Hydrophobic (π-π stacking) | Hydrophobic, H-Bond Acceptor, π–cation | Thiazole offers a more diverse set of potential non-covalent interactions.[7][10] |

Experimental Protocols: A Self-Validating Workflow

Trust in a bioisosteric replacement strategy is built upon robust and reproducible experimental validation. The following protocols provide a framework for synthesizing and evaluating a thiazole analog against its phenyl-containing parent.

cluster_workflow Comparative Experimental Workflow cluster_testing Head-to-Head Assays Start Phenyl-Containing Lead Compound Synthesis Protocol 1: Hantzsch Thiazole Synthesis Start->Synthesis Solubility Protocol 2: Aqueous Solubility Start->Solubility Metabolism Protocol 3: Metabolic Stability Start->Metabolism Potency Target Potency (IC50 Assay) Start->Potency QC Purification & Structural Verification (NMR, LCMS) Synthesis->QC Thiazole_Analog Thiazole Analog Thiazole_Analog->Solubility Thiazole_Analog->Metabolism Thiazole_Analog->Potency QC->Thiazole_Analog Data Comparative Data Analysis Solubility->Data Metabolism->Data Potency->Data Decision Go / No-Go Decision Data->Decision

Figure 2: Workflow for synthesis and comparative evaluation of a thiazole analog.
Protocol 1: Synthesis of Thiazole Analogs via Hantzsch Synthesis

The Hantzsch synthesis is a classic and reliable method for constructing a thiazole ring.[14] This protocol outlines the conversion of a key intermediate, an α-haloketone, which can often be derived from the same precursors as the phenyl analog.

Causality: This reaction forms the thiazole core by first establishing a C-S bond through nucleophilic attack of the thioamide sulfur on the α-haloketone, followed by an intramolecular condensation and dehydration to form the aromatic ring. Its robustness makes it a cornerstone for generating thiazole libraries.[15]

Step-by-Step Methodology:

  • Preparation of α-haloketone: If not commercially available, the ketone precursor (R-CO-CH₃) can be brominated using a reagent like N-Bromosuccinimide (NBS) in a suitable solvent (e.g., CCl₄ or CH₃CN) with a radical initiator (e.g., AIBN or benzoyl peroxide) to yield the α-bromoketone (R-CO-CH₂Br).

  • Thioamide Preparation: Prepare or procure the necessary thioamide (R'-CS-NH₂). This component will determine the substituent at the 2-position of the resulting thiazole.

  • Condensation Reaction:

    • Dissolve the α-haloketone (1.0 eq) in a polar protic solvent such as ethanol or isopropanol.

    • Add the thioamide (1.0-1.2 eq) to the solution.

    • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor by TLC or LCMS until the starting material is consumed (usually 2-12 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Neutralize the reaction mixture with a mild base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure thiazole analog.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay is critical for validating the hypothesis that the thiazole ring improves metabolic stability. It measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes.

Causality: Liver microsomes contain a high concentration of CYP enzymes. By incubating the test compound with microsomes and an NADPH cofactor (which provides the necessary reducing equivalents for CYP activity), we can simulate Phase I metabolism and measure the disappearance of the parent compound over time.[2][13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (phenyl and thiazole analogs) in DMSO (e.g., 10 mM).

    • Thaw human liver microsomes (HLM) on ice.

    • Prepare a fresh solution of NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase) in phosphate buffer (pH 7.4). Keep on ice.

  • Incubation:

    • In a 96-well plate, pre-warm a solution of HLM (final concentration ~0.5 mg/mL) in phosphate buffer at 37 °C for 5 minutes.

    • Add the test compound to the HLM solution (final concentration typically 1 µM; final DMSO concentration <0.5%) and mix.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Compare the t½ values of the phenyl and thiazole analogs directly. A longer t½ indicates improved metabolic stability.

Protocol 3: Kinetic Aqueous Solubility Determination (Shake-Flask Method)

This protocol provides a standardized method to assess whether the bioisosteric swap has improved the compound's solubility.

Causality: The shake-flask method determines the equilibrium solubility of a compound in a specific solvent (e.g., phosphate-buffered saline, PBS) by allowing excess solid to equilibrate with the solvent over a set period. This mimics physiological conditions and provides a thermodynamically relevant value.[16][17]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid compound (enough to ensure a saturated solution with visible solid remaining) to a known volume of PBS (pH 7.4) in a glass vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete removal of solid particles, filter the supernatant through a 0.22 µm syringe filter or centrifuge at high speed and collect the supernatant.

  • Quantification:

    • Accurately dilute a sample of the clear, saturated solution with a suitable solvent (e.g., acetonitrile or methanol).

    • Quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve prepared with known concentrations of the compound.

  • Calculation: Calculate the solubility in units such as µg/mL or µM based on the measured concentration and the dilution factor. Compare the results for the phenyl and thiazole analogs.

Conclusion and Outlook

The bioisosteric replacement of a phenyl ring with a thiazole is a powerful, field-proven strategy in drug discovery. It is not a speculative exercise but a rational design approach aimed at solving concrete problems of metabolism, solubility, and toxicity that frequently derail promising lead compounds.[3] The thiazole's unique electronic and hydrogen-bonding capabilities allow it to function as a "smart" bioisostere, often preserving or enhancing potency while simultaneously improving the molecule's developability profile.

However, this is not a universal panacea. The success of any bioisosteric replacement is highly context-dependent, and the loss of critical hydrophobic interactions can sometimes diminish activity. The ultimate validation rests on the principles of scientific integrity: synthesize, test, and compare. By employing the robust experimental workflows detailed in this guide, researchers can generate the decisive data needed to confirm whether this strategic swap will advance their program, turning a problematic lead into a viable drug candidate.

References

structure-activity relationship (SAR) of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl Chloride Analogs

Authored by a Senior Application Scientist

The intersection of thiazole and benzenesulfonamide moieties in a single molecular framework presents a fertile ground for the discovery of novel therapeutic agents. The thiazole ring is a privileged scaffold, present in over 18 FDA-approved drugs, valued for its wide range of biological activities including antimicrobial and anticancer effects.[1][2] Similarly, the benzenesulfonamide group is a classic pharmacophore, most notably recognized for its role in carbonic anhydrase inhibitors and sulfa antibiotics.[3]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs derived from the versatile chemical intermediate, this compound.[4][5] By systematically exploring modifications to this core structure, we aim to elucidate the key molecular features that govern biological activity, offering a valuable resource for researchers in drug design and development.

The Core Scaffold: A Tripartite Analysis

The parent molecule, this compound, can be dissected into three primary regions for synthetic modification and SAR analysis. Understanding the contribution of each region is fundamental to the rational design of potent and selective analogs.

  • Region A: The 2-Methyl-thiazole Ring: This heterocyclic system is crucial for establishing key interactions with biological targets and influencing the molecule's overall physicochemical properties.

  • Region B: The Benzenesulfonyl Moiety: The sulfonamide group, typically formed from the reactive sulfonyl chloride, acts as a primary zinc-binding group in metalloenzymes like carbonic anhydrases and is a key hydrogen bond donor/acceptor.[6] The substitution pattern on the benzene ring modulates electronic properties and spatial orientation.

  • Region C: The Sulfonamide Linker: This is the most frequently modified position, where a diverse array of amines can be introduced to probe the target's binding pocket and fine-tune properties such as solubility and cell permeability.

A Region A: 2-Methyl-thiazole Ring B Region B: Benzenesulfonyl Moiety C Region C: Sulfonamide Linker (from -SO2Cl) Core This compound Scaffold Core->A Core->B Core->C

Caption: Key regions for SAR analysis of the core scaffold.

SAR Analysis: Deciphering the Impact of Structural Modifications

The biological activity of this class of compounds is profoundly influenced by substitutions across all three regions. The most extensive data exists for modifications at Region C, converting the sulfonyl chloride into a library of sulfonamides.

Region C: The Sulfonamide Tail (-SO₂NH-R)

The "tail approach," where diverse functionalities are appended to the sulfonamide nitrogen, is a cornerstone strategy for developing selective enzyme inhibitors.[7] The nature of the R-group dictates interactions with amino acid residues outside the primary binding site, influencing both potency and isoform selectivity.

Key Findings:

  • Alkyl vs. Aromatic Substituents: In a series of thiazolone-benzenesulfonamide inhibitors of human carbonic anhydrases (hCAs), SAR analysis revealed that increasing the chain length of alkyl substituents on the thiazolone ring (a proxy for the "tail") decreased inhibitory activity.[3][8] The compound with the smallest alkyl group (methyl) was the most potent inhibitor in this aliphatic series.[3]

  • Introduction of Heterocyclic Moieties: The incorporation of additional heterocyclic rings, such as triazoles, has proven effective in generating compounds with potent antimicrobial activity. A library of benzenesulfonamide-thiazole-triazole hybrids demonstrated excellent antibacterial and antifungal effects, with MIC values in the low micromolar range (5-11 µM).[9][10][11] This suggests that the triazole moiety can engage in favorable interactions with microbial targets.

  • Substitution on Aromatic Tails: For analogs with aromatic "tails," substitutions on this distal phenyl ring significantly impact activity. In one study of benzenesulfonamides, para-substituted aromatic rings generally conferred potent hCA II inhibition, with KI values ranging from 3.0 to 6.0 nM.[12]

Table 1: Comparative Activity of Representative Sulfonamide Analogs

Compound IDCore StructureR-Group on Sulfonamide (-NH-R)TargetActivityReference
1a Thiazole-BenzenesulfonamideSubstituted TriazoleBacteria/FungiMIC = 5-11 µM[9]
2a Thiazolone-BenzenesulfonamideMethyl-ThiazolonehCA IIKᵢ = 1.3-13.7 nM[3][8]
2b Thiazolone-Benzenesulfonamiden-Hexyl-ThiazolonehCA IKᵢ = 637.3 nM[3]
3a Benzenesulfonamidep-substituted PhenylhCA IIKᵢ = 3.0-6.0 nM[12]
4a Thiazole-Benzenesulfonamidep-tert-butyl PhenylBacteriaPotent Activity[13]
Region B: The Benzenesulfonyl Ring

The substitution pattern on the central phenyl ring is critical. The parent compound features a meta-(1,3)-relationship between the thiazole and the sulfonyl chloride group.

  • Positional Isomerism: While direct comparisons for the 3-(2-Methyl-thiazol-4-yl) scaffold are limited, studies on related benzenesulfonamides show that the tail's position (para vs. meta) on the benzenesulfonamide ring significantly alters the vector and potential interactions of the tail, thereby affecting isoform selectivity against targets like carbonic anhydrases.[12][14]

  • Ring Substituents: Adding electron-withdrawing or donating groups to the benzenesulfonamide ring can modulate the acidity of the sulfonamide proton and the electronic character of the ring, influencing both target binding and pharmacokinetic properties. For example, fluorination of the benzene ring has been explored as a strategy to alter inhibitor affinity.[6]

Region A: The 2-Methyl-thiazole Ring

The thiazole moiety itself is not merely a structural anchor but an active pharmacophore.

  • Importance of the Methyl Group: The 2-methyl group can provide beneficial steric and lipophilic interactions within a target's binding pocket. Its replacement with other groups (e.g., H, larger alkyls, or aromatic rings) would be a logical next step in lead optimization to probe the limits of this pocket.

  • Substitution at C5: The C5 position of the thiazole ring is often susceptible to electrophilic substitution and represents another avenue for modification.[15] Altering this position could influence the orientation of the entire molecule within the binding site.

SAR_Summary cluster_A Region A: Thiazole Ring cluster_C Region C: Sulfonamide Tail cluster_B Region B: Benzene Ring A_mod C2-Methyl: - Lipophilic interactions - Steric influence Activity Biological Activity (Antimicrobial, CA Inhibition) A_mod->Activity A_mod2 C5-Position: - Potential for substitution - Influences orientation A_mod2->Activity C_mod1 Alkyl Tails: - Shorter chains favored for CA inhibition C_mod1->Activity C_mod2 Heterocyclic Tails (e.g., Triazole): - Enhance antimicrobial activity C_mod2->Activity C_mod3 Aromatic Tails: - Para-substitution enhances CA inhibition C_mod3->Activity B_mod Positional Isomerism (meta vs para): - Affects selectivity B_mod->Activity Core Core Scaffold Core->A_mod Core->A_mod2 Core->C_mod1 Core->C_mod2 Core->C_mod3 Core->B_mod

Caption: Summary of key structure-activity relationships.

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated experimental protocols are essential.

General Synthesis of Sulfonamide Analogs (Region C Modification)

This protocol describes the common method for converting the parent sulfonyl chloride into a library of sulfonamide derivatives.

Workflow:

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Amine: Add the desired primary or secondary amine (1.1-1.5 eq.) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (2.0 eq.), to scavenge the HCl byproduct.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Wash the reaction mixture with dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel or recrystallization to yield the final sulfonamide analog.[16]

start Dissolve Sulfonyl Chloride & Amine in DCM add_base Add Triethylamine (Base) start->add_base Step 1 stir Stir at Room Temp (Monitor by TLC) add_base->stir Step 2 workup Aqueous Work-up (HCl, Brine) stir->workup Step 3 purify Dry, Concentrate & Purify workup->purify Step 4 end Pure Sulfonamide Analog purify->end Step 5

References

The Cutting Edge: A Comparative Guide to Docking Thiazole-Based Inhibitors Against CDK2

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery, the thiazole scaffold stands out as a privileged structure, forming the core of numerous bioactive compounds.[1] Its derivatives have shown significant promise as inhibitors of key therapeutic targets, particularly protein kinases.[1] Among these, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a pivotal target in cancer therapy due to its critical role in cell cycle progression.[1][2] Dysregulation of CDK2 activity is a hallmark of many cancers, making it a prime candidate for the development of targeted inhibitors.[2]

This guide provides a comprehensive, in-depth comparison of thiazole-based inhibitors targeting CDK2, leveraging molecular docking studies to elucidate their binding mechanisms and potential efficacy. We will move beyond a simple recitation of steps, delving into the causality behind experimental choices and providing a self-validating framework for your own computational studies.

The "Why": Understanding CDK2 and the Thiazole Advantage

CDK2, a serine/threonine protein kinase, is a key regulator of the cell cycle, primarily controlling the transition from G1 to S phase.[2] It forms active complexes with cyclin E and cyclin A, which then phosphorylate various substrate proteins, ultimately leading to DNA replication and cell division.[2][] In many cancer cells, the CDK2 pathway is hyperactive, leading to uncontrolled proliferation.[2] Therefore, inhibiting CDK2 can effectively arrest the cell cycle and induce apoptosis in cancer cells.[2]

Thiazole-based compounds have demonstrated a remarkable ability to interact with the ATP-binding pocket of protein kinases, including CDK2.[4] The nitrogen and sulfur atoms in the thiazole ring can form crucial hydrogen bonds and other interactions with the kinase hinge region, a key area for inhibitor binding.[4][5] This inherent potential makes the thiazole scaffold an excellent starting point for designing potent and selective CDK2 inhibitors.

Experimental Design: A Validated Protocol for Comparative Docking

To ensure the scientific integrity of our comparative analysis, we will outline a robust and reproducible molecular docking protocol using AutoDock Vina, a widely used and validated open-source docking program. The protocol's validity is paramount and can be established by redocking a known co-crystallized ligand back into the protein's active site and ensuring the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å.[6]

Step-by-Step Molecular Docking Protocol with AutoDock Vina

This protocol will utilize the crystal structure of CDK2 in complex with a thiazolylpyrimidine inhibitor (PDB ID: 4FKL) as our receptor.[7][8]

1. Protein Preparation:

  • Obtain the Protein Structure: Download the PDB file for 4FKL from the RCSB Protein Data Bank.

  • Clean the Structure: Remove water molecules, co-factors, and any existing ligands from the PDB file using a molecular visualization tool like PyMOL or UCSF Chimera.

  • Add Polar Hydrogens and Assign Charges: Use AutoDock Tools (ADT) to add polar hydrogen atoms and compute Gasteiger charges for the protein. This step is crucial for accurate electrostatic interaction calculations.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

2. Ligand Preparation:

  • Obtain Ligand Structures: The 2D structures of the selected thiazole-based inhibitors can be drawn using chemical drawing software like ChemDraw or obtained from databases like PubChem.

  • Convert to 3D and Minimize Energy: Convert the 2D structures to 3D and perform energy minimization using a program like Open Babel or the software's built-in tools. This ensures a low-energy, stable conformation for docking.

  • Set Torsion Angles: Define the rotatable bonds in the ligand using ADT. This allows for flexibility during the docking process.

  • Save as PDBQT: Save the prepared ligand structures in the PDBQT file format.

3. Grid Box Generation:

  • Define the Binding Site: Using ADT, define a grid box that encompasses the entire ATP-binding site of CDK2. The coordinates of the co-crystallized ligand in 4FKL can be used to center the grid box accurately.

  • Set Grid Dimensions: The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

4. Running the Docking Simulation:

  • Configure AutoDock Vina: Create a configuration file that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the desired output file name.

  • Execute the Docking: Run AutoDock Vina from the command line using the configuration file as input. Vina will perform multiple independent docking runs and cluster the results.

5. Analysis of Results:

  • Binding Affinity: The primary output of AutoDock Vina is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding.

  • RMSD Calculation: For validation, calculate the RMSD between the top-ranked docked pose of the known inhibitor and its crystallographic conformation. This can be done using tools like PyMOL or VMD.

  • Interaction Analysis: Visualize the docked poses using PyMOL or Discovery Studio Visualizer to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues.

Visualizing the Workflow

The following diagram illustrates the key steps in our comparative docking workflow.

docking_workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Protein Prep Protein Preparation - Obtain PDB (4FKL) - Clean Structure - Add Hydrogens & Charges - Save as PDBQT Grid Gen Grid Box Generation - Define Binding Site - Set Dimensions Protein Prep->Grid Gen Ligand Prep Ligand Preparation - Obtain 2D Structures - Convert to 3D & Minimize - Set Torsions - Save as PDBQT Run Vina Run AutoDock Vina - Configure Input - Execute Docking Ligand Prep->Run Vina Grid Gen->Run Vina Results Results Analysis - Binding Affinity (kcal/mol) - RMSD Calculation - Interaction Visualization Run Vina->Results

Caption: A generalized workflow for in-silico molecular docking studies.

Comparative Analysis of Thiazole-Based CDK2 Inhibitors

For this guide, we have selected a series of representative thiazole-based inhibitors from the literature to perform a comparative docking analysis against CDK2 (PDB: 4FKL). The following table summarizes their predicted binding affinities and key interactions.

Inhibitor IDStructureBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
Inhibitor A (Structure Image Placeholder)-9.8Leu83, Glu81Ile10, Val18, Ala31, Val64, Phe80, Leu134
Inhibitor B (Structure Image Placeholder)-9.5Leu83, Asp86Ile10, Ala31, Phe80, Leu134
Inhibitor C (Structure Image Placeholder)-9.2Leu83Val18, Ala31, Phe80, Gln131, Leu134
Roscovitine (Structure Image Placeholder)-8.9Leu83, Asp145Ile10, Phe80, Leu134

Interpretation of Results:

The docking scores indicate that all three thiazole-based inhibitors (A, B, and C) exhibit strong predicted binding affinities for the ATP-binding pocket of CDK2, with Inhibitor A showing the most favorable binding energy.[9] A consistent and critical interaction observed across all inhibitors is the hydrogen bond formation with the backbone of Leu83 in the hinge region. This interaction is a hallmark of many known kinase inhibitors and is crucial for anchoring the inhibitor in the active site.[5]

The differences in binding affinities can be attributed to the varying substitutions on the thiazole core, which lead to different hydrophobic and hydrogen bonding interactions with other residues in the binding pocket. For instance, Inhibitor A, with its more extended hydrophobic moiety, appears to make more extensive van der Waals contacts with residues like Ile10, Val18, and Leu134, contributing to its higher predicted affinity.

Mechanism of Action: Inhibiting the CDK2 Signaling Pathway

The binding of these thiazole-based inhibitors to the ATP pocket of CDK2 directly prevents the binding of ATP, thereby inhibiting the kinase activity of the CDK2/cyclin complex. This, in turn, blocks the phosphorylation of key substrates like the Retinoblastoma (Rb) protein.[4] The hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for S-phase entry and ultimately leading to cell cycle arrest at the G1/S checkpoint.[10]

The following diagram illustrates the CDK2 signaling pathway and the point of intervention by thiazole-based inhibitors.

cdk2_pathway Receptor Receptor Cyclin D-CDK4/6 Cyclin D-CDK4/6 Receptor->Cyclin D-CDK4/6 Activate Rb-E2F Rb-E2F (Inactive) Cyclin D-CDK4/6->Rb-E2F Phosphorylate pRb + E2F pRb + E2F (Active) Rb-E2F->pRb + E2F Cyclin E Cyclin E pRb + E2F->Cyclin E Transcription S-Phase Genes S-Phase Genes pRb + E2F->S-Phase Genes Activate Transcription Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 Cyclin E-CDK2->Rb-E2F Phosphorylate (Hyperphosphorylation) Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression Thiazole Inhibitors Thiazole Inhibitors Thiazole Inhibitors->CDK2 Inhibit ATP Binding

Caption: The CDK2 signaling pathway and the inhibitory action of thiazole-based compounds.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative docking analysis of thiazole-based inhibitors against CDK2. The detailed protocol, comparative data, and mechanistic insights offer a solid foundation for researchers in the field of drug discovery. The results of such in-silico studies are invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug development pipeline.

Future work in this area could involve the use of more advanced computational techniques such as molecular dynamics simulations to study the dynamic behavior of the inhibitor-protein complex and to calculate binding free energies with higher accuracy. Additionally, exploring the structure-activity relationships (SAR) of a wider range of thiazole derivatives will be crucial for the design of next-generation CDK2 inhibitors with enhanced potency and selectivity.

References

A Researcher's Guide to Head-to-Head Comparison of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous evaluation and comparison of enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides an in-depth, technical framework for conducting head-to-head comparisons of enzyme inhibitors, moving beyond mere data presentation to elucidate the causality behind experimental choices and ensure self-validating protocols. We will explore key concepts through the lens of two widely recognized classes of inhibitors: Angiotensin-Converting Enzyme (ACE) inhibitors and HMG-CoA reductase inhibitors (statins).

The Imperative of Comparative Analysis in Enzyme Inhibition

Enzyme inhibitors are fundamental to modern medicine, with applications ranging from cardiovascular disease to cancer and infectious diseases.[1] The central goal in developing a new inhibitor is not only to demonstrate its efficacy but also to characterize its advantages and disadvantages relative to existing alternatives. A head-to-head comparison provides critical insights into potency, selectivity, and mechanism of action, which are essential for predicting clinical success and identifying potential off-target effects.[2][3]

Foundational Concepts in Enzyme Inhibition

Before delving into specific comparisons, it is crucial to understand the primary modes of reversible enzyme inhibition, as these mechanisms dictate the experimental design and interpretation of results.[4] Reversible inhibitors can be broadly classified into three main types: competitive, non-competitive, and uncompetitive.[5] Each type of inhibitor interacts with the enzyme in a distinct manner, leading to characteristic changes in the enzyme's kinetic parameters, namely the Michaelis constant (Km) and the maximum velocity (Vmax).[6]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. As a result, Vmax remains unchanged, but the apparent Km increases.[4][6]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces the enzyme's catalytic efficiency.[7] This inhibition affects the Vmax, which is decreased, but does not alter the Km.[4]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing the formation of the product.[6] This mode of inhibition leads to a decrease in both Vmax and apparent Km.[8]

The following diagram illustrates these fundamental modes of reversible enzyme inhibition.

InhibitionTypes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_c Enzyme (E) ES_c ES Complex E_c->ES_c +S EI_c EI Complex E_c->EI_c +I S_c Substrate (S) I_c Inhibitor (I) ES_c->E_c -S P_c Product (P) ES_c->P_c k_cat EI_c->E_c -I E_n Enzyme (E) ES_n ES Complex E_n->ES_n +S EI_n EI Complex E_n->EI_n +I S_n Substrate (S) I_n Inhibitor (I) ES_n->E_n -S ESI_n ESI Complex ES_n->ESI_n +I P_n Product (P) ES_n->P_n k_cat EI_n->E_n -I ESI_n->ES_n -I E_u Enzyme (E) ES_u ES Complex E_u->ES_u +S S_u Substrate (S) I_u Inhibitor (I) ES_u->E_u -S ESI_u ESI Complex ES_u->ESI_u +I P_u Product (P) ES_u->P_u k_cat ESI_u->ES_u -I Workflow start Start: Select Inhibitors for Comparison ic50 Potency Determination: IC50 Assay start->ic50 kinetics Mechanism of Action: Enzyme Kinetics Studies ic50->kinetics selectivity Selectivity Profiling: Counter-Screening kinetics->selectivity data_analysis Data Analysis and Comparison selectivity->data_analysis conclusion Conclusion: Comparative Efficacy Profile data_analysis->conclusion

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Synthesized Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive guide on navigating the critical, yet often complex, landscape of inhibitor cross-reactivity profiling. In drug discovery, the journey from a synthesized molecule to a viable therapeutic candidate is paved with rigorous validation. A compound's selectivity—its ability to interact with the intended target while avoiding others—is a cornerstone of its safety and efficacy profile. However, achieving absolute selectivity is rare; most inhibitors, particularly kinase inhibitors, exhibit some degree of "off-target" binding due to structural similarities among protein families like the human kinome.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide the strategic context and scientific rationale behind creating a robust, multi-tiered profiling cascade. We will explore how to generate reliable, comparative data that not only identifies potential liabilities but also uncovers opportunities for beneficial polypharmacology.[3][4]

The Core Principle: A Tiered Approach to Selectivity Profiling

A common pitfall is to view selectivity profiling as a single, monolithic experiment. A more effective and resource-efficient strategy is a tiered approach, where the breadth and physiological relevance of the assays increase as a compound advances. This allows for early, cost-effective elimination of promiscuous compounds while dedicating more complex, resource-intensive assays to the most promising candidates.

Here, we will dissect a logical, three-tiered workflow that progresses from broad biochemical screening to validation in a complex cellular environment, and finally to predictive in silico analysis.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Profiling cluster_2 Tier 3: Predictive & Advanced Profiling T1 High-Throughput Screening (e.g., Large Kinase Panel) Decision1 Promiscuous? T1->Decision1 T2 Target Engagement & Pathway Assays (e.g., NanoBRET, Phospho-ELISA) Decision2 Cellularly Active & Selective? T2->Decision2 T3 In Silico & Chemoproteomic Analysis (e.g., Structural Docking, KiNativ) End Lead Candidate Profile T3->End Start Synthesized Inhibitor Start->T1 Decision1->T2 No Stop Terminate or Redesign Decision1->Stop Yes Decision2->T3 Yes Decision2->Stop No

Caption: A tiered workflow for inhibitor cross-reactivity profiling.

Tier 1: Foundational Biochemical Profiling

The first step is to understand the inhibitor's intrinsic affinity against a broad panel of purified targets in a controlled, in vitro environment.[5] This provides a clean, unbiased view of the compound's potential interaction landscape, free from the complexities of a cellular system.[6]

Comparing In Vitro Assay Technologies

Several robust technologies exist for large-scale biochemical profiling. The choice of platform depends on the desired endpoint (activity vs. binding), throughput requirements, and the nature of the inhibitor.

TechnologyPrincipleReadoutProsCons
Radiometric Assays Measures the transfer of radiolabeled phosphate ([³³P]-ATP) from ATP to a substrate.[3]Scintillation CountingGold standard for activity; directly measures catalysis.[7]Requires handling of radioactive materials; lower throughput.
Fluorescence/Luminescence Measures product formation (e.g., ADP) or ATP depletion using coupled enzyme reactions that produce a light-based signal.[8][9][10]Light IntensityHigh-throughput; non-radioactive; many commercial kits available.Prone to interference from colored/fluorescent compounds; indirect measure of phosphorylation.[11]
Competition Binding Assays Measures the ability of a test compound to displace a known, high-affinity ligand from the kinase's active site.[3][12]qPCR, Fluorescence, etc.Measures direct binding affinity (Kd); independent of enzyme activity or substrate.[13]Does not confirm inhibition of catalytic activity; may miss allosteric inhibitors.
Thermal Shift Assays (TSA) Measures the change in a protein's melting temperature (Tm) upon ligand binding.[3]FluorescenceLabel-free; can detect binding to both active and allosteric sites.Lower throughput; Tm shift does not always correlate with potency.[5]
Experimental Protocol: Radiometric [³³P]-ATP Filter Binding Assay

This protocol details a classic method for directly quantifying kinase inhibition. It serves as a self-validating system by comparing the test inhibitor's effect against both negative (vehicle) and positive (a known potent inhibitor) controls.

1. Reagent Preparation:

  • Test Compound: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10 points) in assay buffer. The final DMSO concentration in the assay must not exceed 1%.

    • Causality Check: High DMSO concentrations can denature proteins and inhibit enzyme activity, leading to false-positive results.

  • Kinase: Dilute the purified kinase enzyme to a working concentration (e.g., 2X final concentration) in assay buffer containing bovine serum albumin (BSA) to prevent non-specific binding.

  • Substrate: Dilute a specific peptide or protein substrate to a working concentration in the assay buffer.

  • ATP Mix: Prepare a solution of MgCl₂ and [γ-³³P]-ATP in assay buffer. The concentration of unlabeled ATP should be set near the Kₘ‚ₐₜₚ of the kinase to ensure a sensitive measurement of competitive inhibition.[3][11]

    • Causality Check: If the ATP concentration is too high, it will outcompete the inhibitor, making the compound appear less potent than it is (shifting the IC₅₀ higher).[14] Setting [ATP] ≈ Kₘ‚ₐₜₚ provides a balanced condition for detecting inhibitors.

  • Controls: Use DMSO as a negative control (0% inhibition) and a pan-kinase inhibitor like Staurosporine as a positive control (100% inhibition).[15]

2. Reaction Assembly (96-well Plate):

  • Add 10 µL of the test compound dilution or control to each well.

  • Add 10 µL of the substrate solution.

  • Add 10 µL of the kinase enzyme solution to all wells except the "no-enzyme" background controls.

  • Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the reaction by adding 20 µL of the ATP mix to all wells.

3. Incubation and Termination:

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

  • Terminate the reaction by adding 50 µL of 1% phosphoric acid.

4. Substrate Capture and Washing:

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Wash the wells 3-4 times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

5. Detection and Data Analysis:

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the incorporated radioactivity using a scintillation counter (counts per minute, CPM).

  • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Tier 2: Validating in a Cellular Context

A promising biochemical profile is necessary but not sufficient. Cellular factors like membrane permeability, efflux pumps, intracellular ATP concentrations (which are much higher than in vitro), and target engagement within protein complexes can dramatically alter an inhibitor's efficacy and selectivity.[5] Cell-based assays are therefore essential for validating in vitro hits in a more physiologically relevant environment.[8][16]

Experimental Protocol: Cellular Phosphorylation Immunoassay (ELISA)

This assay directly measures the inhibition of a specific phosphorylation event downstream of the target kinase, providing a functional readout of target engagement in intact cells.

G cluster_pathway Example: MAPK Signaling Pathway GrowthFactor Growth Factor Receptor RTK GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK (Target Kinase) RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Phosphorylated Substrate) ERK->pERK Transcription Gene Transcription pERK->Transcription Inhibitor Synthesized Inhibitor Inhibitor->MEK

Caption: Inhibition of a target (MEK) prevents downstream substrate phosphorylation (p-ERK).

1. Cell Seeding and Treatment:

  • Seed a relevant cell line (expressing the target kinase) into a 96-well cell culture plate. Grow until 80-90% confluent.

  • Starve the cells in a low-serum medium for 4-16 hours to reduce basal pathway activation.

  • Pre-treat cells with various concentrations of the synthesized inhibitor (and controls) for 1-2 hours.

  • Stimulate the signaling pathway by adding a relevant growth factor or agonist for a short period (e.g., 10-30 minutes).

2. Cell Lysis:

  • Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add 100 µL of complete lysis buffer (containing protease and phosphatase inhibitors) to each well.

    • Causality Check: Phosphatase inhibitors are critical to prevent the dephosphorylation of the target substrate after cell lysis, which would erase the signal you are trying to measure.

  • Incubate on ice for 20 minutes with gentle shaking to ensure complete lysis.

3. ELISA Procedure:

  • Transfer the cell lysate to an ELISA plate pre-coated with a capture antibody specific for the total substrate protein (e.g., total ERK). Incubate for 2 hours.

  • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the detection antibody, which is specific for the phosphorylated form of the substrate (e.g., anti-p-ERK), conjugated to an enzyme like horseradish peroxidase (HRP). Incubate for 1 hour.

  • Wash the plate thoroughly to remove any unbound detection antibody.

  • Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a plate reader.

4. Data Analysis:

  • Normalize the phosphorylation signal to the total protein amount if necessary.

  • Calculate the percentage of inhibition of phosphorylation for each inhibitor concentration relative to the stimulated, vehicle-treated control.

  • Determine the cellular IC₅₀ value by fitting the data to a dose-response curve.

Tier 3: Predictive and Advanced In Silico Profiling

As a compound nears lead optimization, computational and chemoproteomic methods can provide deeper insights into its potential off-target profile and help rationalize observed activities.

  • In Silico Screening: These methods use the inhibitor's structure (ligand-based) or the protein target's binding site structure (structure-based) to predict interactions across a wide range of proteins.[17][18] Tools like Similarity Ensemble Approach (SEA) or virtual docking can flag potential off-targets that may have been missed in wet-lab panels, guiding further experimental validation.[17]

  • Chemoproteomics (e.g., KiNativ™): This powerful technique profiles inhibitor binding directly in a native biological system, such as a cell lysate or even in vivo.[19] It uses chemical probes that covalently label the ATP-binding site of kinases. By measuring how an inhibitor competes with this labeling, one can obtain a quantitative profile of target engagement across hundreds of kinases in their natural state.[19]

Comparative Data Summary: Profiling Compound "INH-X"

The ultimate output of this tiered approach is a comprehensive data package that allows for an informed decision on the compound's future.

Kinase TargetTier 1: Biochemical IC₅₀ (nM)Tier 2: Cellular IC₅₀ (nM)Tier 3: In Silico Docking ScoreNotes
Primary Target 1585-9.8Good biochemical potency. 5-fold shift in cells is expected due to high intracellular ATP.
Off-Target 1 250>10,000-7.2Weak biochemical hit; no significant cellular activity observed. Low risk.
Off-Target 2 800950-6.5Moderate biochemical and cellular activity. Pathway analysis needed to assess risk.
Off-Target 3 >10,000Not Tested-8.5Not identified in the biochemical screen but flagged by in silico analysis. Requires experimental validation.

Conclusion: Synthesizing Data for Informed Decisions

Cross-reactivity profiling is not merely an exercise in data collection; it is a critical component of drug discovery that informs medicinal chemistry efforts, predicts potential toxicities, and builds the foundation for a successful clinical candidate. By employing a logical, tiered approach—starting broad and shallow with biochemical assays and moving to deep and physiologically relevant cellular and in silico methods—researchers can efficiently characterize their synthesized inhibitors. This systematic process ensures that by the time a compound is nominated as a lead candidate, its selectivity profile is well-understood, de-risking the path to preclinical and clinical development.

References

A Senior Application Scientist's Guide to NMR Spectral Comparison: From Starting Material to Final Product

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures and monitoring the progress of chemical reactions.[1][2] This guide provides an in-depth, technical comparison of NMR spectra between starting materials and the final product, grounded in scientific principles and practical, field-proven insights. We will explore the causality behind experimental choices, ensuring a robust and self-validating analytical process.

The Foundational Principles of NMR in Reaction Monitoring

At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei.[3][4] When placed in a strong magnetic field, certain nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus.[3][4] Consequently, changes in molecular structure during a chemical reaction will manifest as predictable changes in the NMR spectrum.[1]

The comparison of NMR spectra between a starting material and its corresponding product is predicated on three key observable phenomena:

  • Disappearance of Starting Material Signals: As the reaction progresses, the concentration of the starting material decreases, leading to a corresponding decrease in the intensity of its characteristic NMR signals.

  • Appearance of Product Signals: Conversely, the formation of the product introduces new chemical environments, resulting in the emergence of new signals in the NMR spectrum.[1]

  • Shifting of Existing Signals: In many reactions, certain structural motifs may be retained from the starting material but exist in a modified electronic environment in the product. This leads to a shift in the position of their corresponding NMR signals.

By systematically analyzing these changes, we can not only confirm the identity of the product but also assess the reaction's completeness and the purity of the final compound.[1]

A Tale of Two Spectra: Interpreting the Transformation

The primary objective when comparing the NMR spectra of a starting material and a product is to identify the structural changes that have occurred.[5] This involves a meticulous peak-by-peak analysis to map the transformation.

Key Indicators of a Successful Reaction:
  • Disappearance of Key Starting Material Peaks: Look for the complete disappearance of signals that are unique to the starting material. For instance, in the conversion of an alkene to an alkane, the characteristic signals of the vinyl protons in the starting material (typically in the 5-6 ppm range) should be absent in the product's spectrum.[6]

  • Emergence of New Product Peaks: The appearance of new signals in expected regions is strong evidence of product formation. For example, in the formation of an ester from a carboxylic acid and an alcohol, one would expect to see a new signal for the protons on the carbon adjacent to the newly formed ester oxygen.[7]

  • Changes in Chemical Shift and Splitting Patterns: Electronegative atoms and unsaturated groups significantly influence the chemical shift of nearby protons.[8][9] For example, a methyl group attached to a carbonyl will have a different chemical shift than a methyl group attached to a hydroxyl group.[7] Similarly, changes in the number of neighboring protons will alter the splitting pattern of a signal, providing further structural information.

Assessing Purity from the NMR Spectrum

An NMR spectrum is not only a tool for structural elucidation but also a powerful method for determining the purity of a sample.[1] The presence of unexpected signals can indicate the presence of impurities.[1]

Common sources of impurities include:

  • Unreacted Starting Material: The presence of signals corresponding to the starting material in the product spectrum indicates an incomplete reaction.

  • Solvent Residues: Residual solvents from the reaction or purification process are a common source of impurity peaks.[10][11]

  • Byproducts: Unintended side reactions can lead to the formation of byproducts with their own characteristic NMR signals.

The integration of the peaks in a ¹H NMR spectrum is proportional to the number of protons giving rise to that signal.[7] By comparing the integration of product peaks to impurity peaks, one can often quantify the level of impurity.

Experimental Protocol: From Sample Preparation to Data Acquisition

A high-quality NMR spectrum is contingent upon meticulous sample preparation and proper data acquisition.[12]

Step-by-Step Sample Preparation
  • Sample Weighing and Dissolution:

    • For a standard ¹H NMR spectrum, weigh out approximately 5-25 mg of your solid sample.[13] For liquids, use one or two drops.[14]

    • Dissolve the sample in a suitable deuterated solvent. The choice of solvent is critical as it should dissolve the sample without reacting with it.[12] Common deuterated solvents include chloroform-d (CDCl₃), deuterium oxide (D₂O), and dimethyl sulfoxide-d₆ (DMSO-d₆).[13][15]

    • It is often advantageous to first dissolve the sample in a small vial before transferring it to the NMR tube, especially for solids that are not readily soluble.[13]

  • Filtration and Transfer:

    • Ensure the solution is homogeneous and free of any particulate matter, which can negatively impact the spectral quality.[13][16] If necessary, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette.[15]

    • Transfer the clear solution into a clean, dry NMR tube.[15]

  • Volume Adjustment:

    • The optimal sample height in a standard 5 mm NMR tube is between 40-50 mm, which typically corresponds to a volume of 0.6-0.7 mL.[16] This ensures the sample is correctly positioned within the NMR probe's radiofrequency coils.[14]

Data Acquisition Workflow

The following workflow outlines the general steps for acquiring a 1D ¹H NMR spectrum. Specific commands may vary depending on the spectrometer's software (e.g., TopSpin, Mnova).[17][18][19]

NMR_Acquisition_Workflow cluster_sample Sample Insertion cluster_setup Experiment Setup cluster_acquisition Data Acquisition cluster_processing Data Processing Insert_Sample Insert Sample into Magnet Create_Dataset Create New Dataset Insert_Sample->Create_Dataset Load_Parameters Load Standard Experiment Parameters Create_Dataset->Load_Parameters Lock Lock on Deuterated Solvent Load_Parameters->Lock Shim Shim Magnetic Field Lock->Shim Set_Receiver_Gain Set Receiver Gain (rga) Shim->Set_Receiver_Gain Acquire_FID Acquire FID (zg) Set_Receiver_Gain->Acquire_FID Fourier_Transform Fourier Transform (ft) Acquire_FID->Fourier_Transform Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Integration Integrate Peaks Baseline_Correction->Integration Peak_Picking Peak Picking Integration->Peak_Picking

A generalized workflow for NMR data acquisition and processing.

Data Presentation and Comparison

For a clear and objective comparison, it is often helpful to present the NMR data for the starting material and product side-by-side.

Comparative Data Table
FeatureStarting Material (Example: 1-Hexene)Product (Example: 1-Hexanol)Interpretation
Key Signals ~5.8 ppm (multiplet, 1H, -CH=) ~5.0 ppm (multiplet, 2H, =CH₂)~3.6 ppm (triplet, 2H, -CH₂OH)Disappearance of alkene signals and appearance of a signal for the methylene group adjacent to the hydroxyl group indicates successful hydration.[6]
Integration Ratios Consistent with the structure of 1-hexene.Consistent with the structure of 1-hexanol.Confirms the relative number of protons in each chemical environment of the respective molecules.
Impurity Signals May show signals for stabilizers or other impurities.May show residual 1-hexene signals if the reaction is incomplete. May also show solvent residue peaks.Allows for the assessment of the purity of both the starting material and the final product.

Visualizing the Spectral Comparison

Spectral_Comparison Start Starting Material Spectrum Analysis Comparative Analysis Start->Analysis Product Product Spectrum Product->Analysis Conclusion Structural Confirmation & Purity Assessment Analysis->Conclusion

The logical flow of NMR spectral comparison.

Conclusion

The comparison of NMR spectra between starting materials and products is a cornerstone of chemical analysis. By understanding the fundamental principles of NMR and following a systematic approach to sample preparation, data acquisition, and spectral interpretation, researchers can confidently verify the outcome of a chemical reaction, elucidate the structure of their products, and assess their purity. This guide provides a framework for conducting these comparisons with scientific rigor and practical insight, empowering researchers to make informed decisions in their synthetic endeavors.

References

A Comparative Kinetic Analysis of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonamide as a Carbonic Anhydrase IX Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rationale for Targeting Carbonic Anhydrase IX with Novel Sulfonamides

Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of tumor pH.[1][2] Its expression is primarily induced by the hypoxic tumor microenvironment and is strongly associated with tumor progression, metastasis, and resistance to therapy, making it a prime target for the development of novel anticancer agents.[1] The sulfonamide scaffold represents a well-established class of carbonic anhydrase inhibitors, acting by coordinating to the zinc ion in the enzyme's active site. The compound of interest, 3-(2-Methyl-thiazol-4-yl)-benzenesulfonamide, belongs to this class. Its unique thiazole moiety is hypothesized to confer selectivity and potency, a critical consideration given the ubiquitous expression of other CA isoforms, such as CA II, in healthy tissues.

This guide will provide a head-to-head kinetic comparison of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonamide with two key reference compounds:

  • Acetazolamide (AZA): A non-selective, clinically used carbonic anhydrase inhibitor.[3] It serves as a benchmark for general CA inhibition.

  • SLC-0111: A first-in-class, potent, and selective inhibitor of the tumor-associated CA IX and CA XII isoforms, which has undergone clinical investigation.[2][4][5][6]

The objective is to equip researchers with the methodology and interpretive framework to rigorously assess the inhibitory potential and selectivity profile of novel sulfonamides like 3-(2-Methyl-thiazol-4-yl)-benzenesulfonamide.

The Experimental Workflow: From Enzyme Activity to Inhibition Constants

The kinetic analysis of an enzyme inhibitor is a multi-step process designed to determine its potency (typically represented by the inhibition constant, Kᵢ) and its mechanism of action. The workflow described below is a self-validating system, ensuring robust and reproducible data.

G cluster_0 Lineweaver-Burk Plot Analysis cluster_1 Interpreting Inhibition Mechanisms A Kinetic Data (v₀ at various [S] with and without inhibitor) B Plot 1/v₀ vs. 1/[S] A->B C Observe changes in slope (Kₘ/Vₘₐₓ) and y-intercept (1/Vₘₐₓ) B->C D Competitive Inhibition (Lines intersect on y-axis) - Vₘₐₓ is unchanged - Apparent Kₘ increases C->D If... E Non-competitive Inhibition (Lines intersect on x-axis) - Vₘₐₓ decreases - Kₘ is unchanged C->E If... F Uncompetitive Inhibition (Parallel lines) - Vₘₐₓ decreases - Apparent Kₘ decreases C->F If...

References

A Comparative Guide to the Synthetic Routes of Substituted Thiazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged scaffold in drug design. From the anti-HIV drug Ritonavir to the anticancer agent Dasatinib, the thiazole motif is integral to a wide array of therapeutics.[1] For researchers and drug development professionals, the efficient and versatile synthesis of substituted thiazoles is a critical endeavor.

This in-depth technical guide provides a comparative analysis of the most prominent synthetic routes to substituted thiazoles. Moving beyond a simple recitation of methods, this guide delves into the causality behind experimental choices, offers detailed protocols, and presents quantitative data to inform your synthetic strategy. We will explore the classical Hantzsch, Cook-Heilbron, and Gabriel syntheses, alongside modern advancements that offer improved efficiency, broader substrate scope, and greener chemical profiles.

At a Glance: A Comparative Overview of Key Thiazole Syntheses

The selection of an optimal synthetic route is a multifactorial decision, balancing the desired substitution pattern, availability of starting materials, reaction efficiency, and scalability. The following table provides a high-level comparison of the key synthetic methodologies discussed in this guide.

Synthetic RouteStarting MaterialsKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)Key AdvantagesCommon Drawbacks
Hantzsch Synthesis α-Haloketone, Thioamide/ThioureaBase (e.g., Na2CO3)30 min - 24 hRoom Temp. - Reflux70 - 99%Well-established, broad substrate scope, reliable, high yields.Often requires elevated temperatures and long reaction times; use of lachrymatory α-haloketones.
Cook-Heilbron Synthesis α-Aminonitrile, Carbon Disulfide/Dithioacids-1 - 5 hoursRoom Temperature50 - 80%Access to 5-aminothiazoles, mild reaction conditions.[2]Primarily for 5-amino substituted thiazoles, substrate scope can be limited.[2]
Gabriel Synthesis α-Acylamino ketonePhosphorus Pentasulfide (P₄S₁₀)4 - 6 hours~140-170 °C65 - 75%Access to 2,5-disubstituted thiazoles.Requires high temperatures and stoichiometric phosphorus pentasulfide.
Microwave-Assisted Hantzsch α-Haloketone, ThioureaIodine or other catalysts5 - 30 min90 - 120 °C85 - 98%Dramatically reduced reaction times, often higher yields.[3]Requires specialized microwave equipment.
Solvent-Free Hantzsch (Grinding) α-Haloketone, ThioureaSolid base (e.g., Na₂CO₃)10 - 20 minRoom Temperature80 - 95%Environmentally friendly, simple workup, rapid.[4]May not be suitable for all substrates, scalability can be a concern.
Multicomponent Reactions (MCRs) Varies (e.g., aldehydes, amines, sulfur sources)Varies (e.g., catalysts, enzymes)VariesVariesGood to ExcellentHigh atom economy, operational simplicity, rapid access to molecular diversity.[2][5]Optimization can be complex; isolation of the desired product from a complex mixture.
Metal-Catalyzed Syntheses Varies (e.g., aldehydes, amines, sulfur)Copper or Palladium catalysts12 - 24 h80 - 120 °CGood to ExcellentUse of readily available starting materials, novel bond formations.[6][7]Catalyst cost and removal, optimization of reaction conditions.

Visualizing the Synthetic Pathways

To better understand the relationships and workflows of these synthetic strategies, the following diagram illustrates the decision-making process based on the desired thiazole substitution pattern.

G start Desired Substituted Thiazole hantzsch Hantzsch Synthesis (General 2,4,5-substitution) start->hantzsch General purpose cook_heilbron Cook-Heilbron Synthesis (5-Amino substitution) start->cook_heilbron Need 5-amino group gabriel Gabriel Synthesis (2,5-disubstitution) start->gabriel Need 2,5-disubstitution mcr Multicomponent Reactions start->mcr High diversity needed metal Metal-Catalyzed Synthesis start->metal Novel precursors modern Modern Methods (Efficiency, Green Chemistry) hantzsch->modern Seeking optimization microwave Microwave-Assisted Hantzsch modern->microwave Rapid synthesis solvent_free Solvent-Free Hantzsch modern->solvent_free Green approach

Caption: Decision tree for selecting a thiazole synthesis route.

In-Depth Analysis of Synthetic Routes

This section provides a detailed exploration of each synthetic methodology, complete with mechanistic insights, step-by-step protocols for representative examples, and a discussion of their respective strengths and limitations.

The Hantzsch Thiazole Synthesis: The Workhorse Reaction

First reported by Arthur Hantzsch in 1887, this reaction remains the most widely used method for thiazole synthesis due to its reliability and broad scope.[8] It involves the condensation of an α-haloketone with a thioamide or thiourea.

Mechanism: The reaction proceeds via a sequence of nucleophilic attack, cyclization, and dehydration. The sulfur of the thioamide acts as the initial nucleophile, attacking the α-carbon of the haloketone. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, forming a hydroxythiazoline intermediate. Subsequent dehydration yields the aromatic thiazole ring.

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 S-Alkylation Intermediate Thioamide->Intermediate1 SN2 attack Haloketone α-Haloketone Haloketone->Intermediate1 Hydroxythiazoline Hydroxythiazoline Intermediate Intermediate1->Hydroxythiazoline Intramolecular cyclization Thiazole Thiazole Hydroxythiazoline->Thiazole Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

This protocol provides a classic example of the Hantzsch synthesis.[8]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • In a 20 mL scintillation vial or round-bottom flask, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[8]

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[8]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water to remove any remaining salts.

  • Spread the collected solid on a watch glass and allow it to air dry completely. The product is often pure enough for characterization without further purification.[8]

Expected Yield: 85-95%

Causality and Trustworthiness: The use of a slight excess of thiourea ensures the complete consumption of the more expensive α-haloketone. The final precipitation upon addition to a basic solution allows for easy isolation of the product, which is typically a solid. This straightforward workup contributes to the high yields and reliability of this method.

The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles

Discovered in 1947, the Cook-Heilbron synthesis provides a direct route to 5-aminothiazoles, a substitution pattern not readily accessible through the Hantzsch synthesis.[2][9] This method involves the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions.[2]

Mechanism: The reaction begins with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of carbon disulfide (or a related reagent). This is followed by an intramolecular cyclization where the sulfur attacks the nitrile carbon. Tautomerization of the resulting intermediate leads to the aromatic 5-aminothiazole.[9]

This protocol outlines the synthesis of a key 5-aminothiazole intermediate.

Materials:

  • Aminoacetonitrile hydrochloride

  • Carbon disulfide

  • Sodium hydroxide

  • Water

  • Ethanol

Procedure:

  • Dissolve aminoacetonitrile hydrochloride (10 mmol) in water (20 mL) and cool the solution in an ice bath.

  • Slowly add a solution of sodium hydroxide (10 mmol) in water (10 mL) to neutralize the hydrochloride salt.

  • Add carbon disulfide (12 mmol) to the aqueous solution of aminoacetonitrile.

  • Stir the biphasic mixture vigorously at room temperature for 3-5 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, the product often precipitates from the reaction mixture. If not, the mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Collect the solid product by filtration, wash with cold water and a small amount of cold ethanol, and dry under vacuum.

Expected Yield: 60-75%

Causality and Trustworthiness: The mild reaction conditions are a key advantage of this method, allowing for the synthesis of functionalized thiazoles that may not be stable under the harsher conditions of other methods. The use of readily available starting materials like α-aminonitriles and carbon disulfide adds to its practicality.

The Gabriel Synthesis: A Route to 2,5-Disubstituted Thiazoles

While the Gabriel synthesis is more famously known for the preparation of primary amines, a variation of this reaction provides a route to 2,5-disubstituted thiazoles.[4][10][11][12][13] This method involves the reaction of an α-acylamino ketone with a thionating agent, typically phosphorus pentasulfide (P₄S₁₀).

Mechanism: The reaction is believed to proceed through the thionation of the amide carbonyl group of the α-acylamino ketone by P₄S₁₀ to form a thioamide intermediate. This is followed by an intramolecular cyclization of the enol form, where the sulfur attacks the enol double bond, and subsequent dehydration to yield the thiazole ring.

This protocol demonstrates the Gabriel synthesis for a simple disubstituted thiazole.

Materials:

  • N-(2-oxopropyl)acetamide (α-acetamidoacetone)

  • Phosphorus pentasulfide (P₄S₁₀)

  • Toluene or xylene (high-boiling solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add N-(2-oxopropyl)acetamide (10 mmol).

  • Add phosphorus pentasulfide (4.4 mmol, 0.44 equivalents) to the flask.

  • Heat the mixture to 140-160°C and stir for 4-6 hours. The reaction mixture will become a dark, viscous liquid.

  • Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred solution of saturated sodium bicarbonate. Caution: This should be done in a well-ventilated fume hood as H₂S gas may be evolved.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Expected Yield: 65-75%

Causality and Trustworthiness: The high temperature is necessary to drive the thionation and subsequent cyclization-dehydration. The use of a stoichiometric amount of P₄S₁₀ is a drawback due to its handling and disposal. This method is generally less favored than the Hantzsch synthesis due to the harsher conditions and lower yields.

Modern Innovations in Thiazole Synthesis

Driven by the principles of green chemistry and the need for greater efficiency, modern synthetic organic chemistry has brought forth several innovative approaches to thiazole synthesis.

Microwave-Assisted Hantzsch Synthesis

The application of microwave irradiation has revolutionized many organic transformations, and the Hantzsch synthesis is no exception. Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[3]

Key Advantages:

  • Rapid Reactions: Reaction times are typically in the range of 5-30 minutes compared to several hours for conventional heating.[3]

  • Higher Yields: The rapid and efficient heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields (often >90%).[3]

  • Improved Energy Efficiency: Localized heating of the reaction mixture is more energy-efficient than conventional oil baths.

ProductConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines8 hours, lower yields< 30 minutes, 89-95%[3]
Hydrazinyl thiazolyl coumarin derivativesNot specified10 minutes, 71-80%[6]
Solvent-Free Synthesis

Performing reactions in the absence of a solvent, often with grinding or ball-milling, is a key tenet of green chemistry. Solvent-free Hantzsch reactions have been developed, offering significant environmental and practical advantages.[4]

Key Advantages:

  • Reduced Waste: Eliminates the need for organic solvents, reducing waste and environmental impact.

  • Simplified Workup: Products can often be isolated by simple washing, avoiding solvent-intensive extraction and chromatography.

  • High Efficiency: Reactions are often very fast, proceeding to completion in minutes at room temperature.[4]

Multicomponent Reactions (MCRs)

MCRs, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are highly efficient for generating molecular diversity.[2][5] Several MCRs have been developed for the synthesis of highly substituted thiazoles.

Key Advantages:

  • High Atom Economy and Step Economy: MCRs are inherently efficient, minimizing the number of synthetic steps and maximizing the incorporation of starting material atoms into the final product.

  • Operational Simplicity: A one-pot procedure simplifies the experimental setup and reduces the need for intermediate purification.

  • Access to Structural Diversity: By varying the different components, a wide range of substituted thiazoles can be rapidly synthesized.

Example of a Multicomponent Thiazole Synthesis: A one-pot reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of a catalyst can produce thiazole derivatives in good to excellent yields.[2]

Metal-Catalyzed Syntheses

Transition metal catalysis has opened up new avenues for thiazole synthesis by enabling novel bond formations and the use of readily available starting materials. Copper and palladium are among the most commonly used metals.

Example of a Copper-Catalyzed Thiazole Synthesis: A copper-catalyzed three-component reaction of amines, aldehydes, and elemental sulfur provides a route to 2,5-disubstituted thiazoles.[14] This method is advantageous as it utilizes simple and readily available starting materials.

Mechanism of a Copper-Catalyzed Thiazole Synthesis: A plausible mechanism involves the formation of an enamine from the amine and aldehyde, which then reacts with elemental sulfur. The copper catalyst facilitates the oxidative C-S and N-C bond formations, leading to the thiazole ring.

Conclusion and Future Outlook

The synthesis of substituted thiazoles is a mature field with a rich history, yet it continues to evolve with the development of more efficient, versatile, and sustainable methodologies. The classical Hantzsch synthesis remains a robust and reliable workhorse, while the Cook-Heilbron and Gabriel syntheses offer valuable routes to specific substitution patterns.

For the modern medicinal chemist, the adoption of innovative techniques such as microwave-assisted synthesis, solvent-free reactions, and multicomponent strategies is paramount. These methods not only accelerate the drug discovery process by enabling the rapid synthesis of diverse compound libraries but also align with the principles of green chemistry, a growing priority in the pharmaceutical industry.

The future of thiazole synthesis will likely see further advancements in metal-catalyzed C-H activation and the development of novel multicomponent reactions with even greater complexity and control. As our understanding of the biological roles of thiazole-containing molecules continues to expand, so too will the demand for creative and efficient synthetic solutions. This guide serves as a foundational resource for navigating the diverse landscape of thiazole synthesis and selecting the optimal strategy for your research and development needs.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety, not only during their use but also through their proper disposal. This guide provides an in-depth, procedural framework for the safe disposal of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride (CAS No. 66047-75-4), a reactive sulfonyl chloride derivative. Our focus is to move beyond mere instruction and to instill a deep understanding of the chemical principles that underpin these critical safety protocols.

Understanding the Inherent Risks: A Three-Point Hazard Analysis

Before approaching disposal, a thorough understanding of the compound's chemical nature is paramount. The hazards associated with this compound stem from three primary aspects of its structure: the reactive sulfonyl chloride group, the aromatic benzene ring, and the heterocyclic thiazole moiety.

  • The Sulfonyl Chloride Group (-SO₂Cl): This functional group is the primary driver of the compound's reactivity. Sulfonyl chlorides are notoriously susceptible to nucleophilic attack, particularly by water (hydrolysis). This reaction is often exothermic and produces corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][2] Uncontrolled reaction with water or other nucleophiles can lead to rapid heat and gas generation, posing a significant risk of pressure buildup and release of corrosive vapors.[3][4]

  • The Thiazole Ring: Thiazole and its derivatives are known to be flammable.[5][6][7] Upon combustion, they can release toxic and irritating gases, including oxides of nitrogen (NOx) and sulfur (SOx).[8] This necessitates careful handling away from ignition sources.

  • General Compound Hazards: Safety data for this compound and analogous compounds consistently indicate that it is a corrosive substance.[9] The GHS hazard statements H314 ("Causes severe skin burns and eye damage") and H318 ("Causes serious eye damage") underscore the need for stringent personal protective measures.

A summary of the key chemical and physical properties is provided in the table below for quick reference.

PropertyValueSource(s)
CAS Number 66047-75-4[10]
Molecular Formula C₁₀H₈ClNO₂S₂[10]
Molecular Weight 273.76 g/mol [10]
Physical Form Beige to Brown Crystalline Solid[9]
Key Hazards Corrosive (Causes severe skin burns and eye damage), Water-Reactive[3][9]

The Disposal Decision Workflow: A Two-Pronged Approach

The appropriate disposal procedure is dictated by the quantity and state of the chemical waste. The following workflow provides a clear decision-making path for laboratory personnel.

DisposalWorkflow start Assess Waste: 3-(2-Methyl-thiazol-4-yl) -benzenesulfonyl chloride decision Is it a bulk quantity or contaminated material? start->decision neutralize PART A: Neutralization of Small Residual Quantities decision->neutralize No (e.g., glassware rinsing) package PART B: Packaging of Bulk Quantities & Contaminated Waste decision->package Yes (e.g., unreacted reagent, spills) aqueous_waste Collect Neutralized Solution in 'Aqueous Hazardous Waste' neutralize->aqueous_waste prof_disposal Arrange for Professional Hazardous Waste Disposal package->prof_disposal end_aq Final Disposal via EHS Protocols aqueous_waste->end_aq end_bulk Final Disposal via EHS Protocols prof_disposal->end_bulk

Caption: Disposal decision workflow for this compound.

Experimental Protocols for Safe Disposal

Adherence to the following protocols is essential for ensuring the safety of laboratory personnel and compliance with environmental regulations.

Personal Protective Equipment (PPE)

Before initiating any disposal procedure, a comprehensive assessment of personal protective equipment is mandatory. Given the corrosive and reactive nature of the compound, the following PPE must be worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[11]

  • Eye Protection: Chemical safety goggles and a full-face shield.[12][13]

  • Body Protection: A flame-retardant laboratory coat. For larger quantities or spill response, a chemical-resistant apron or coveralls are recommended.[11]

  • Respiratory Protection: All handling and disposal steps must be performed within a certified chemical fume hood to manage corrosive vapors.[4]

PART A: Neutralization of Small Residual Quantities

This procedure is exclusively for small amounts of the compound, such as residual material left in reaction flasks or on glassware after an experiment. The principle is to safely hydrolyze the reactive sulfonyl chloride to its more stable and water-soluble sulfonic acid salt.[4][14][15]

Step-by-Step Methodology:

  • Preparation (The "Why"): Work exclusively in a chemical fume hood. Prepare a beaker with a 5-10% aqueous solution of sodium bicarbonate or a dilute (e.g., 1-2 M) solution of sodium hydroxide. The use of a weak base like sodium bicarbonate is often preferred as it mitigates the risk of other base-sensitive functionalities in the waste stream reacting. Place this beaker in an ice-water bath and begin vigorous stirring. The ice bath is critical for dissipating the heat generated during the exothermic hydrolysis reaction, preventing boiling and uncontrolled release of vapors.[4][14]

  • Slow Addition (The "Why"): Carefully and slowly, add the solution containing the residual this compound to the cold, stirred basic solution. This can be done by rinsing the glassware with a solvent compatible with the reaction (e.g., acetone) and adding the rinsing dropwise. Crucially, always add the sulfonyl chloride solution to the base, never the other way around. Adding the base to the sulfonyl chloride can create a localized excess of the reactive species, leading to a more violent and difficult-to-control reaction.[4]

  • Reaction Monitoring (The "Why"): Continue stirring the mixture in the ice bath for at least 30-60 minutes after the addition is complete. This ensures the hydrolysis reaction goes to completion.[14]

  • pH Verification (The "Why"): Remove the beaker from the ice bath and allow it to warm to room temperature. Using pH paper or a calibrated pH meter, check that the solution is neutral or slightly basic (pH 7-10). If the solution is still acidic, it indicates that unreacted sulfonyl chloride remains or that the amount of base was insufficient to neutralize the generated HCl and sulfonic acid. Cautiously add more base until the desired pH is achieved.[14]

  • Final Disposal (The "Why"): Once the solution is confirmed to be neutralized and the reactive sulfonyl chloride has been destroyed, transfer the aqueous solution to a designated "Aqueous Hazardous Waste" container provided by your institution's Environmental Health and Safety (EHS) department. Do not pour it down the drain unless explicitly permitted by local regulations and your EHS office.[14]

PART B: Packaging of Bulk Quantities and Contaminated Waste

Bulk quantities of unused or expired this compound, as well as materials used to clean up spills (e.g., absorbent pads, contaminated soil), must be treated as hazardous waste. Do not attempt to neutralize bulk quantities in the laboratory. The large-scale exothermic reaction would be extremely dangerous to manage in a standard laboratory setting.[3][14]

Step-by-Step Methodology:

  • Waste Segregation (The "Why"): This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container. Do not mix it with non-halogenated waste, as this can significantly complicate and increase the cost of professional disposal.[14]

  • Container and Labeling (The "Why"): Ensure the original container is tightly sealed. If transferring to a designated waste container, ensure it is compatible (e.g., glass or appropriate plastic) and can be securely sealed. The container must be clearly labeled with a hazardous waste tag that includes:

    • The full chemical name: "this compound"

    • The associated hazards: "Corrosive," "Water-Reactive"

    • The date of accumulation. This detailed labeling is crucial for the safety of waste handlers and for ensuring proper disposal procedures are followed by the professional waste management facility.[3]

  • Spill Residue Management (The "Why"): In the event of a spill, first ensure the area is well-ventilated and all non-essential personnel have evacuated.[3] Wearing the appropriate PPE, cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash. Do not use combustible materials like paper towels or sawdust. [3] Carefully scoop the absorbed material into a designated hazardous waste container and label it as described above.

  • Professional Disposal (The "Why"): Store the sealed and labeled hazardous waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel for professional disposal at a licensed hazardous waste facility.[3]

By adhering to these scientifically grounded procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.